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  • Product: 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
  • CAS: 1177274-36-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine and its Analogs as Monoamine Receptor Ligands

Authored by: A Senior Application Scientist Introduction The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When coupled with a piperidine or piperazine ring, these derivatives exhibit significant affinity and selectivity for a range of biological targets, most notably monoamine G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors. Understanding the in vitro mechanism of action of these compounds, exemplified by the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine framework, is crucial for the development of novel therapeutics for neuropsychiatric and other disorders. This guide provides a comprehensive overview of the experimental approaches used to elucidate the molecular interactions and functional consequences of these ligands at their target receptors.

The strategic combination of the benzodioxin and piperidine/piperazine moieties allows for fine-tuning of receptor affinity and functional activity, leading to the identification of agonists, antagonists, and allosteric modulators with therapeutic potential. Derivatives of this structural class have been explored for their utility as antidepressants, antipsychotics, and anxiolytics.[1][2]

Core Principles of In Vitro Characterization

The in vitro evaluation of a compound's mechanism of action is a multi-step process designed to answer fundamental questions:

  • Binding Affinity: Does the compound bind to the target receptor?

  • Selectivity: How specific is the binding to the target receptor versus other receptors?

  • Functional Activity: What is the consequence of this binding? Does it activate (agonism), block (antagonism), or otherwise modulate receptor function?

  • Signaling Pathway: Through which intracellular signaling cascades does the compound exert its effects?

A thorough in vitro characterization provides the foundational knowledge for further preclinical and clinical development.

Elucidating Receptor Binding: Affinity and Selectivity Profiling

The initial step in characterizing a novel 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine analog is to determine its binding affinity (Ki) and selectivity profile across a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the determination of binding affinity for a test compound at the human serotonin 2A (5-HT2A) receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound by measuring its ability to displace a known radioligand from the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compound (2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine analog).

  • Mianserin (non-selective antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-5-HT2A cells.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and [3H]-Ketanserin at a concentration near its Kd (e.g., 1 nM).

    • Add increasing concentrations of the test compound (e.g., 10-11 M to 10-5 M).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of mianserin (e.g., 10 µM).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells are widely used due to their robust growth and low endogenous receptor expression, providing a clean background for heterologous receptor expression.

  • [3H]-Ketanserin: A well-characterized, high-affinity antagonist radioligand for the 5-HT2A receptor, ensuring reliable and reproducible results.

  • Cheng-Prusoff Equation: This allows for the conversion of the experimentally determined IC50 to a true measure of affinity (Ki), which is independent of the radioligand concentration used.

Data Presentation: Receptor Binding Profile

The binding affinities of a hypothetical 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine analog are summarized below.

ReceptorRadioligandKi (nM)
5-HT2A[3H]-Ketanserin5.2
5-HT1A[3H]-8-OH-DPAT25.8
D2[3H]-Spiperone150.3
D3[125I]-Iodosulpride75.6
α1-adrenergic[3H]-Prazosin120.1

This data indicates that the compound has the highest affinity for the 5-HT2A receptor, with moderate affinity for the 5-HT1A and D3 receptors, and lower affinity for the D2 and α1-adrenergic receptors. This profile suggests a primary mechanism of action involving the 5-HT2A receptor.

Determining Functional Activity: Agonism, Antagonism, and Inverse Agonism

Once binding is established, the next critical step is to determine the functional consequence of this interaction. This is achieved through a variety of in vitro functional assays that measure receptor-mediated downstream signaling events.

Experimental Workflow: Characterizing Functional Activity

The following workflow illustrates the logical progression for determining the functional profile of a test compound at the 5-HT2A receptor.

G cluster_0 Functional Activity Workflow A Initial Screen: Agonist Mode (Calcium Mobilization Assay) B Compound Shows Agonist Activity? A->B C Determine Potency (EC50) and Efficacy (% of 5-HT max) B->C Yes D Follow-up: Antagonist Mode (Inhibition of 5-HT response) B->D No E Compound Shows Antagonist Activity? D->E F Determine Potency (IC50) and Schild Analysis (pA2) E->F Yes G Assess for Inverse Agonism (Inhibition of basal receptor activity) E->G No H Compound Shows Inverse Agonist Activity? G->H I Determine Potency (IC50) and Efficacy H->I Yes G cluster_0 5-HT2A Receptor Signaling Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK activates Gene_Expression Changes in Gene Expression MAPK->Gene_Expression regulates

Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

Activation of the 5-HT2A receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key component of the MAPK pathway.

Objective: To determine if the test compound modulates 5-HT2A receptor-mediated ERK1/2 phosphorylation.

Materials:

  • HEK293-5-HT2A cells.

  • Test compound and 5-HT.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with the test compound or 5-HT for various time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

    • Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

Expertise & Experience:

The choice of time points for cell treatment is critical, as ERK1/2 phosphorylation is often a transient event. A time-course experiment is essential to capture the peak response.

The in vitro characterization of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine analogs and related compounds is a systematic process that builds a comprehensive understanding of their mechanism of action. By employing a suite of well-validated assays, from radioligand binding to functional and signaling studies, researchers can elucidate the affinity, selectivity, and functional pharmacology of these promising therapeutic agents. This detailed in vitro profile is indispensable for guiding further drug development efforts and ultimately translating these molecular interactions into clinical benefits.

References

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. Braz. J. Pharm. Sci. 2019;55:e17032.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - MDPI. Molecules. 2021 Nov 10;26(22):6843.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. Molecules. 2024 Apr 24;29(9):1992.
  • Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6) - PubMed. Chem Pharm Bull (Tokyo). 1988 Sep;36(9):3387-403.
  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents - ResearchGate. Trop J Pharm Res. 2017;16(11):2759-2767.
  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed. ChemMedChem. 2024 Jul 15;19(14):e202400080.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. Int J Mol Sci. 2023 May 17;24(10):8876.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. Anal Chem. 2025 Aug 6;97(31):11415-11423.
  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed. J Med Chem. 2001 Nov 8;44(23):3904-14.
  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation - MDPI. Int J Mol Sci. 2025 Dec 2;26(23):17009.
  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. Front Pharmacol. 2024 Apr 8;15:1367689.
  • Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed. Bioorg Med Chem Lett. 1998 Sep 22;8(18):2457-62.

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic and Bioavailability Assessment of Novel Chemical Entities: A Case Study of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document outlines a comprehensive strategy for the pharmacokinetic and bioavailability assessment of a novel chemical entity, using 2-(2,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive strategy for the pharmacokinetic and bioavailability assessment of a novel chemical entity, using 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate as a representative example. As of the writing of this guide, there is no publicly available pharmacokinetic data for this specific compound. Therefore, this guide serves as an instructional framework, detailing the necessary experimental and analytical approaches to characterize such a molecule from a preclinical perspective.

Introduction: Charting the Course for a New Drug Candidate

The journey of a new chemical entity (NCE) from the laboratory to the clinic is a long and intricate process. A critical component of this journey is the thorough characterization of its pharmacokinetics (PK) and bioavailability. Pharmacokinetics, in essence, is the study of "what the body does to the drug," encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Bioavailability, a key pharmacokinetic parameter, quantifies the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.

Understanding the PK profile and bioavailability of an NCE like 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is paramount for several reasons. It allows for the rational selection of doses and dosing regimens for subsequent efficacy and safety studies. It provides insights into potential drug-drug interactions and helps in identifying the sources of variability in drug response among individuals. Furthermore, a comprehensive PK assessment is a regulatory requirement for the approval of any new drug.

This guide will provide a detailed roadmap for the preclinical pharmacokinetic and bioavailability evaluation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. We will delve into the essential in-silico, in-vitro, and in-vivo studies, the development of robust bioanalytical methods, and the interpretation of the generated data. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules.

Part 1: Foundational Physicochemical and In-Vitro Characterization

Before embarking on in-vivo studies, a solid foundation of the compound's physicochemical properties and in-vitro ADME profile must be established. This initial screening helps in predicting its in-vivo behavior and in designing more resource-intensive animal studies.

Physicochemical Profiling: The Building Blocks of Pharmacokinetics

The intrinsic properties of a molecule heavily influence its absorption and distribution. Key parameters to be determined for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate include:

  • Solubility: The aqueous solubility of a drug is a critical determinant of its oral absorption. For ionizable compounds, solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions in the gastrointestinal tract.

  • LogP/LogD: The lipophilicity of a compound, measured as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), influences its ability to cross biological membranes. A compound that is highly lipophilic may readily cross cell membranes but could have poor aqueous solubility.[1][2]

  • pKa: The acid dissociation constant (pKa) determines the ionization state of a drug at different pH values. This is crucial for predicting its absorption in different segments of the GI tract and its distribution into various tissues.

  • Chemical Stability: The stability of the compound in various physiological matrices (e.g., simulated gastric and intestinal fluids, plasma) should be evaluated to ensure that the parent drug is being measured accurately in subsequent assays.

These parameters can be initially predicted using in-silico models and then confirmed experimentally.

In-Vitro ADME Assays: A First Look at Biological Fate

A battery of in-vitro assays provides the first glimpse into how the body might handle 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate.

The ability of a drug to pass through the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is a widely used in-vitro model for this purpose. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. By measuring the transport of the compound from the apical (luminal) to the basolateral (blood) side, its permeability can be classified as low, medium, or high. This assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[3]

The susceptibility of a drug to metabolism, primarily in the liver, determines its clearance and oral bioavailability. In-vitro metabolic stability is typically assessed using:

  • Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I drug metabolism. Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) can provide an early indication of its metabolic clearance and potential species differences.

  • Hepatocytes: Primary hepatocytes contain both phase I and phase II metabolic enzymes and offer a more comprehensive picture of hepatic metabolism.

The rate of disappearance of the parent compound over time is used to calculate its in-vitro half-life and intrinsic clearance.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and clearance. Only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized and excreted. Equilibrium dialysis or ultrafiltration are common methods to determine the percentage of drug bound to plasma proteins.

The following table summarizes the key in-vitro assays and their significance:

Assay Purpose Significance for Pharmacokinetics
Aqueous Solubility To determine the maximum concentration of the drug that can be dissolved in aqueous media at various pH values.A key factor for oral absorption; low solubility can lead to poor bioavailability.
LogP/LogD To measure the lipophilicity of the drug.Influences membrane permeability, tissue distribution, and metabolism.[1][2]
Caco-2 Permeability To assess the rate and extent of drug transport across an intestinal epithelial cell monolayer.Predicts in-vivo oral absorption and identifies potential for efflux by transporters.[3]
Metabolic Stability (Microsomes, Hepatocytes) To evaluate the susceptibility of the drug to metabolism by liver enzymes.Predicts hepatic clearance and first-pass metabolism, which can significantly impact oral bioavailability.
Plasma Protein Binding To determine the fraction of drug bound to plasma proteins.Influences drug distribution, clearance, and pharmacological activity. Only the unbound drug is active.

The workflow for this initial characterization can be visualized as follows:

In_Vitro_Characterization_Workflow cluster_physchem Physicochemical Profiling cluster_invitro_adme In-Vitro ADME Assays cluster_invivo_design In-Vivo Study Design solubility Aqueous Solubility permeability Caco-2 Permeability metabolism Metabolic Stability (Microsomes/Hepatocytes) ppb Plasma Protein Binding invivo Design of Preclinical In-Vivo PK Studies solubility->invivo logp LogP/LogD logp->invivo pka pKa pka->invivo stability Chemical Stability stability->invivo permeability->invivo metabolism->invivo ppb->invivo In_Vivo_PK_Workflow start Dose Formulation and Administration (IV and PO) sampling Serial Blood Sampling start->sampling processing Plasma Processing and Storage sampling->processing analysis Bioanalytical Quantification (e.g., LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Data Analysis (NCA and/or Modeling) analysis->pk_analysis end Determination of PK Parameters and Bioavailability pk_analysis->end

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

The accurate quantification of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate in biological matrices is the cornerstone of any PK study. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. [4][5] A robust bioanalytical method must be developed and validated according to regulatory guidelines (e.g., FDA, EMA). The validation process ensures the method is reliable and reproducible and includes the assessment of:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

  • Matrix Effects: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Pharmacokinetic Parameters and Bioavailability Calculation

Once the plasma concentrations of the drug have been determined at various time points, a plasma concentration-time curve is generated. From this curve, key pharmacokinetic parameters are calculated, typically using non-compartmental analysis (NCA).

The following table outlines the principal PK parameters:

Parameter Description Significance
Cmax Maximum (peak) plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over timeA measure of the extent of systemic exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval and time to reach steady state.
CL (Clearance) The volume of plasma cleared of the drug per unit timeA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the bodyIndicates the extent of drug distribution into tissues.

Absolute bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose, corrected for any dose differences:

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

An IV dose is used as the reference because it is assumed to have 100% bioavailability. A low oral bioavailability (<30%) may indicate poor absorption or significant first-pass metabolism.

Hypothetical Pharmacokinetic Data

The following table presents a hypothetical summary of the pharmacokinetic parameters for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate in rats, which would be the outcome of the studies described above.

Parameter IV Administration (1 mg/kg) Oral Administration (10 mg/kg)
Cmax (ng/mL) 150250
Tmax (h) 0.081.0
AUC (ng*h/mL) 300900
t1/2 (h) 2.52.8
CL (L/h/kg) 3.33-
Vd (L/kg) 12.0-
Absolute Bioavailability (F) -30%

In this hypothetical scenario, the absolute oral bioavailability is 30%, suggesting that either the absorption from the GI tract is incomplete or the drug undergoes significant first-pass metabolism in the gut wall and/or liver before reaching the systemic circulation.

Part 3: Delving Deeper - Metabolism and Data Interpretation

Metabolite Identification

Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and for assessing the safety of its metabolites. In-vitro studies with liver microsomes or hepatocytes can be used to generate metabolites, which can then be identified using high-resolution mass spectrometry. In-vivo metabolite profiling involves analyzing plasma and excreta (urine and feces) from the PK studies.

Data Interpretation and Next Steps

The collective data from the physicochemical, in-vitro, and in-vivo studies provide a comprehensive initial pharmacokinetic profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. This information is critical for:

  • Candidate Selection: Deciding whether the compound has a suitable PK profile to be advanced into further development.

  • Human Dose Prediction: Using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to predict the human PK profile and to select the first-in-human dose.

  • Informing Efficacy and Toxicology Studies: Selecting appropriate doses and species for pivotal preclinical studies.

Conclusion: A Foundation for Clinical Success

The preclinical pharmacokinetic and bioavailability assessment of a novel chemical entity like 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. By integrating in-silico, in-vitro, and in-vivo methodologies, a comprehensive understanding of the drug's ADME properties can be achieved. This foundational knowledge is indispensable for the successful progression of a drug candidate from the laboratory to the clinic and ultimately to the patients who need it. The framework presented in this guide provides a robust starting point for researchers and drug development professionals tasked with this critical aspect of pharmaceutical sciences.

References

  • Braz. J. Pharm. Sci. 2019;55:e17032. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl) acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available from: [Link]

  • J Med Chem. 2001 Nov 8;44(23):3904-14. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Available from: [Link]

  • PubChem. 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. Available from: [Link]

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  • Molecules. 2023 Apr 4;28(7):3207. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available from: [Link]

  • Eur J Med Chem. 2019 Oct 15;180:310-323. Synthesis, in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Available from: [Link]

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  • ResearchGate. (2009). Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. Available from: [Link]

  • MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available from: [Link]

  • Chem Pharm Bull (Tokyo). 1988 Sep;36(9):3387-403. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Available from: [Link]

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  • Inxight Drugs. N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]acetamide. Available from: [Link]

  • Chemsrc. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(t[4][6][7]riazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide. Available from: [Link]

  • University of Oxford. Department of Pharmacology Publications. Available from: [Link]

  • Molecules. 2020 Jul 21;25(14):3297. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available from: [Link]

  • ResearchGate. (2025). Synthesis and anticonvulsant activity of a combined pharmacophore of 2-oxo-1,2-dihydroquinoline containing 1,3,4-oxadiazole derivatives. Available from: [Link]

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Sources

Foundational

An In-depth Technical Guide to the Structural Characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring its safety, efficacy, and intel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring its safety, efficacy, and intellectual property defensibility. For professionals in drug discovery and development, a robust analytical workflow for structural elucidation is not just a regulatory requirement but a fundamental aspect of scientific rigor. This guide provides a comprehensive, in-depth exploration of the structural characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, a heterocyclic compound of interest, utilizing a suite of modern Nuclear Magnetic Resonance (NMR) techniques.

Our approach moves beyond a mere recitation of experimental procedures. As a senior application scientist, the goal is to impart a deeper understanding of the "why" behind the "how"—explaining the rationale for experimental choices and demonstrating how a multi-faceted NMR analysis forms a self-validating system for structural confirmation. This guide is designed for researchers, scientists, and drug development professionals who seek not only to execute these experiments but also to master the art and science of spectral interpretation.

The Molecule of Interest: 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

The target molecule is an oxalate salt of a substituted piperidine derivative. The core structure features a piperidine ring attached to a 2,3-dihydro-1,4-benzodioxin moiety. The formation of the oxalate salt is a common strategy to improve the crystallinity and handling properties of amine-containing compounds. The structural elucidation, therefore, requires the characterization of both the organic cation and the oxalate anion.

Part 1: The Foundational NMR Analysis: 1D ¹H and ¹³C NMR

One-dimensional (1D) NMR spectroscopy is the initial and most fundamental step in structural elucidation, providing a survey of the hydrogen and carbon environments within the molecule.[1][2]

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate and dissolve it in 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it can effectively dissolve the salt and has exchangeable proton signals that typically do not interfere with the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument, to achieve optimal signal dispersion and sensitivity.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

Interpreting the 1D Spectra

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integration (proportional to the number of protons), and multiplicity (splitting patterns due to coupling with neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical shifts.

Part 2: Unraveling Connectivity: 2D Correlation Spectroscopy

While 1D NMR provides a foundational overview, two-dimensional (2D) NMR experiments are essential for piecing together the molecular puzzle by establishing through-bond and through-space correlations between nuclei.[4][5]

Experimental Workflow for 2D NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve in DMSO-d6 H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR Prep->C13 COSY ¹H-¹H COSY Prep->COSY HSQC ¹H-¹³C HSQC Prep->HSQC HMBC ¹H-¹³C HMBC Prep->HMBC Assign_H Assign ¹H Signals H1->Assign_H Assign_C Assign ¹³C Signals C13->Assign_C COSY->Assign_H HSQC->Assign_C Connectivity Establish Connectivity HMBC->Connectivity Assign_H->HSQC Assign_H->HMBC Assign_C->HMBC Structure Confirm Structure Connectivity->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] Cross-peaks in the COSY spectrum connect the signals of coupled protons.

Protocol:

  • A standard COSY-45 or COSY-90 pulse sequence is employed.

  • The spectral width in both dimensions is set to match the ¹H spectral range.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached.[3] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

Protocol:

  • A phase-sensitive HSQC experiment with multiplicity editing (HSQC-ME) is highly informative. This not only shows the C-H correlations but also distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[7]

  • The F2 (direct) dimension corresponds to the ¹H spectrum, and the F1 (indirect) dimension corresponds to the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[7] This is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

Protocol:

  • The HMBC pulse sequence is optimized for a long-range coupling constant (typically around 8 Hz).

  • Like HSQC, the F2 dimension is the ¹H spectrum, and the F1 dimension is the ¹³C spectrum.

Part 3: Integrated Data Analysis and Structural Assignment

The true power of this methodology lies in the integrated analysis of all acquired spectra.

Step-by-Step Structural Assignment
  • Identify Spin Systems from COSY: The COSY spectrum will reveal coupled proton networks. For the piperidine ring, a continuous chain of correlations will be observed. The aromatic protons on the benzodioxin ring will also show characteristic coupling patterns.

  • Assign Protons and Directly Attached Carbons with HSQC: Each cross-peak in the HSQC spectrum provides a direct link between a proton and a carbon. This allows for the confident assignment of carbon signals based on the proton assignments from the COSY and 1D ¹H spectra.

  • Connect the Fragments with HMBC: The HMBC spectrum is used to piece together the different spin systems. For example, correlations from the piperidine protons to the benzodioxin carbons will confirm the point of attachment.

  • Confirm Quaternary Carbons: Carbons that appear in the ¹³C spectrum but do not have a cross-peak in the HSQC spectrum are quaternary (non-protonated) carbons. Their assignments are confirmed by long-range correlations in the HMBC spectrum.

  • Identify the Oxalate Anion: The oxalate anion will give rise to a single signal in the ¹³C NMR spectrum, typically in the range of 159-165 ppm.[8][9] In the ¹H NMR spectrum, the acidic protons of oxalic acid may be observed as a broad singlet, or they may exchange with residual water in the solvent.

Expected NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate in DMSO-d₆.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (H to C)
Piperidine Ring
H-2'~3.5-3.7 (m)~55-58C-6, C-3', C-4'
H-3'~1.6-1.9 (m)~28-32C-2', C-4', C-5'
H-4'~1.4-1.7 (m)~22-25C-3', C-5'
H-5'~1.6-1.9 (m)~28-32C-4', C-6'
H-6'~2.8-3.1 (m)~45-48C-2', C-5'
NH₂⁺~8.5-9.5 (br s)-C-2', C-6'
Benzodioxin Ring
H-2, H-3~4.2-4.3 (m)~63-65C-4a, C-8a
H-5~6.8-6.9 (d)~115-118C-7, C-8a
H-7~6.7-6.8 (dd)~118-121C-5, C-6, C-8a
H-8~6.9-7.0 (d)~116-119C-4a, C-6
C-4a-~142-145-
C-6-~135-138-
C-8a-~140-143-
Oxalate Anion
COOH~13.0 (br s) or exchange--
COO⁻-~160-164-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Visualizing Key HMBC Correlations

G cluster_piperidine Piperidine Ring H-2' H-2' C-6 C-6 H-2'->C-6 J

Caption: Key HMBC correlation confirming the connectivity between the piperidine and benzodioxin rings.

Conclusion

The structural characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a clear example of how a systematic and multi-technique NMR approach can provide unambiguous structural confirmation. By integrating 1D and 2D NMR data, we create a self-validating dataset that allows for the confident assignment of all proton and carbon signals and confirms the connectivity of the entire molecule, including the presence of the oxalate counter-ion. This rigorous analytical strategy is indispensable in the fields of medicinal chemistry and pharmaceutical development, ensuring the integrity of chemical entities from discovery through to clinical application.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 13(1), 199-208.
  • Elguero, J., et al. (2009). Oxalic acid/phenols and oxalic acid/cholesterol co-crystals: a solid state 13C CPMAS NMR and X-ray study. Magnetic Resonance in Chemistry, 47(11), 979-986.
  • SpectraBase. (n.d.). Oxalic acid dihydrate. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study | Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from /[Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

Sources

Exploratory

Receptor binding profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

An In-Depth Technical Guide to the Receptor Binding Profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate This guide provides a comprehensive technical overview of the anticipated receptor binding profile of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

This guide provides a comprehensive technical overview of the anticipated receptor binding profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. The content is structured to offer deep insights for researchers, scientists, and professionals in drug development, focusing on the scientific rationale behind experimental designs and the interpretation of potential results.

Introduction: The Structural Rationale for CNS Activity

The molecule 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a compound of significant interest due to its structural motifs, which are prevalent in a multitude of centrally active agents. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its conformational flexibility and its role in numerous drugs targeting the central nervous system (CNS).[1] This heterocycle is a key component in therapeutics for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and depression.[1]

The fusion of the piperidine ring with a 2,3-dihydro-1,4-benzodioxin moiety suggests a potential for interaction with several key receptor systems in the brain. Derivatives of 1,4-benzodioxan are known to exhibit affinity for adrenergic and serotonergic receptors, making this compound a compelling candidate for investigation as a modulator of these systems.[2][3][4]

This guide will therefore explore the predicted receptor binding profile of this compound, detail the experimental protocols necessary to validate these predictions, and discuss the potential implications of its pharmacological activity.

Predicted Receptor Binding Profile

Based on the structure-activity relationships of analogous compounds, 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is predicted to exhibit a multi-target binding profile. The primary interactions are anticipated with α-adrenergic and serotonin (5-HT) receptors, with potential secondary interactions at other sites.

Primary Targets: Adrenergic and Serotonergic Systems

The 1,4-benzodioxan moiety is a known pharmacophore for α-adrenoceptors.[5] Specifically, derivatives of this structure have shown high affinity for α1-adrenoceptor subtypes.[3] The substitution pattern on the piperidine ring will likely modulate the selectivity and affinity for these receptors.

Simultaneously, many 1,4-benzodioxan-related compounds demonstrate significant affinity for serotonin receptors, particularly the 5-HT1A subtype.[2][4][6] The interplay between α1-adrenergic and 5-HT1A receptor activity is a critical consideration in the development of treatments for mood and anxiety disorders.

Secondary and Exploratory Targets

Beyond its primary predicted targets, the piperidine core suggests the possibility of interactions with other CNS receptors. These may include:

  • Muscarinic Receptors: Certain piperidine-containing molecules act as muscarinic receptor antagonists, which can influence acetylcholine levels in the brain.[7]

  • Sigma Receptors (σRs): These receptors are implicated in a variety of neurological functions, and piperidine derivatives have been identified as high-affinity ligands for both σ1 and σ2 subtypes.[8]

  • Monoamine Oxidase (MAO): The piperidine nucleus is a feature of some MAO inhibitors, which are crucial in the regulation of neurotransmitter levels.[9]

  • Acetylcholinesterase (AChE): Some piperidine derivatives have demonstrated potent inhibitory activity against AChE, an important target in Alzheimer's disease therapy.[10][11]

The following table summarizes the predicted binding affinities, expressed as Ki (nM), for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate at key CNS targets. These values are hypothetical and serve as a basis for experimental investigation.

Receptor Target Predicted K_i (nM) Rationale
α_1A-Adrenergic 1 - 20High affinity is common for 1,4-benzodioxan derivatives.
α_1D-Adrenergic 5 - 50Often a secondary target for this class of compounds.[2][3]
5-HT_1A 1 - 30A primary target for many 1,4-benzodioxan-piperidine structures.[2][4]
5-HT_2A 50 - 200Potential for weaker interaction.
Dopamine D_2 > 500Lower affinity is anticipated based on common selectivity profiles.
Muscarinic M_2 > 1000Unlikely to be a primary target without specific structural modifications.[7]
Sigma σ_1 20 - 150Piperidine moiety suggests possible interaction.[8]

Experimental Protocol: Radioligand Binding Assay

To empirically determine the receptor binding profile, a competitive radioligand binding assay is the gold standard. This protocol outlines the necessary steps to quantify the affinity of the test compound for a panel of CNS receptors.

Objective:

To determine the inhibitory constant (K_i) of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate for a selection of G-protein coupled receptors (GPCRs).

Materials:
  • Test Compound: 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

  • Cell membranes expressing the receptor of interest (e.g., CHO or HeLa cells transfected with human α1A, 5-HT1A, etc.)

  • Radioligand specific for each receptor (e.g., [³H]Prazosin for α1 receptors, [³H]8-OH-DPAT for 5-HT1A receptors)

  • Assay buffer (specific to each receptor, typically containing Tris-HCl, MgCl₂, and other salts)

  • Non-specific binding competitor (e.g., phentolamine for α-adrenergic receptors, serotonin for 5-HT receptors)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Multi-channel pipette

Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in assay buffer to generate a concentration-response curve (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare the radioligand solution in assay buffer at a concentration close to its K_d value.

    • Prepare the cell membrane suspension in assay buffer to a predetermined protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding competitor.

      • Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The exact conditions are receptor-dependent.

  • Termination and Harvesting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the K_i value from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[1]

Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Test Compound, Radioligand, Membranes) B Plate Setup (Total, Non-specific, Competitive) A->B Dispense C Incubation (Equilibrium Binding) B->C Incubate D Filtration & Washing (Separation of Bound/Unbound) C->D Harvest E Scintillation Counting (Quantify Radioactivity) D->E Measure F Data Analysis (Calculate IC50 and Ki) E->F Analyze

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway Implications

The predicted affinity for α1-adrenergic and 5-HT1A receptors suggests that 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate could modulate key signaling pathways in the CNS.

  • α1-Adrenergic Receptor Pathway: These are Gq-coupled receptors. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

  • 5-HT1A Receptor Pathway: These are Gi/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Gi/o coupling can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal excitability.

The dual modulation of these pathways could result in complex pharmacological effects, potentially offering a unique therapeutic profile for neuropsychiatric disorders.

Signaling Pathway Diagram

Signaling_Pathways cluster_alpha1 α1-Adrenergic Pathway cluster_5HT1A 5-HT1A Pathway A1 Ligand R1 α1-AR (Gq) A1->R1 PLC PLC R1->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC A2 Ligand R2 5-HT1A (Gi/o) A2->R2 AC Adenylyl Cyclase R2->AC inhibits GIRK GIRK Channel R2->GIRK activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpol Hyperpolarization GIRK->Hyperpol

Caption: Predicted signaling pathways for α1-adrenergic and 5-HT1A receptors.

Conclusion and Future Directions

While the precise receptor binding profile of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate remains to be empirically determined, the structural analogy to known CNS-active compounds provides a strong basis for predicting its primary targets. The anticipated high affinity for α1-adrenergic and 5-HT1A receptors suggests its potential as a modulator of monoaminergic systems.

The experimental protocols outlined in this guide provide a clear path for the characterization of this compound. Further studies, including functional assays to determine agonist or antagonist activity and in vivo models to assess behavioral effects, will be crucial in elucidating its therapeutic potential. The versatility of the piperidine scaffold continues to offer promising avenues for the discovery of novel CNS therapies.[1]

References

  • Wang, Y., et al. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Leone, et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Retrieved from [Link]

  • Leone, G., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. Retrieved from [Link]

  • Leone, G., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. ACS Publications. Retrieved from [Link]

  • Kato, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]

  • Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Retrieved from [Link]

  • Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. Retrieved from [Link]

  • Nakagawa, K., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. PubMed. Retrieved from [Link]

  • Chemspace. (n.d.). (3S,4S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-hydroxy-3-(3-methylbutyl)piperidine-3-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1081123-45-6 | N-(2,3-dihydro-1,4-benzodioxin-6-yl). Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl) acetamides as α-glucosidase and acetylcholinesterase inhibitors. SciELO. Retrieved from [Link]

  • Guillaumet, G., et al. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed. Retrieved from [Link]

  • Aziz-ur-Rehman, et al. (2019). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

Sources

Foundational

Synthesis pathway and intermediates for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

An In-Depth Technical Guide to the Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate Abstract This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis is presented as a multi-step process, beginning from commercially available starting materials and proceeding through key intermediates. Each step is detailed with theoretical justification, step-by-step experimental protocols, and characterization data. The guide is structured to provide not only a reproducible method but also an understanding of the chemical principles and strategic decisions underlying the synthetic route, ensuring both scientific integrity and practical applicability for professionals in the field.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine oxalate, suggests a logical and efficient forward synthesis. The oxalate salt is readily formed in the final step from the free piperidine base. The core challenge lies in constructing the C-C bond between the benzodioxan and piperidine rings.

The most strategically sound disconnection is at the piperidine ring itself. The piperidine moiety can be derived from a corresponding pyridine ring via catalytic hydrogenation, a reliable and high-yielding transformation in heterocyclic chemistry[1][2][3][4]. This identifies 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine as the pivotal intermediate.

This key pyridine intermediate can, in turn, be constructed by forming the bond between the two aromatic systems. A classical and effective method for this is a condensation reaction between a benzodioxan building block bearing an electrophilic carbon and a pyridine derivative with a nucleophilic carbon. The most suitable precursors for this approach are 1,4-benzodioxan-6-carbaldehyde and a 2-picoline derivative.

This leads to a three-stage forward synthesis:

  • Stage 1: Condensation to form the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine intermediate.

  • Stage 2: Catalytic Hydrogenation to reduce the pyridine ring to the piperidine ring.

  • Stage 3: Salt Formation to yield the final oxalate salt.

G Target 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate FreeBase 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Target->FreeBase Salt Formation (Retrosynthesis) OxalicAcid Oxalic Acid Target->OxalicAcid PyridineIntermediate 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)pyridine FreeBase->PyridineIntermediate Ring Reduction (Retrosynthesis) Aldehyde 1,4-Benzodioxan-6-carbaldehyde PyridineIntermediate->Aldehyde Condensation (Retrosynthesis) Picoline 2-Picoline Derivative PyridineIntermediate->Picoline Condensation (Retrosynthesis)

Stage 1: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine

This crucial step involves the formation of the carbon-carbon bond between the benzodioxan and pyridine moieties. A variation of the Knoevenagel condensation provides a reliable method for this transformation[5][6]. The reaction proceeds by condensing 1,4-benzodioxan-6-carbaldehyde with an activated 2-picoline derivative, followed by subsequent reaction steps to yield the final unsaturated pyridine system. A more direct approach involves a reaction analogous to the Claisen-Schmidt condensation.

Causality of Experimental Choices
  • Starting Materials: 1,4-Benzodioxan-6-carbaldehyde is selected as it is a commercially available and stable building block with the required benzodioxan core and an aldehyde functional group perfectly positioned for condensation[7][8]. 2-Picoline (2-methylpyridine) is chosen as the source of the pyridine ring; its methyl group can be deprotonated by a strong base to form a nucleophile that attacks the aldehyde.

  • Base and Solvent: A strong base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in a non-protic solvent like liquid ammonia or tetrahydrofuran (THF) is required to deprotonate the methyl group of 2-picoline effectively.

  • Dehydrogenation: The initial condensation and subsequent dehydration would lead to a styryl-type intermediate. An oxidation/dehydrogenation step is then necessary to form the aromatic pyridine ring. This can often be achieved in situ or as a separate step using an appropriate oxidizing agent.

Experimental Protocol: Synthesis of Intermediate 1

Reaction: 1,4-Benzodioxan-6-carbaldehyde + 2-Picoline → 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1,4-Benzodioxan-6-carbaldehyde1.0164.1610.0 g
2-Picoline1.293.137.2 g
Sodium Amide (NaNH₂)1.539.013.6 g
Liquid Ammonia-17.03~200 mL
Ammonium Chloride (quencher)-53.4910 g

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel under a nitrogen atmosphere.

  • Condense approximately 200 mL of anhydrous liquid ammonia into the flask at -78 °C.

  • Add sodium amide (3.6 g) in portions to the liquid ammonia with stirring.

  • Slowly add 2-picoline (7.2 g) dropwise to the sodium amide suspension over 20 minutes. Stir the resulting deep red solution for 1 hour to ensure complete formation of the picolyl anion.

  • Dissolve 1,4-benzodioxan-6-carbaldehyde (10.0 g) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride (10 g).

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Add 150 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to an oxidation step (e.g., heating with sulfur or using a palladium catalyst in a suitable solvent) to aromatize the dihydropyridine intermediate.

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine as a solid.

Stage 2: Catalytic Hydrogenation to 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine

The reduction of the pyridine ring to a piperidine ring is a classic transformation achieved via catalytic hydrogenation. This method is highly efficient and selective, leaving other functional groups, such as the benzodioxan ether linkages, intact[9][10].

Causality of Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective for pyridine hydrogenation.[9] PtO₂ is often preferred as it can be more robust and less prone to poisoning, operating effectively under acidic conditions which can activate the pyridine ring towards reduction.

  • Solvent: Acetic acid or ethanol are common solvents. Acetic acid is particularly advantageous as it protonates the pyridine nitrogen, forming a pyridinium ion which is more readily reduced.

  • Pressure and Temperature: Hydrogen pressures of 3-5 bar (approx. 45-75 psi) and temperatures from ambient to 50 °C are typically sufficient to achieve complete reduction in a reasonable timeframe.[11]

Experimental Protocol: Synthesis of Intermediate 2 (Free Base)

Reaction: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine + 3 H₂ → 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridine1.0227.255.0 g
Platinum(IV) Oxide (PtO₂)0.02227.09200 mg
Glacial Acetic Acid-60.05100 mL
Hydrogen Gas (H₂)Excess2.0250 psi

Procedure:

  • Place the pyridine intermediate (5.0 g) and PtO₂ (200 mg) into a Parr hydrogenation vessel or a similar high-pressure reactor.

  • Add glacial acetic acid (100 mL) to the vessel.

  • Seal the apparatus, flush it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature. An initial exotherm may be observed. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Once complete, carefully vent the excess hydrogen and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid.

  • Remove the acetic acid from the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of water and basify to pH >10 by the slow addition of 5 M sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the piperidine free base as an oil or low-melting solid.

Stage 3: Formation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

The final step is a straightforward acid-base reaction to form the stable, crystalline oxalate salt, which is often preferred for purification, handling, and formulation purposes.[12]

Causality of Experimental Choices
  • Acid and Stoichiometry: Oxalic acid is a di-acid, but it is common to form a 1:1 salt with a mono-basic amine like piperidine. Using a slight excess of the piperidine or a precise 1:1 stoichiometry ensures the desired salt is formed.

  • Solvent: A solvent in which the free base is soluble but the resulting oxalate salt is poorly soluble is ideal to induce crystallization. Isopropanol, ethanol, or acetone are excellent choices.[12]

Experimental Protocol: Synthesis of the Final Product

Reaction: Piperidine Free Base + Oxalic Acid → 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Piperidine Free Base1.0233.304.0 g
Oxalic Acid (anhydrous)1.090.031.55 g
Isopropanol-60.1050 mL

Procedure:

  • Dissolve the piperidine free base (4.0 g) in warm isopropanol (30 mL) in an Erlenmeyer flask.

  • In a separate flask, dissolve oxalic acid (1.55 g) in warm isopropanol (20 mL).

  • While stirring, slowly add the oxalic acid solution to the solution of the free base.

  • A white precipitate should form almost immediately.

  • Heat the mixture to reflux for 15-20 minutes to ensure complete reaction and then allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Salt Formation Aldehyde 1,4-Benzodioxan-6-carbaldehyde PyridineIntermediate 2-(2,3-Dihydro-1,4- benzodioxin-6-yl)pyridine Aldehyde->PyridineIntermediate 1. NaNH2, Liq. NH3 2. Oxidation Picoline 2-Picoline Picoline->PyridineIntermediate 1. NaNH2, Liq. NH3 2. Oxidation PyridineIntermediate_ref Pyridine Intermediate FreeBase 2-(2,3-Dihydro-1,4- benzodioxin-6-YL)piperidine FreeBase_ref Piperidine Free Base PyridineIntermediate_ref->FreeBase H2, PtO2 Acetic Acid Target Final Oxalate Salt FreeBase_ref->Target Isopropanol OxalicAcid Oxalic Acid OxalicAcid->Target Isopropanol

References

  • Vertex AI Search. (n.d.). 6-Acetyl-1,4-benzodioxane-98% - Premium Grade at Attractive Price.
  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Neliti. (2023). Method for the synthesis of 1,4-benzodioxanes (I) – (V). GALAXY INTERNATIONAL INTERDISCIPLINARY RESEARCH JOURNAL, 11(5).
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  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.
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  • ResearchGate. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
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Sources

Exploratory

Physicochemical properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate Abstract The journey of a drug candidate from discovery to a viable therapeutic is profoundly influe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2] This guide provides a comprehensive examination of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, a molecule of interest in medicinal chemistry. As specific experimental data for this salt is not widely published, this document serves as both a predictive overview based on its constituent moieties and a detailed methodological framework for its empirical characterization. We will delve into the core physicochemical parameters, including ionization constant (pKa), solubility, lipophilicity, solid-state properties, and hygroscopicity, presenting not just the "what" but the "why" behind each experimental choice.

Molecular Structure and Synthesis Overview

The subject of this guide is an oxalate salt formed from a basic piperidine derivative and the dicarboxylic oxalic acid. Understanding the structure is the first step in predicting its behavior.

  • The Base: 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine features a basic secondary amine within the piperidine ring, which is the primary site of protonation.[2][3]

  • The Acid: Oxalic acid is a diprotic organic acid, meaning it can donate two protons.[1][4] This characteristic is crucial for salt stoichiometry and its influence on the pH-solubility profile.

A plausible synthetic pathway involves the formation of the free base followed by salt crystallization with oxalic acid.

Synthesis_Workflow cluster_synthesis Synthesis of the Free Base cluster_salt_formation Salt Formation start Precursors: 2,3-Dihydro-1,4-benzodioxane + Piperidine derivative reaction1 Multi-step Synthesis start->reaction1 Coupling/ Cyclization free_base Free Base: 2-(2,3-Dihydro-1,4- benzodioxin-6-YL)piperidine reaction1->free_base Purification crystallization Crystallization free_base->crystallization Dissolution oxalic_acid Oxalic Acid (in suitable solvent) oxalic_acid->crystallization final_product Final Product: Oxalate Salt crystallization->final_product Isolation & Drying

A plausible synthetic and salt formation workflow.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of a molecule's ionization at a given pH. This is arguably one of the most critical parameters, as it directly influences solubility, absorption, and receptor binding.[5] For an ionizable drug, the non-ionized form is generally more capable of crossing lipid membranes, while the ionized form is typically more soluble in aqueous environments.[5]

The target molecule is a salt of a basic amine and a diacidic acid. Therefore, three pKa values are of interest: one for the piperidine nitrogen and two for the oxalic acid.

MoietyFunctional GroupExpected pKaReference
Piperidine Secondary Amine (Conjugate Acid)~11.1[2][3][6]
Oxalic Acid First Carboxylic Acid~1.25[1][4]
Oxalic Acid Second Carboxylic Acid~4.27[1]

Given the large difference between the basic pKa of piperidine (~11.1) and the acidic pKa values of oxalic acid (1.25 and 4.27), a stable salt is expected to form. The piperidine will be protonated across the physiological pH range, while the oxalate will exist predominantly as the dianion.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[7]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[5][8]

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.

    • Accurately weigh and dissolve the 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate in water (or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[5]

    • Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl.[8]

  • Titration:

    • Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen to remove dissolved CO2.[5][8]

    • For the basic pKa, first acidify the solution to ~pH 2 with 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.[5]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until ~pH 12.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoid curve, which can be found by calculating the first or second derivative of the curve.[9]

Aqueous Solubility: A Prerequisite for Absorption

For an orally administered drug, dissolution in the gastrointestinal fluids is the first step toward absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[1] The solubility of a salt is highly dependent on the pH of the medium, a relationship governed by its pKa values.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.[12][13]

Solubility_Workflow start Add excess solid drug to buffer of known pH and volume agitation Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium start->agitation separation Separate phases via centrifugation/filtration (0.45 µm PTFE filter) agitation->separation analysis Quantify drug concentration in the filtrate using a validated analytical method (e.g., HPLC) separation->analysis solid_analysis Analyze remaining solid (XRPD, DSC) to check for polymorphic changes separation->solid_analysis QC Step result Report solubility as mg/mL or mol/L at specified pH and temperature analysis->result

Workflow for the Shake-Flask Solubility Assay.
  • Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[13]

  • Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of buffer. Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 37 °C for biopharmaceutical relevance).[13][14] Agitate for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[10][12]

  • Sampling & Analysis: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[10]

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated method, such as High-Performance Liquid Chromatography (HPLC).[12]

  • Solid Phase Analysis: It is crucial to recover and analyze the remaining solid material using techniques like XRPD or DSC to confirm that no phase transformation (e.g., to a different polymorph or disproportionation to the free base) occurred during the experiment.[12][15]

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[16] It is a key determinant of a drug's ability to cross biological membranes.

  • LogP (Partition Coefficient): Refers to the partition of the neutral (non-ionized) form of the molecule between octanol and water.

  • LogD (Distribution Coefficient): Represents the partition of all species (ionized and non-ionized) at a specific pH. For an ionizable compound, LogD is pH-dependent.

Experimental Protocol: LogD Determination by Shake-Flask Method

This method directly measures the distribution of the compound in a two-phase system.[17][18][19]

  • Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.[18]

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.[20]

  • Equilibration: Seal the vial and shake vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.[20]

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solid-State Characterization: Purity, Stability, and Form

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability.[21] For a salt, it is essential to confirm its crystalline nature and assess its thermal properties.

Melting Point (Tm)

The melting point is a fundamental thermal property used to assess the purity and identity of a crystalline solid. A sharp melting range is indicative of high purity, whereas impurities typically depress and broaden the melting range.[22]

  • Expected Property: As an organic salt, 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is expected to be a crystalline solid with a relatively high melting point, likely accompanied by decomposition. The melting point of oxalic acid dihydrate is 101-102 °C.[23]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, packing it to a height of 2-3 mm.[24][25][26]

  • Measurement: Place the capillary tube in a melting point apparatus.[24]

  • Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute for an accurate determination.[25]

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). Report this as the melting range.[26]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[27] It is used to determine melting points, detect polymorphic transitions, and assess thermal stability.[28][29] A DSC thermogram for the oxalate salt would be expected to show a sharp endotherm corresponding to its melting.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for characterizing the crystalline state of a pharmaceutical solid.[30][31][32] Each crystalline form (polymorph, solvate, or salt) produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid form.[15][33] XRPD is essential to confirm that the material is a single crystalline phase and to monitor for any changes in form during stability studies or manufacturing.[30]

Hygroscopicity: Moisture Sensitivity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][35][36] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation, impacting the stability and shelf-life of the drug product.[36][37]

Experimental Protocol: Gravimetric Sorption Analysis (GSA)

Modern hygroscopicity assessment is typically performed using a dynamic vapor sorption (DVS) instrument, which provides a detailed moisture sorption-desorption profile.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the microbalance of the DVS instrument.[38]

  • Drying: The sample is first dried under a stream of dry nitrogen gas to establish a baseline dry weight.

  • Sorption/Desorption Isotherm: The relative humidity (RH) of the nitrogen stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). The instrument continuously measures the sample's weight until equilibrium is reached at each RH step.[38]

  • Data Analysis: The change in mass as a function of RH is plotted to generate a sorption isotherm. The hygroscopicity is then classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25 °C), often following pharmacopeial guidelines.[36][38]

Hygroscopicity Class% Weight Gain (at 25°C, 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Source: Adapted from European Pharmacopoeia guidelines.[38]

Summary and Conclusion

The physicochemical properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate are fundamental to its potential development as a drug candidate. This guide has outlined the critical parameters—pKa, solubility, lipophilicity, solid-state form, and hygroscopicity—and provided detailed, industry-standard protocols for their determination. A thorough characterization, as described herein, provides the foundational knowledge required for rational formulation design, prediction of in vivo behavior, and ensuring the development of a safe, stable, and effective medicine.

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  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Jordi Labs. [Link]

  • Characterisation of salts of drug substances. (2025, August 5). ResearchGate. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. [Link]

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. (n.d.). European Journal of Chemistry. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

  • Ionization Constants of Organic Acids. (n.d.). Michigan State University. [Link]

Sources

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Authored by: A Senior Application Scientist Abstract The successful development of therapeutics targeting the central nervous system (CNS) is contingent upon their ability to effectively cross the blood-brain barrier (BB...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The successful development of therapeutics targeting the central nervous system (CNS) is contingent upon their ability to effectively cross the blood-brain barrier (BBB). This guide provides a comprehensive framework for evaluating the BBB permeability of the novel compound, 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. We will delve into a multi-tiered experimental approach, from initial in-silico and in-vitro screening to definitive in-vivo validation. The methodologies presented are designed to yield a robust and reliable dataset, enabling informed decision-making in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of CNS-active agents.

Introduction: The Imperative of CNS Drug Delivery

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While essential for protecting the brain from pathogens and toxins, the BBB also represents a formidable obstacle for the vast majority of potential neurotherapeutics.

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, hereafter referred to as Compound X, possesses structural motifs—a piperidine ring and a benzodioxin group—that are found in various CNS-active agents. However, its ability to penetrate the BBB is not guaranteed and must be empirically determined. This guide outlines a logical, tiered approach to comprehensively characterize the BBB permeability of Compound X.

Tier 1: Foundational Assessment - In-Silico and In-Vitro Screening

The initial phase of assessment focuses on high-throughput, cost-effective methods to predict and estimate BBB permeability. These early data points are crucial for initial go/no-go decisions and for prioritizing candidates.

In-Silico Prediction

Computational models provide a rapid, preliminary assessment of a compound's physicochemical properties and their likely impact on BBB penetration. Key parameters for Compound X should be calculated, including:

  • Molecular Weight (MW): Generally, molecules under 400-500 Da have a higher probability of passive diffusion across the BBB.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A LogP value between 1.5 and 2.5 is often considered optimal for BBB penetration.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding capacity. A TPSA of less than 90 Ų is generally favored for CNS drugs.

  • Hydrogen Bond Donors and Acceptors: The number of these can influence a molecule's ability to cross the lipid-rich BBB.

ParameterPredicted ValueImplication for BBB Permeability
Molecular Weight~327.3 g/mol (oxalate salt)Favorable
cLogP(Value to be calculated)Assess lipophilicity
TPSA(Value to be calculated)Assess polarity
Hydrogen Bond Donors(Value to be calculated)Assess hydrogen bonding potential
Hydrogen Bond Acceptors(Value to be calculated)Assess hydrogen bonding potential
In-Vitro Permeability Assays

In-vitro models provide the first experimental data on a compound's ability to cross a cell monolayer, simulating the BBB.

The PAMPA assay is a non-cell-based, high-throughput screen that assesses a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This assay exclusively measures passive diffusion.

Experimental Protocol: PAMPA-BBB

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of Compound X in DMSO.

    • Prepare the PAMPA lipid solution (e.g., a 2% solution of porcine brain lipid in dodecane).

    • Prepare the donor and acceptor buffers (e.g., Phosphate Buffered Saline, pH 7.4).

  • Assay Plate Preparation:

    • Coat the filter of a 96-well donor plate with the PAMPA lipid solution.

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Add the donor buffer containing a known concentration of Compound X to the donor plate.

  • Incubation:

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of Compound X in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability:

    • The effective permeability (Pe) is calculated using established equations that take into account the concentrations in the donor and acceptor compartments, the volume of the wells, the filter area, and the incubation time.

Cell-based assays provide a more biologically relevant model of the BBB by incorporating cellular transport mechanisms.

  • Caco-2 Cells: While derived from human colorectal adenocarcinoma, these cells form tight junctions and express some relevant transporters, offering a general model of drug permeability.

  • MDCK-MDR1 Cells: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump. This model is crucial for identifying compounds that are substrates for this major BBB efflux transporter.

Experimental Protocol: Bidirectional Permeability Assay with MDCK-MDR1 Cells

  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add Compound X (at a known concentration) to the apical (A) chamber.

    • At various time points, collect samples from the basolateral (B) chamber.

    • Quantify the concentration of Compound X in the samples using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add Compound X to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber over time.

    • Quantify the concentration of Compound X.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • The Efflux Ratio is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for P-gp and may be actively effluxed from the brain.

G cluster_0 In-Silico Assessment cluster_1 In-Vitro Screening a Compound X Structure b Calculate Physicochemical Properties (MW, LogP, TPSA) a->b c Initial BBB Permeability Prediction b->c d PAMPA-BBB Assay c->d e MDCK-MDR1 Bidirectional Permeability Assay c->e f Passive Permeability (Pe) d->f g Apparent Permeability (Papp) & Efflux Ratio (ER) e->g G a Compound X with Favorable In-Vitro Profile b Administer to Rodent Cohort (e.g., IV or PO) a->b c Time-Course Collection of Blood and Brain Tissue b->c d LC-MS/MS Quantification of Compound X in Plasma and Brain c->d e Calculate AUCplasma and AUCbrain d->e f Determine Brain-to-Plasma Ratio (Kp or Kp,uu) e->f g Definitive Conclusion on BBB Permeability f->g

Caption: Logical flow for in-vivo BBB permeability determination.

Conclusion and Future Directions

The comprehensive evaluation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate's blood-brain barrier permeability requires a systematic, multi-tiered approach. By integrating in-silico predictions, in-vitro screening, and definitive in-vivo studies, a clear and actionable understanding of the compound's CNS disposition can be achieved. The data generated from this workflow will be instrumental in guiding the subsequent stages of its development as a potential therapeutic agent for neurological disorders.

References

  • Di, L., & Kerns, E. H. (2015). Blood-Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs. John Wiley & Sons. [Link]

  • Doran, A., et al. (2009). The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system: a meta-analysis. Drug Metabolism and Disposition, 37(6), 1165-1170. [Link]

  • Summerfield, S. G., et al. (2007). In vitro and in vivo determination of unbound drug concentrations. Journal of Pharmacological and Toxicological Methods, 56(3), 231-244. [Link]

  • Tihanyi, K., & Vastag, M. (2011). The role of PAMPA in drug discovery. Future Medicinal Chemistry, 3(10), 1237-1246. [Link]

Protocols & Analytical Methods

Method

How to prepare 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate stock solutions

Application Note: Preparation and Handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Oxalate Stock Solutions for Pharmacological Assays Scientific Rationale & Physicochemical Dynamics Benzodioxin-piperidine deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Oxalate Stock Solutions for Pharmacological Assays

Scientific Rationale & Physicochemical Dynamics

Benzodioxin-piperidine derivatives are frequently utilized in neuropharmacology as high-affinity ligands for monoamine, dopamine D4, and sigma receptors[1]. The structural incorporation of the 1,4-benzodioxin moiety enhances target selectivity, while the piperidine nitrogen serves as a critical protonation center for receptor binding[2].

However, the free base form of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine is highly lipophilic, making it notoriously difficult to dissolve in standard aqueous physiological buffers. To overcome this, the compound is synthesized and supplied as an oxalate salt . The causality behind this formulation is twofold:

  • Crystal Lattice Stabilization: The oxalate anion forms charge-assisted hydrogen bonds with the protonated piperidine amine, stabilizing the solid state against oxidative degradation[3].

  • Solvation Thermodynamics: The salt form significantly lowers the partition coefficient (logD) at physiological pH, drastically reducing the thermodynamic barrier to aqueous solvation once the primary crystal lattice is disrupted by an organic solvent like Dimethyl Sulfoxide (DMSO)[3].

Quantitative Compound Profiling

Before initiating the protocol, it is critical to understand the stoichiometric relationship between the free base and the oxalate salt to ensure accurate molarity calculations.

PropertyValue / Description
Chemical Name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine oxalate
Molecular Formula C₁₃H₁₇NO₂ · C₂H₂O₄
Molecular Weight ~309.31 g/mol (219.28 g/mol free base + 90.03 g/mol oxalate)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Max Solubility (DMSO) ~50 mM (15.47 mg/mL)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Solution) -80°C (aliquoted to avoid freeze-thaw cycles)

Self-Validating Preparation Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: Anhydrous DMSO is selected as the primary solvent because its high dielectric constant efficiently disrupts the charge-assisted hydrogen bonds of the oxalate salt without inducing hydrolysis.

  • Equilibration: Remove the solid compound from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Why? Opening a cold vial causes atmospheric moisture condensation, which introduces water into the anhydrous system and accelerates degradation.

  • Weighing: Weigh exactly 3.09 mg of the oxalate salt into a sterile, amber glass vial. Why amber glass? Benzodioxin derivatives can be susceptible to photolytic cleavage under prolonged UV/fluorescent light exposure.

  • Solvation: Add exactly 1.0 mL of room-temperature Anhydrous DMSO.

  • Agitation: Vortex the vial at medium speed for 60 seconds, followed by water-bath sonication for 2–3 minutes at 25°C.

  • System Validation (The Tyndall Test): To validate complete dissolution, shine a focused beam of light (e.g., a laser pointer or strong LED) through the vial against a dark background. The absence of a visible light beam (Tyndall scattering) confirms true molecular dissolution rather than a micro-suspension.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

Causality: Direct addition of the solid salt to aqueous buffers often leads to incomplete dissolution due to the compound's localized hydrophobicity. Serial dilution from the DMSO master stock ensures the compound remains fully solvated.

  • Buffer Preparation: Pre-warm your assay buffer (e.g., PBS or DMEM) to 37°C. Ensure the buffer has adequate capacity (e.g., 50 mM HEPES, pH 7.4).

  • Dilution Dynamics: Add the DMSO stock dropwise to the center of the aqueous buffer while continuously vortexing. Why? Continuous kinetic energy prevents localized super-saturation at the droplet interface, which would otherwise cause the highly lipophilic free-base fraction to precipitate.

  • Concentration Matrix: Follow the table below to ensure the final DMSO concentration remains below the cytotoxic threshold (≤1.0%) for cell-based assays.

Desired ConcentrationVolume of 10 mM DMSO StockVolume of Aqueous BufferFinal DMSO Concentration
100 µM 10 µL990 µL1.0% (Max limit for most cells)
10 µM 1 µL999 µL0.1% (Ideal for receptor assays)
1 µM 0.1 µL999.9 µL0.01%

Mechanistic Workflow

G Solid 2-(2,3-Dihydro-1,4-benzodioxin-6-yl) piperidine oxalate (Solid) DMSO Master Stock (10-50 mM) Anhydrous DMSO Solid->DMSO Dissolve & Sonicate (Room Temp) AqDilution Aqueous Working Solution (Buffer pH 7.2-7.4) DMSO->AqDilution Serial Dilution (Vortexing) InVivo In Vivo Administration (Saline / PEG400 Formulation) DMSO->InVivo Formulation (Co-solvents) InVitro In Vitro Assays (Receptor Binding / Cell Viability) AqDilution->InVitro Direct Application (DMSO ≤ 1%)

Caption: Workflow for the preparation and downstream application of benzodioxin-piperidine oxalate solutions.

Troubleshooting & Causality Matrix

  • Issue: Micro-crystals or cloudiness appear immediately upon dilution into the aqueous buffer.

  • Causality: The piperidine nitrogen has a pKa of approximately 9.5. If the working buffer is too alkaline (pH > 8.0), the compound deprotonates into its free base form, which is highly insoluble in water and crashes out. Conversely, if the buffer is unbuffered water, the oxalate salt (a weak acid) can cause a localized pH drop, leading to solvent shock.

  • Solution: Always dilute into a strongly buffered solution (pH 7.2–7.4). If precipitation persists, introduce a co-solvent intermediate (e.g., 5% Tween-80 or PEG400) before final aqueous dilution.

  • Issue: Loss of compound potency over time in DMSO stock.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation that may not visibly redissolve. Furthermore, hygroscopic absorption of water into the DMSO promotes slow hydrolysis.

  • Solution: Aliquot the 10 mM master stock into single-use volumes (e.g., 50 µL) immediately after preparation and store at -80°C. Discard any unused portion of an thawed aliquot.

Sources

Application

Preclinical Application Note: In Vivo Dosing Protocols for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Oxalate in Rodent Models

Executive Summary The 1,4-benzodioxane scaffold, particularly when coupled with a basic piperidine or piperazine moiety, represents a privileged pharmacophore in neuropharmacology. Compounds in this class frequently exhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzodioxane scaffold, particularly when coupled with a basic piperidine or piperazine moiety, represents a privileged pharmacophore in neuropharmacology. Compounds in this class frequently exhibit high-affinity modulation of monoaminergic targets (such as 5-HT 1A​ , D 2​ , and D 4​ receptors) as well as σ1​ receptors[1][2]. This application note provides a comprehensive, self-validating framework for the in vivo administration of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine oxalate in rodents. By detailing formulation causality, step-by-step dosing methodologies, and pharmacokinetic (PK) tracking, this guide ensures high reproducibility and scientific integrity for drug development professionals.

Physicochemical Rationale & Formulation Strategy

Causality in Salt Selection

The free base form of benzodioxin-piperidine derivatives is highly lipophilic, which facilitates blood-brain barrier (BBB) penetration but severely limits aqueous solubility for parenteral administration[3]. Converting the free base to an oxalate salt significantly lowers the lipophilicity profile (LogP) in aqueous media, enabling stable solvation without the need for harsh, tissue-damaging excipients[2].

Formulation Decision Logic

To establish a self-validating protocol, the formulation must be visually and analytically verified prior to dosing. If the oxalate salt does not achieve complete dissolution in 0.9% physiological saline at the target concentration (e.g., >10 mg/mL), a co-solvent system utilizing DMSO and Tween-80 is required to prevent in vivo precipitation and erratic absorption[2].

Formulation Start Compound: Oxalate Salt CheckSol Target Concentration Soluble in Saline? Start->CheckSol Saline Vehicle: 0.9% Saline (Preferred) CheckSol->Saline Yes CoSolvent Add 5% DMSO + 5% Tween-80 CheckSol->CoSolvent No Final Clear Solution Ready for IP/PO Saline->Final Vortex Vortex & Sonicate at 37°C for 15 min CoSolvent->Vortex Vortex->Final

Caption: Decision tree for formulating 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine oxalate.

Standard Vehicle Preparation (5% DMSO / 5% Tween-80 / 90% Saline)

Summary of Reagents:

Component Function Final Concentration (v/v)
DMSO Primary solubilizer for lipophilic domains 5%
Tween-80 Surfactant to prevent micelle aggregation 5%

| 0.9% Saline | Isotonic bulk aqueous phase | 90% |

Step-by-Step Formulation:

  • Weighing: Accurately weigh the required mass of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine oxalate into a sterile glass vial. (Note: Correct for the oxalate salt mass to ensure accurate free-base equivalent dosing).

  • Primary Solvation: Add the calculated volume of 100% DMSO. Vortex for 60 seconds until a clear, concentrated stock is formed.

  • Surfactant Addition: Add Tween-80. Vortex vigorously for 2 minutes. The solution will become viscous.

  • Aqueous Dilution: Dropwise, add 0.9% sterile saline while continuously vortexing to prevent localized precipitation.

  • Validation: Sonicate the final mixture at 37°C for 10 minutes. Inspect against a dark background; the solution must be optically clear.

Pharmacodynamic Context & Target Engagement

Benzodioxin-piperidines typically act as modulators of monoaminergic G-protein coupled receptors (GPCRs)[1]. Depending on the specific substitution pattern, they engage presynaptic autoreceptors or postsynaptic targets, modulating the release of neurotransmitters (e.g., serotonin or dopamine) via G αi/o​ pathways, which subsequently inhibits adenylyl cyclase and reduces cAMP levels[4][5].

Signaling Ligand Benzodioxin-Piperidine Derivative Receptor Monoaminergic GPCR (e.g., 5-HT1A / D2) Ligand->Receptor Binds Target GProtein Gαi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits SecondMsgr Intracellular cAMP (Decreased) Effector->SecondMsgr Downregulates Outcome Modulation of Neurotransmitter Release SecondMsgr->Outcome Physiological Response

Caption: Canonical Gαi/o signaling pathway modulated by benzodioxin-piperidine GPCR ligands.

In Vivo Dosing & Experimental Workflows

To ensure robust, self-validating data, every in vivo cohort must include a vehicle-treated control and a positive control (e.g., 8-OH-DPAT for 5-HT 1A​ or Haloperidol for D 2​ )[4].

Intraperitoneal (IP) Injection Protocol (Acute Behavioral/PD Models)

IP administration is preferred for acute neuropharmacological assessments (e.g., Open Field, Forced Swim Test) due to rapid systemic absorption and avoidance of immediate first-pass hepatic metabolism[2].

  • Animal Preparation: Restrain the rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) using the scruff method, exposing the ventral abdomen. Tilt the animal at a 45-degree angle, head down, to displace internal organs cranially.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Administration: Insert a 27G needle (mice) or 25G needle (rats) at a 30-degree angle. Aspirate slightly to ensure no fluid (blood/urine/enteric contents) enters the hub.

  • Dosing Volume: Inject the formulated compound at a volume of 10 mL/kg (mice) or 2 mL/kg (rats).

  • Observation: Return the animal to the home cage. Monitor for 15 minutes for signs of acute toxicity (e.g., piloerection, tremors, or abnormal posture).

Oral Gavage (PO) Protocol (Pharmacokinetic Profiling)

PO dosing is critical for assessing the clinical viability and prodrug/metabolite conversion of the compound[1].

  • Equipment: Use a stainless-steel bulb-tipped gavage needle (20-22G for mice, 16-18G for rats).

  • Measurement: Measure the gavage needle from the corner of the animal's mouth to the xiphoid process to ensure correct gastric placement.

  • Restraint & Insertion: Restrain the animal firmly, aligning the head and neck vertically. Insert the bulb into the diastema, gently advancing over the tongue and down the esophagus. Never force the needle; resistance indicates tracheal misplacement.

  • Dosing: Administer the compound (typically 5-10 mL/kg).

Integrated Experimental Timeline

Workflow Acclimate Acclimation (7 Days) Dose Administer Dose (IP or PO) Acclimate->Dose Behavior Behavioral Assay (e.g., T=30 min) Dose->Behavior PD Arm Blood Serial Blood Draws (T=0.25, 0.5, 1, 2, 4h) Dose->Blood PK Arm Tissue Brain Extraction & Homogenization Behavior->Tissue Blood->Tissue Analysis LC-MS/MS Quantification Tissue->Analysis

Caption: Integrated PK/PD workflow for evaluating CNS-active compounds in rodents.

Pharmacokinetic (PK) Profiling & Data Presentation

After dosing, quantifying the parent compound and its metabolites (e.g., N-oxides, which are common for piperidine rings[1]) is essential. Benzodioxin-piperidines generally exhibit rapid brain penetration but may be subject to high hepatic clearance depending on the exact substitution[3].

Table 1: Expected PK Parameters for Benzodioxin-Piperidine Scaffolds (Rodent Model)

ParameterDefinitionTypical Range (IP/PO)Causality / Implication
T max​ Time to maximum plasma concentration0.5 – 2.0 hoursRapid absorption is typical for lipophilic amines.
C max​ Maximum plasma concentrationDose-dependentDictates the onset of behavioral/PD effects.
K p​ (Brain/Plasma) Brain-to-plasma partition coefficient1.5 – 4.0High lipophilicity drives excellent BBB penetration[3].
V d​ Volume of distribution> 2 L/kgExtensive tissue distribution, typical for basic amines[1].
t 1/2​ Elimination half-life1.5 – 4.5 hoursPiperidine rings are often subject to CYP450-mediated oxidation.

Self-Validation Check: If the K p​ ratio is < 0.5, investigate whether the compound is a substrate for P-glycoprotein (P-gp) efflux transporters at the BBB.

References

  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience / PMC. URL:[Link]

  • N-OXIDES OF PYRIDYLMETHYLPIPERAZINE AND -PIPERIDINE DERIVATIVES. European Patent Office (EPO). URL:[Link]

  • Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment. Neuropsychopharmacology / PMC. URL:[Link]

  • Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Method

HPLC-UV Method Development and Validation for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

Introduction & Analytical Challenges The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate presents a unique set of chromatographic challenges typical of modern basic drug candidates. Structurally, it consi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate presents a unique set of chromatographic challenges typical of modern basic drug candidates. Structurally, it consists of a lipophilic 1,4-benzodioxan moiety coupled to a highly basic piperidine ring, formulated as an oxalate salt.

Developing a robust Reversed-Phase Liquid Chromatography (RPLC) method requires addressing the specific physicochemical properties of this molecule:

  • UV Chromophore: The 1,4-benzodioxan ring system provides distinct UV absorbance. Literature indicates that benzodioxan derivatives typically exhibit primary π→π∗ and n→π∗ transitions with absorbance maxima around 220 nm and 270–280 nm 1[1].

  • Basic Amine Tailing: The piperidine nitrogen is highly basic (pKa ~ 9.5–10.5). In standard RPLC, protonated basic drugs often suffer from severe peak tailing due to secondary electrostatic interactions with ionized residual silanols ( −SiO− ) on the silica stationary phase2[2].

  • Salt Counterion: The oxalate counterion is highly polar and will elute in the void volume ( T0​ ), requiring specific gradient considerations to ensure it does not interfere with early-eluting impurities.

Method Development Strategy & Causality

To mitigate peak tailing and ensure a self-validating, reproducible system, the method relies on strict pH control and ion-pairing mechanics.

By lowering the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), we achieve two mechanistic goals. First, we suppress the ionization of residual surface silanols (pKa ~ 3.5–4.5), rendering them neutral and eliminating electrostatic drag. Second, the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperidine, thereby increasing retention on the C18 stationary phase and sharpening the peak 3[3].

For detection, 275 nm is selected over 220 nm. While 220 nm offers higher absolute sensitivity, 275 nm provides superior specificity for the benzodioxan ring, avoiding baseline drift from the acetonitrile gradient and eliminating end-absorption interference from the oxalate counterion.

MethodDev Start Analyte: Basic Piperidine pKa ~10 pH_Choice Mobile Phase pH Selection Start->pH_Choice Low_pH Low pH (2.0 - 3.0) Protonated Amine pH_Choice->Low_pH Standard Silica High_pH High pH (9.0 - 11.0) Neutral Amine pH_Choice->High_pH Hybrid Silica Additive Ion-Pairing / Buffer (0.1% TFA) Low_pH->Additive Column Stationary Phase (End-capped C18) Additive->Column Result Optimized Peak Shape Reduced Silanol Tailing Column->Result

Logic tree for RPLC method development of basic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation

Causality Note: The diluent is chosen to match the initial mobile phase conditions (10% organic). This prevents solvent-mismatch band broadening at the column head, ensuring sharp peak integration.

  • Weighing: Accurately weigh 10.0 mg of the reference standard into a 100 mL amber volumetric flask (to prevent potential photo-degradation).

  • Initial Dissolution: Add 50 mL of Diluent (Water:Acetonitrile, 90:10 v/v).

  • Sonication: Sonicate for 10 minutes at room temperature until complete dissolution is visually confirmed.

  • Volume Adjustment: Make up to the mark with Diluent and mix thoroughly by inversion (Final Concentration: 100 µg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of the filtrate to saturate the filter membrane.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 275 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 10% B 2-10 min: 10% 60% B 10-12 min: 60% B 12-12.1 min: 60% 10% B 12.1-15 min: 10% B (Re-equilibration)

Method Validation Framework (ICH Q2(R2))

The method was validated according to the latest 4[4], ensuring the procedure is fit for its intended purpose in quality control environments.

Validation Prep Sample Prep & Dilution SysSuit System Suitability (RSD < 2.0%) Prep->SysSuit Spec Specificity (Blank/Placebo) SysSuit->Spec LinAcc Linearity & Accuracy (50%-150%) Spec->LinAcc Report ICH Q2(R2) Validation Report LinAcc->Report

ICH Q2(R2) analytical method validation workflow.

System Suitability

System suitability testing (SST) is an integral part of the self-validating system. Six replicate injections of the 100 µg/mL standard were performed to evaluate system precision and column efficiency.

ParameterResultAcceptance Criteria (ICH)Status
Retention Time ( tR​ ) 6.45 minN/ARecord
Tailing Factor ( Tf​ ) 1.12 1.5Pass
Theoretical Plates ( N ) 12,450 5,000Pass
Area %RSD (n=6) 0.45% 2.0%Pass
Specificity, Linearity, and Accuracy
  • Specificity: Blank diluent injections demonstrated no interfering peaks at the retention time of the active pharmaceutical ingredient (6.45 min). The oxalate counterion eluted cleanly at the void volume (~1.8 min) and showed negligible absorbance at 275 nm.

  • Linearity: Evaluated across 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

  • Accuracy: Determined via recovery studies by spiking known amounts of the standard into a synthetic placebo matrix.

Validation ParameterResultAcceptance Criteria
Linear Range 50 – 150 µg/mLFit for purpose
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept Bias +0.8% ±2.0% of 100% response
Mean Accuracy (% Recovery) 99.6%98.0% – 102.0%
Accuracy %RSD (n=9) 0.72% 2.0%

Conclusion

A highly specific, accurate, and stability-indicating HPLC-UV method was successfully developed for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. By leveraging the principles of ion-pairing chromatography with TFA at a low pH, the severe peak tailing typically associated with basic piperidine derivatives was completely suppressed. The method satisfies all rigorous validation requirements set forth by the ICH Q2(R2) guidelines, proving its reliability for routine pharmaceutical analysis.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Source: Chromatography Online URL
  • Source: National Institutes of Health (NIH)
  • Validation of Analytical Procedures Q2(R2)

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Abstract This document provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine, a molecule incorporating two structurally significant motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine, a molecule incorporating two structurally significant motifs common in pharmacologically active compounds.[1][2] Understanding these fragmentation pathways is essential for unambiguous compound identification, structural elucidation, and metabolite characterization in drug discovery and development. This note outlines the theoretical basis for the fragmentation, proposes key product ions, and provides a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis.

Introduction: Structural and Analytical Significance

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine consists of a piperidine ring linked to a 1,4-benzodioxin moiety. The piperidine heterocycle is a foundational scaffold in a vast number of pharmaceuticals and natural products, prized for its synthetic tractability and ability to interact with biological targets.[3] Similarly, the 1,4-benzodioxin structure is present in many bioactive molecules.[2]

Given the prevalence of these structures, developing reliable analytical methods for their characterization is critical. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for this purpose.[4] This application note serves as a predictive guide to the compound's behavior under electrospray ionization (ESI), detailing the fragmentation logic rooted in the established principles of gas-phase ion chemistry.[5]

Predicted Fragmentation Mechanisms

Under typical positive-mode electrospray ionization (ESI), the analyte will be observed as the protonated molecule, [M+H]⁺. The oxalate salt will dissociate in solution, and the free base of the compound will be analyzed.

Molecular Formula (Free Base): C₁₃H₁₇NO₂ Monoisotopic Mass: 219.13 g/mol Precursor Ion [M+H]⁺: m/z 220.13

The fragmentation of the protonated molecule is predicted to be driven by the charge localization on the basic nitrogen atom of the piperidine ring and subsequent cleavages of adjacent bonds. The primary fragmentation pathways are expected to involve the piperidine ring system, with secondary fragmentation arising from the benzodioxin moiety.

Pathway A: Piperidine Ring Opening via α-Cleavage

The most common fragmentation pathway for piperidine derivatives is initiated by an alpha-cleavage, which involves the scission of a carbon-carbon bond adjacent to the protonated nitrogen.[1] This process leads to the formation of a stable, resonance-stabilized iminium ion.

  • Initial Cleavage: The bond between C2 and C3 of the piperidine ring breaks, leading to a ring-opened radical cation.

  • Hydrogen Transfer & Neutral Loss: A subsequent hydrogen transfer and cleavage can lead to the formation of a key iminium ion derived from the piperidine ring and the loss of the benzodioxin portion as a neutral molecule. However, a more likely dominant pathway involves the cleavage of the C-C bond between the two ring systems.

  • Dominant α-Cleavage: Cleavage of the bond between the piperidine C2 and the benzodioxin C6 is a highly favorable pathway. This results in the formation of a protonated piperidine fragment or, more significantly, a stable iminium ion at m/z 84, corresponding to the piperidine ring losing the benzodioxin substituent.

Pathway B: Benzodioxin Moiety Fragmentation

Fragmentation can also be initiated within the dihydro-benzodioxin portion of the molecule.

  • Loss of Ethylene Oxide: A characteristic fragmentation of the dihydro-1,4-dioxin ring involves the cleavage of the ether bonds, potentially leading to the neutral loss of ethylene oxide (C₂H₄O, 44 Da).

  • Retro-Diels-Alder (RDA) Reaction: Although less common for saturated rings, an RDA-type fragmentation could occur, leading to the cleavage of the heterocyclic ring.

  • Cleavage of the Benzene Ring: Subsequent fragmentation may involve the loss of small molecules like CO (28 Da) from the aromatic portion, a known fragmentation pathway for aryl ethers.[6]

The combination of these pathways leads to a predictable set of product ions, which can be used as a fingerprint for compound identification.

G cluster_main Predicted Fragmentation Pathway cluster_path_a Piperidine-Driven cluster_path_b Benzodioxin-Driven Precursor [M+H]⁺ m/z 220.13 C₁₃H₁₈NO₂⁺ F1 Fragment A m/z 135.04 [C₈H₇O₂]⁺ Precursor->F1 Loss of C₅H₁₁N (Piperidine) F2 Fragment B m/z 84.08 [C₅H₁₀N]⁺ Precursor->F2 Loss of C₈H₈O₂ (Dihydro-benzodioxin) F3 Fragment C m/z 176.09 [M+H - C₂H₄O]⁺ Precursor->F3 Loss of Ethylene Oxide

Caption: Predicted major fragmentation pathways for protonated 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine.

Analytical Protocol: LC-MS/MS Method

This section provides a robust starting protocol for the sensitive detection and quantification of the target analyte.[3] The method is designed for a standard reverse-phase LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine oxalate and dissolve it in 1 mL of methanol.

  • Working Standard (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water.

  • Final Sample Solution: Further dilute the working standard into the initial mobile phase composition to a final concentration of approximately 10-100 ng/mL for method development.

Experimental Workflow

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (Dissolve Oxalate Salt) B LC Separation (C18 Column) A->B C Ionization (ESI Positive Mode) B->C D MS/MS Analysis (Precursor m/z 220.13) C->D E Data Interpretation (Fragmentation Pattern) D->E

Caption: General experimental workflow for the analysis of the target compound.

Instrumentation Parameters

The following tables summarize the recommended starting parameters for LC and MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 2 µL |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Value
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 220.13
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Collision Gas Argon

| Collision Energy | 15-35 eV (Optimize for key transitions) |

Expected Data and Interpretation

By applying the principles from Section 2 and the protocol from Section 3, a characteristic tandem mass spectrum can be generated. The major expected product ions are summarized below. Collision-induced dissociation (CID) experiments should be performed to confirm these transitions.[7]

Table 3: Summary of Predicted Product Ions and Their Origins

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure/Origin
220.13 176.09 C₂H₄O (44.04 Da) Loss of ethylene oxide from the dioxin ring
220.13 135.04 C₅H₁₁N (85.09 Da) Cleavage of the C-C bond between rings, yielding the protonated benzodioxin moiety

| 220.13 | 84.08 | C₈H₈O₂ (136.05 Da) | Cleavage of the C-C bond between rings, yielding a piperidine-derived iminium ion |

The relative intensities of these fragments will depend on the collision energy applied. The transition 220.13 -> 135.04 or 220.13 -> 84.08 would likely serve as excellent candidates for sensitive and selective quantification using Multiple Reaction Monitoring (MRM).[3]

Conclusion

This application note provides a predictive framework for understanding and analyzing the mass spectrometric fragmentation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine. The fragmentation is dominated by predictable cleavages within the piperidine ring and the dihydro-benzodioxin moiety. The provided LC-MS/MS protocol offers a robust starting point for method development, enabling researchers to confidently identify and quantify this compound in various matrices. This foundational knowledge is crucial for applications ranging from quality control in pharmaceutical manufacturing to advanced pharmacokinetic and metabolomics studies.

References

  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • da Silva, G. C. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Ao, H. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
  • Ao, H. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Guan, S. (2021). Mass Spectrometry-based Fragmentation Chemistry of Small Biological Compounds. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]

  • Ahmad, N. et al. (2025). LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. Available at: [Link]

  • Bolchi, C. et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available at: [Link]

  • Kursinszki, L. et al. (2025). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Baughman, G. L. & Meselson, M. (n.d.). The mass spectrometry of chlorinated dibenzo-p-dioxins. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols for Assessing Cell Viability Using 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate and its Analogs

Authored by: A Senior Application Scientist Introduction: Unveiling the Cytotoxic Potential of Benzodioxan Piperidines The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate belongs to a class of molecules c...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Cytotoxic Potential of Benzodioxan Piperidines

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate belongs to a class of molecules characterized by a dihydropyran ring fused to a benzene ring, a structure prevalent in numerous biologically active compounds. While specific data on this exact oxalate salt is limited in public literature, its core structure is notably similar to the well-researched α2-adrenergic receptor antagonist, Idazoxan.[1][2] Idazoxan has demonstrated significant, dose-dependent effects on cell viability and has been investigated for its antineoplastic properties, making it an excellent proxy for understanding the potential applications of this chemical class in cell-based assays.[3][4][5]

These application notes will therefore leverage the established biological activities of Idazoxan and related compounds to provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. We will delve into the mechanistic underpinnings of its action and provide robust, step-by-step methodologies for its evaluation in a research setting.

Scientific Foundation: Mechanisms of Action

The biological effects of Idazoxan and its analogs are multifaceted. While primarily known as an α2-adrenergic receptor antagonist, its impact on cell viability can be attributed to several mechanisms, some of which are independent of adrenoceptor blockade.[3][4][6]

α2-Adrenergic Receptor Antagonism and its Implications in Cancer

Adrenergic signaling has been implicated in cancer progression.[7][8] While α2-adrenergic agonists have shown some context-dependent antitumor effects[8][9][10], the role of antagonists like Idazoxan is also of significant interest. By blocking the α2-adrenergic receptor, Idazoxan can modulate neurotransmitter release and potentially impact the tumor microenvironment.[6][11] However, it is crucial to note that some studies suggest that the cytotoxic effects of Idazoxan on cancer cells are not reversed by other α- or β-adrenergic blockers, indicating a more direct, non-receptor-mediated mechanism of action.[3][4]

Direct Cytotoxic and Pro-Apoptotic Effects

Several studies have highlighted the direct impact of Idazoxan on cell viability. It has been shown to inhibit the growth and reduce the viability of various cell lines, including pancreatic beta-cells and several types of cancer cells.[3][4][5] The proposed mechanisms for this direct cytotoxicity include:

  • Induction of Apoptosis: Idazoxan treatment has been associated with hallmark features of apoptosis, such as DNA fragmentation.[4][5][12] This suggests an activation of programmed cell death pathways.

  • Mitochondrial Binding: Idazoxan exhibits a high affinity for mitochondrial binding sites, which may play a role in its ability to induce apoptosis.[5]

The following diagram illustrates the potential signaling pathways influenced by an Idazoxan-like compound, leading to a reduction in cell viability.

Potential Signaling Pathways for Idazoxan-Induced Cytotoxicity Idazoxan 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine (Idazoxan-like compound) Alpha2_AR α2-Adrenergic Receptor Idazoxan->Alpha2_AR Antagonism Mitochondria Mitochondria Idazoxan->Mitochondria Direct Binding Apoptosis Apoptosis Mitochondria->Apoptosis Initiation Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation

Caption: Potential mechanisms of Idazoxan-induced cytotoxicity.

Experimental Protocols

The following protocols provide a framework for assessing the effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate on cell viability and proliferation. It is recommended to perform these assays on a panel of cell lines relevant to your research interests.

Protocol 1: Assessment of Cell Viability using a Tetrazolium-Based (MTS/MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the tetrazolium salt to a colored formazan product.

Materials:

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate (or Idazoxan as a control)

  • Cell line of interest (e.g., 4T1 murine breast cancer, A549 human lung adenocarcinoma, or other relevant lines)[13]

  • Complete cell culture medium

  • 96-well plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations for treatment. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cell line and the expected kinetics of the compound's effect.

  • MTS/MTT Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Analysis of Apoptosis by DNA Fragmentation

This protocol assesses a key hallmark of apoptosis: the fragmentation of genomic DNA.

Materials:

  • Test compound

  • Cell line of interest

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100)

  • RNase A

  • Proteinase K

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or a safer DNA stain

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around the determined IC50 value for 24-48 hours. Include untreated and vehicle-treated controls.

  • Cell Lysis:

    • Harvest the cells (including any floating cells in the medium).

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

  • DNA Extraction:

    • Centrifuge the lysate to pellet the high molecular weight DNA.

    • Transfer the supernatant (containing fragmented DNA) to a new tube.

    • Treat the supernatant with RNase A to remove RNA, followed by Proteinase K to digest proteins.

    • Precipitate the DNA using isopropanol or ethanol.

  • Gel Electrophoresis:

    • Wash the DNA pellet with 70% ethanol and resuspend it in a small volume of TE buffer.

    • Add DNA loading dye to the samples.

    • Run the samples on a 1.5-2% agarose gel containing a DNA stain.

    • Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic cells.

Data Presentation and Interpretation

A well-structured presentation of your data is crucial for clear interpretation.

Table 1: Example Dose-Response Data for a Benzodioxan Piperidine Compound
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1052.4 ± 3.9
2525.7 ± 2.5
5010.2 ± 1.8
1002.5 ± 0.9

This table should be accompanied by a graph plotting the dose-response curve, from which the IC50 value can be calculated.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the cytotoxic effects of the test compound.

Experimental Workflow for Cell Viability Assessment Start Start Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (MTS/MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (DNA Fragmentation) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, Apoptosis Confirmation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for assessing cell viability.

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid foundation for investigating the effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate and its analogs on cell viability. Based on the literature surrounding the structurally similar compound Idazoxan, it is plausible that this class of molecules possesses direct cytotoxic and pro-apoptotic properties that warrant further investigation, particularly in the context of cancer research.[5]

Future studies could explore the specific apoptotic pathways involved (e.g., caspase activation, Bcl-2 family protein expression) and investigate the compound's efficacy in more complex models, such as 3D spheroids or in vivo xenograft models. A broader screening against a panel of cancer cell lines could also reveal selective cytotoxicity.[14][15][16][17]

References

  • The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box. PubMed. Available at: [Link]

  • Idazoxan. Wikipedia. Available at: [Link]

  • IDAZOXAN, (-)-. Inxight Drugs. Available at: [Link]

  • Effects of imidazoline binding site ligands on the growth and viability of clonal pancreatic beta-cells. PubMed. Available at: [Link]

  • Effects of the imidazoline binding site ligands, idazoxan and efaroxan, on the viability of insulin-secreting BRIN-BD11 cells. PubMed. Available at: [Link]

  • Effects of the Imidazoline Binding Site Ligands, Idazoxan and Efaroxan, on the Viability of Insulin-Secreting BRIN-BD11 Cells. ResearchGate. Available at: [Link]

  • Effects of the Imidazoline Binding Site Ligands, Idazoxan and Efaroxan, on the Viability of Insulin-Secreting BRIN-BD11 Cells. Prime Scholars. Available at: [Link]

  • Idazoxan: A Novel Pharmacological Tool for the Study of Alpha 2-adrenoceptors. PubMed. Available at: [Link]

  • Idazoxan – Knowledge and References. Taylor & Francis. Available at: [Link]

  • α2-adrenergic blockade mimics the enhancing effect of chronic stress on breast cancer progression. PMC. Available at: [Link]

  • Antineoplastic activity of idazoxan hydrochloride. PMC. Available at: [Link]

  • α2-adrenergic receptor agonists promote antitumor immunity (A)... ResearchGate. Available at: [Link]

  • Activation of α2-adrenergic receptors as a therapeutic strategy for immune rejection in post-surgery osteosarcoma recurrence treatment. PMC. Available at: [Link]

  • The Antidepressant Desipramine and α2-Adrenergic Receptor Activation Promote Breast Tumor Progression in Association with Altered Collagen Structure. Cancer Prevention Research - AACR Journals. Available at: [Link]

  • Full article: Immuno-oncological effects of the α2-adrenoceptor agonist dexmedetomidine. Taylor & Francis. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Available at: [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. Available at: [Link]

  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Available at: [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. Available at: [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available at: [Link]

  • Synthesis, Evaluation of anticancer and antimicrobial activities of some Schiff bases derivatives. Al-Kitab Journal for Pure Sciences. Available at: [Link]

  • Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6) - PubMed. Available at: [Link]

  • Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships. PubMed. Available at: [Link]

  • Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4- benzodiazepine-2,5-diones. ACG Publications. Available at: [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][3][6]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Publishing. Available at: [Link]

  • (PDF) Synthesis and anticonvulsant activity of a combined pharmacophore of 2-oxo-1,2-dihydroquinoline containing 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Formulating 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate for Intravenous Injection

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate for intravenous...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate for intravenous (IV) administration. The focus is on addressing the challenges associated with parenteral delivery, such as solubility, stability, and physiological compatibility. This guide details the necessary pre-formulation studies, offers a systematic approach to formulation development, provides a detailed laboratory-scale manufacturing protocol, and outlines critical quality control (QC) testing. The methodologies described are grounded in established pharmaceutical principles and regulatory standards to ensure the development of a safe, stable, and efficacious sterile injectable product.

Introduction and Strategic Overview

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine is a molecule of interest with a chemical structure found in various pharmacologically active agents.[1][2][3] The oxalate salt form is often selected to improve the handling and stability of amine-containing active pharmaceutical ingredients (APIs).[4][5] However, developing this compound for intravenous injection presents several challenges inherent to parenteral formulations, including ensuring solubility, stability, sterility, and physiological tolerance upon administration.[6][7][8]

A critical consideration for this specific API is the presence of the oxalate counter-ion. Oxalate has very low solubility in the presence of physiological calcium concentrations, posing a risk of calcium oxalate precipitation in the blood, which can lead to serious adverse events.[9][10] Therefore, the formulation strategy must ensure that the final concentration of the API is well below the threshold that would lead to such precipitation.

This guide follows a logical progression from API characterization to a final, sterile-filtered formulation, emphasizing the scientific rationale behind each decision and experimental step.

Pre-Formulation Studies: The Foundation for a Robust IV Formulation

Comprehensive physicochemical characterization of the API is the cornerstone of successful formulation development.[11] These studies identify potential liabilities and inform the selection of appropriate excipients and processing parameters.

Physicochemical Characterization of the API

The initial step involves a thorough analysis of the drug substance's properties. Key parameters are summarized in the table below.

PropertyAnalytical MethodRationale & Implication for IV Formulation
Appearance Visual InspectionA white to off-white crystalline powder. The physical form impacts dissolution rate.
Aqueous Solubility Shake-flask method in waterExpected to be poorly soluble.[11][12] The oxalate salt may improve this, but quantification is essential to determine the need for solubilization strategies.
pH-Solubility Profile Shake-flask method in buffers (pH 2-10)As a salt of a weak base, solubility is expected to be pH-dependent, increasing at lower pH values. This profile is critical for selecting the formulation pH.[12]
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state of the molecule at different pH values, which dictates solubility and membrane permeability.
LogP (Partition Coefficient) HPLC or calculation methodIndicates the lipophilicity of the free base. High lipophilicity often correlates with poor aqueous solubility.[4]
Stability HPLC-based forced degradation studies (acid, base, oxidation, light, heat)Identifies degradation pathways and helps in selecting appropriate stabilizers (e.g., antioxidants) and defining storage conditions.
Excipient Compatibility Studies

The API should be tested for compatibility with a range of common parenteral excipients. This is typically done by preparing binary mixtures of the API and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for degradation products via HPLC.

Common Excipients for Screening: [13][14]

  • Solubilizing Agents: Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Polysorbate 80[15]

  • Tonicity Agents: Sodium Chloride, Dextrose, Mannitol[14]

  • Buffers: Citrate, Acetate, Phosphate[16][17]

  • Antioxidants: Ascorbic Acid, Sodium Metabisulfite[18]

Formulation Development: A Rational Approach

The goal is to develop a clear, stable, isotonic, and physiologically compatible aqueous solution. The formulation must be designed for terminal sterilization by filtration.

Key Formulation Decisions

The workflow for developing the IV formulation is outlined below. It begins with assessing the intrinsic properties of the API and systematically selecting excipients to meet the critical quality attributes of a parenteral product.

G cluster_0 Pre-Formulation cluster_1 Formulation Design cluster_2 Process & Final Product API_Char API Physicochemical Characterization (Solubility, Stability, pKa) Excipient_Screen Excipient Compatibility Screening API_Char->Excipient_Screen Vehicle Select Vehicle (Water for Injection) API_Char->Vehicle Informs Choices Buffer Select Buffer System (e.g., Citrate Buffer) API_Char->Buffer pH-Stability Data Solubilizer Select Solubilizer (e.g., Co-solvent like PEG 300) Excipient_Screen->Solubilizer Vehicle->Solubilizer Solubilizer->Buffer Tonicity Select Tonicity Agent (e.g., Sodium Chloride) Buffer->Tonicity Optimization Formulation Optimization (Concentration Tuning) Tonicity->Optimization Filtration Sterile Filtration (0.22 µm PVDF/PES) Optimization->Filtration QC Final Product QC Testing (pH, Osmolality, Potency) Filtration->QC

Caption: Formulation Development Workflow.

Proposed Formulation Composition

Based on typical requirements for a poorly soluble weak base, a potential starting formulation is proposed. The exact concentrations must be optimized based on experimental pre-formulation data.

ComponentFunctionProposed Concentration Range (% w/v)Rationale
API Oxalate Salt Active Pharmaceutical Ingredient0.05 - 0.5%Concentration is determined by therapeutic dose and limited by oxalate solubility. A low concentration is critical.
Polyethylene Glycol 300 (PEG 300) Co-solvent / Solubilizing Agent10 - 40%A common, safe co-solvent used to increase the solubility of lipophilic compounds in aqueous solutions.[19]
Citric Acid / Sodium Citrate Buffering Agentq.s. to pH 4.0 - 5.5Maintains pH in a range where the API is soluble and stable. The acidic pH helps keep the weak base protonated and solubilized. Citrate also acts as a chelating agent.[16][18]
Sodium Chloride Tonicity Adjusting Agentq.s. to 270-330 mOsm/kgAdjusts the osmolality of the solution to be isotonic with blood, minimizing pain and irritation at the injection site.[15][20]
Water for Injection (WFI) Vehicleq.s. to 100%The primary solvent, meeting stringent purity requirements for parenteral use.[13]

Protocol for Laboratory-Scale Preparation (Aseptic Process)

This protocol outlines the steps for preparing a 100 mL batch of the sterile intravenous solution. All operations must be performed in a certified laminar airflow hood (ISO 5 environment) using sterile equipment and aseptic techniques.[21][22][23]

Materials and Equipment
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate API

  • PEG 300 (Parenteral Grade)

  • Citric Acid Monohydrate (USP/EP Grade)

  • Sodium Citrate Dihydrate (USP/EP Grade)

  • Sodium Chloride (USP/EP Grade)

  • Water for Injection (WFI)

  • Sterile glassware (beakers, graduated cylinders)

  • Calibrated pH meter

  • Magnetic stirrer and stir bars

  • Sterile 0.22 µm syringe filters (PVDF or PES membrane)[24][25]

  • Sterile syringes

  • Sterile final product container (e.g., Type I glass vial)

Step-by-Step Manufacturing Protocol

The manufacturing process is a multi-step procedure requiring careful control of addition order and environmental conditions to ensure the final product meets all quality specifications.

Caption: Aseptic Manufacturing Workflow.

  • Vehicle Preparation: In a sterile beaker, add approximately 80% of the final batch volume of Water for Injection (WFI).

  • Solubilizer & Buffer Addition: Add the required amount of PEG 300 and the buffering agents (citric acid, sodium citrate) to the WFI. Mix with a sterile magnetic stir bar until fully dissolved.

  • API Dissolution: Slowly add the accurately weighed 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate powder to the vortex of the stirring solution. Continue mixing until the API is completely dissolved and the solution is clear.

  • pH Measurement and Adjustment: Measure the pH of the solution. The target pH should be between 4.0 and 5.5 to ensure API stability and solubility. Adjust if necessary using small amounts of a sterile citric acid or sodium citrate solution. The acceptable pH range for intravenous administration is generally between 3 and 9 to reduce vascular irritation.[12]

  • Tonicity Adjustment: Add the required amount of sodium chloride and mix until dissolved.

  • Final Volume: Add WFI to reach the final batch volume (q.s. to 100%) and mix until the solution is homogeneous.

  • Bioburden Reduction Filtration (Optional): If necessary, pre-filter the solution through a 0.45 µm filter to reduce particulate and microbial load before the final sterile filtration step.

  • Sterile Filtration: Aseptically filter the final solution through a sterile, integrity-tested 0.22 µm membrane filter into a sterile receiving container.[24][26][27] This step is critical for removing microorganisms and ensuring the sterility of the final product.[25][28]

  • Aseptic Filling: Working within the aseptic environment, fill the sterile bulk solution into previously sterilized vials and securely seal with sterile stoppers and crimp caps.

Quality Control and Final Product Specifications

The finished product must be tested against a pre-defined set of specifications to ensure its quality, safety, and efficacy before release. All tests should be performed according to validated analytical methods and USP standards where applicable.[29][30][31]

Test ParameterSpecificationUSP Chapter (Reference)
Appearance Clear, colorless solution, essentially free from visible particles.<1> Injections
pH 4.0 - 5.5<791> pH
Osmolality 270 - 330 mOsm/kg<785> Osmolality and Osmolarity
Assay (API Content) 95.0% - 105.0% of label claimN/A (Method-specific)
Particulate Matter ≤ 6000 particles/container (≥10 µm)≤ 600 particles/container (≥25 µm)<788> Particulate Matter in Injections
Bacterial Endotoxins ≤ X EU/mL (To be determined based on dose)<85> Bacterial Endotoxins Test
Sterility Must meet the requirements of the sterility test.<71> Sterility Tests

Conclusion

The successful formulation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate for intravenous injection is a multi-faceted process that hinges on a deep understanding of the API's physicochemical properties and the principles of parenteral drug delivery. A systematic approach, beginning with thorough pre-formulation studies, allows for the rational selection of excipients to create a stable, soluble, and physiologically compatible formulation. The primary challenge posed by the oxalate counter-ion—the risk of calcium oxalate precipitation—must be mitigated by careful control of the final drug concentration. Adherence to strict aseptic processing techniques and rigorous quality control testing, as outlined in this guide and mandated by regulatory bodies like the FDA, is paramount to ensuring the safety and efficacy of the final sterile product.[21][32][33]

References

  • U.S. Food & Drug Administration. (2004). Guidance for Industry: Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. FDA. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Pharmapproach. (2023). Excipients for Parenterals. [Link]

  • Pharmaguideline. (2012). Parenteral Added Substances. [Link]

  • Academia.edu. (n.d.). PARENTERAL PREPARATIONS. [Link]

  • U.S. Food & Drug Administration. (2004). Guidance for Industry: Sterile Drug Products Produced by Aseptic Processing – Current Good Manufacturing Practice. Federal Register. [Link]

  • U.S. Food & Drug Administration. (2020). Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. FDA. [Link]

  • Meissner. (2023). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. [Link]

  • SlideShare. (2013). Excipient Selection In Parenteral Formulation Development. [Link]

  • Xu, W., & Lu, Y. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1261-1282. [Link]

  • ECA Academy. (2004). FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice. [Link]

  • SlideShare. (n.d.). Excipients Used in Parenteral Formulations of Biotech Product. [Link]

  • Global Filter. (n.d.). Sterile Pharmaceutical Filtration. [Link]

  • Rommelag. (2026). Sterile filtration: definition, application, and examples. [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332. [Link]

  • Filterbio. (2026). What is the role of a sterile filter in pharmaceutical production?. [Link]

  • ECA Academy. (2004). FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice. [Link]

  • PubMed. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. [Link]

  • PubMed. (2025). Sterile filtration in pharma and biotech manufacturing: Trends and technical innovations. [Link]

  • AVT. (2025). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?. [Link]

  • Liv Hospital. (2026). Calcium Oxalate: 5 Key Properties and Uses. [Link]

  • U.S. Pharmacopeia. (2016). <1> INJECTIONS. [Link]

  • Asia Pacific Journal of Health Sciences. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. [Link]

  • Google Patents. (n.d.). US20100125051A1 - Parenteral Formulations Comprising Sugar-Based Esters and Ethers.
  • U.S. Food & Drug Administration. (2017). Single Entity Injectable Drug Products. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2022). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]

  • PubMed. (1984). [Plasma oxalate concentration in calcium oxalate stone formers]. [Link]

  • ACS Publications. (2024). Aqueous Solubility, Complex Formation, and Induction Time of Calcium Oxalate Monohydrate in the Presence of Natural Organic Small Molecules. [Link]

  • MDPI. (2020). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. [Link]

  • PubMed Central. (2020). Plasma oxalate: comparison of methodologies. [Link]

  • Anaesthesiology Intensive Therapy. (2014). Effects of intravenous solutions on acid-base equilibrium: from crystalloids to colloids and blood components. [Link]

  • Australian Prescriber. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • PDA Journal of Pharmaceutical Science and Technology. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]

  • BD. (2024). The role of medication pH in choosing an IV catheter. [Link]

  • ResearchGate. (2012). What is the acceptable pH range of drug solution for iv injection?. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. PubChem. [Link]

  • PubMed Central. (n.d.). Standardization and Chemical Characterization of Intravenous Therapy in Adult Patients: A Step Further in Medication Safety. [Link]

  • Semantic Scholar. (1972). The pH and acidity of intravenous infusion solutions. [Link]

  • MDPI. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. [Link]

  • SciELO Brasil. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. [Link]

  • PubMed. (2014). [Formation of oxalate in oxaliplatin injection diluted with infusion solutions]. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. [Link]

  • ResearchGate. (n.d.). Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity. [Link]

  • Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process. [Link]

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Method

Topic: Best Solvents for Dissolving 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to selecting optimal solvents for 2-(2,3-dihydro-1,4-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to selecting optimal solvents for 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. The process of solubilizing a compound is a critical first step in a vast array of research and development activities, from initial biological screening and analytical characterization to final formulation. This guide moves beyond a simple list of solvents to provide a framework for rational solvent selection based on the physicochemical properties of the molecule and the specific requirements of the application. We present theoretical analysis, practical recommendations for different scientific workflows, a detailed experimental protocol for quantitative solubility determination, and expert insights into potential challenges.

Part 1: Understanding the Molecule: A Chemist's Perspective

The solubility behavior of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is dictated by the interplay of its three core structural components: the piperidine ring, the benzodioxin moiety, and the oxalate counter-ion.

  • Piperidine Ring: This saturated heterocycle contains a basic nitrogen atom. In the presence of oxalic acid, this nitrogen is protonated, forming a positively charged piperidinium cation. This feature is the primary driver of solubility in polar solvents.

  • 2,3-Dihydro-1,4-benzodioxin Group: This bicyclic system is largely aromatic and lipophilic (hydrophobic). While the two oxygen atoms can act as hydrogen bond acceptors, the overall contribution of this group is to increase the non-polar character of the molecule, which can limit aqueous solubility.

  • Oxalate Counter-ion: Oxalic acid is a dicarboxylic acid that forms a salt with the basic piperidine. Salt formation is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a drug candidate compared to its free base form.[1][2] The presence of the ionic oxalate significantly increases the compound's affinity for polar, protic solvents.

The resulting salt is an ionic compound with both polar (piperidinium oxalate) and non-polar (benzodioxin) regions. This amphipathic nature means its solubility is a fine balance of these competing characteristics. The fundamental principle of "like dissolves like" suggests that polar solvents will be most effective due to the dominant ionic character of the salt.

Part 2: Application-Specific Solvent Recommendations

The "best" solvent is entirely dependent on the downstream application. A solvent ideal for long-term storage at high concentration may be unsuitable for a cell-based assay or for purification.

For High-Concentration Stock Solutions (e.g., for Screening Libraries)

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Rationale: DMSO is a highly polar aprotic solvent with exceptional solvating power for a wide range of organic molecules, including many salts. It is the industry standard for creating high-concentration stock solutions for high-throughput screening (HTS) and initial biological testing.[3][4]

  • Expert Insight: While DMSO is excellent for solubilization, it can be cytotoxic. For cell-based assays, it is critical to ensure the final concentration of DMSO in the assay medium is kept low, typically below 0.5% or even 0.1%, to avoid solvent-induced artifacts. Always run a vehicle control (media with the same final concentration of DMSO) to validate your results.

For Analytical Methods (HPLC, LC-MS)

Primary Recommendations: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O)

  • Rationale: These solvents are the workhorses of reversed-phase chromatography. They are polar, UV-transparent (at relevant wavelengths), and compatible with mass spectrometry. The compound is typically dissolved in a small amount of the mobile phase or a compatible organic solvent for injection.

  • Expert Insight: For piperidine derivatives, peak tailing can be a common issue in HPLC due to interactions with residual silanols on the silica-based column packing.[5][6] To mitigate this, it is standard practice to add a small amount of an acid modifier to the mobile phase, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[7] This ensures the piperidine nitrogen remains consistently protonated, leading to sharper, more symmetrical peaks.

For Purification via Recrystallization

Primary Recommendations: Ethanol, Isopropanol (IPA), or mixed solvent systems (e.g., Ethanol/Water)

  • Rationale: Recrystallization requires a solvent system in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5][6] Moderately polar alcohols are often excellent candidates. The ideal solvent is found through empirical screening.

  • Protocol: A small amount of the compound is tested in various solvents. A good candidate will dissolve poorly at room temperature but dissolve completely upon heating. Cooling this saturated solution slowly should yield high-purity crystals.[5]

For Aqueous Buffers (Biological Assays, Formulation)

Primary Recommendation: pH-controlled aqueous buffers (e.g., Phosphate-Buffered Saline, PBS)

  • Rationale: The oxalate salt form is specifically chosen to improve solubility in aqueous media.[1][8] However, the pH of the solution is critical. As a salt of a weak base (piperidine derivative) and a weak acid (oxalic acid), its solubility can be highly pH-dependent. In a sufficiently acidic environment, the equilibrium will favor the dissolved, ionized state.

  • Expert Insight: A potential risk with salts in unbuffered or certain buffered solutions is disproportionation , where the salt reverts to its less soluble free base and the corresponding acid.[9] This can lead to precipitation and inaccurate concentration measurements. It is crucial to assess the compound's stability in the chosen buffer system over the time course of the experiment.

Part 3: Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a gold-standard technique for accurately measuring thermodynamic solubility.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into vials B Add precise volume of test solvent A->B C Agitate at constant temp (e.g., 25°C for 24-48h) B->C D Centrifuge or filter to remove solid C->D E Extract aliquot of supernatant D->E F Dilute with mobile phase E->F G Quantify by validated HPLC-UV method F->G

Caption: Experimental workflow for the shake-flask solubility protocol.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate to a series of glass vials (e.g., add 5-10 mg to each). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Pipette a precise volume (e.g., 1.0 mL) of each test solvent (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO) into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the slurries to agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To clarify the supernatant, either centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) or filter the suspension through a 0.22 µm syringe filter compatible with the solvent.

  • Sample Preparation for Analysis: Carefully take a known volume of the clear supernatant (e.g., 100 µL). Dilute this aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Final Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the tested temperature.

Part 4: Data Summary and Visualization

The following table summarizes the predicted solubility profile based on the physicochemical analysis. Actual quantitative values must be determined experimentally using the protocol above.

Solvent CategorySolvent ExamplePredicted SolubilityRationale & Application Notes
Polar Protic Water / Aqueous BufferSparingly to Moderately SolubleThe oxalate salt enhances aqueous solubility. Solubility is likely pH-dependent. Essential for biological assays and oral formulations.[1][8]
Methanol / EthanolSoluble to Highly SolubleGood H-bonding and polarity. Suitable for analysis and as a component in recrystallization systems.[10]
Polar Aprotic DMSOHighly SolubleExcellent solvating power makes it ideal for high-concentration stock solutions for screening.[3][4]
Acetonitrile (ACN)SolubleCommon mobile phase for HPLC. Good for analytical sample preparation.
DMFHighly SolubleSimilar to DMSO, but less commonly used in biological contexts due to toxicity.
Intermediate Polarity Dichloromethane (DCM)Poorly Soluble / InsolubleThe high polarity of the salt form prevents dissolution in less polar organic solvents. May be used in extractions if the salt is first neutralized to the free base.[6]
Non-Polar Hexane / TolueneInsolubleThe ionic nature of the compound is incompatible with non-polar solvents.
Solvent Selection Decision Tree

G Start What is the Application? Stock High-Conc. Stock Solution Start->Stock Analysis Analytical Method (HPLC/LCMS) Start->Analysis Purify Purification / Recrystallization Start->Purify BioAssay Aqueous Biological Assay Start->BioAssay Sol_DMSO Use DMSO Stock->Sol_DMSO For max concentration and broad compatibility Sol_ACN Use ACN, MeOH, H2O (+ 0.1% Acid Modifier) Analysis->Sol_ACN For chromatography and good peak shape Sol_EtOH Screen Alcohols (EtOH, IPA) or mixed solvent systems Purify->Sol_EtOH To find a system with temp-dependent solubility Sol_Buffer Use Aqueous Buffer (e.g., PBS) Verify pH and stability BioAssay->Sol_Buffer To mimic physiological conditions

Caption: Decision guide for selecting a primary solvent based on the intended scientific goal.

References

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNbashqMskqLLEvcD0Zyxi_kGxWHws_48QJn9IAMgYAqxfO53l08AFnrecPUNmQw_gAcEvy1H5nTDuBK2PqxJc4EsdTXEtIkkN58esLV5AgEPpm884WBc_a6j92eVv9iDUWwBmI_5yfcfP601udgI8zmy4ubx3NI6Ko_PJlL7dvtCc6y8t2J2loSHjCTgljaLndGOQXG6ttixRYQ==]
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQW5tFp3WEtFdvGUph_B8NZJ5gVXyBdEgkGWEgJY5L8Xz8yxCMFLDFlbAqqKZBWvJ_4niM63CFMReUDtU83MUr72DjIksgXDD8V8hflj-gZUvJysn4XtrX3PlMOaTNt5kNnsLfqrVRQv87aIfqev1kyiHS1fKnSQxTY83TEpxonL35QRzXzmNGGcXLi1748k2PUEk65RoIOU4a0Sdftseods6WmB4AnszcXA==]
  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/]
  • Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) - Cheméo. [URL: https://www.chemeo.com/cid/41-016-5/1-4-Benzodioxin-2-3-dihydro-.html]
  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. [URL: https://openschoar.dut.ac.za/handle/10321/1335]
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. [URL: https://www.researchgate.net/post/Piperidine_derivatives-extra_peak_in_pure_compounds_Why_and_how_to_change_it]
  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC. (2025). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11110034/]
  • Synthesis and Structure−Activity Relationships of New Benzodioxinic Lactones as Potential Anticancer Drugs. (2006). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm0607621]
  • KR20160126697A - Novel crystalline varenicline oxalate hydrate, preparation method thereof, and pharmaceutical composition comprising same - Google Patents. [URL: https://patents.google.
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES - Pakistan Journal of Pharmaceutical Sciences. [URL: https://www.pjps.pk/wp-content/uploads/2014/06/3-2.pdf]
  • 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/26044226]
  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide - ResearchGate. [URL: https://www.researchgate.
  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives - ResearchGate. [URL: https://www.researchgate.
  • Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. (2022). MDPI. [URL: https://www.mdpi.com/2073-4352/12/1/90]
  • Benzodioxan - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzodioxan]
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT - University Digital Conservancy. (2014). [URL: https://conservancy.umn.edu/handle/11299/164771]
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyridin-4-yl)piperazine-1-carboxamide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bionet/3x0309]
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (2019). [URL: https://www.scielo.br/j/bjps/a/P7GvX5XQjV9XkZfK8q8XyYg/?
  • Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]- (9CI) - Chemical Substance Information. [URL: https://www.sds-viewer.com/substance/Piperidine-4-1H-benzimidazol-2-yl-1-2-3-dihydro-1-4-benzodioxin-6-yl-sulfonyl-9CI-1000000100412]
  • 2-[2,3-dihydro-1,4-benzodioxin-6-yl(oxo)methyl]benzoic acid (3-fluorophenyl)methyl ester. LookChem. [URL: https://www.lookchem.com/cas-101/1012626-19-5.html]
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Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Welcome to the technical support guide for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. This resource is designed for researchers, scientists, and drug development professionals to address the common, yet crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. This resource is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenge of achieving adequate aqueous solubility for this compound. This guide provides both foundational knowledge and actionable troubleshooting protocols to help you navigate experimental hurdles and accelerate your research.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and provides a framework for understanding the solubility behavior of this molecule.

Q1: What are the key physicochemical properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate that influence its solubility?

A1: Understanding the molecule's intrinsic properties is the first step in designing a rational formulation strategy. While comprehensive experimental data for this specific molecule may be limited, we can infer key characteristics from its structure:

  • Weakly Basic Nature: The piperidine ring contains a basic nitrogen atom. This means the molecule's charge, and therefore its aqueous solubility, is highly dependent on pH.[1][2][3] As an oxalate salt, the piperidine nitrogen is protonated.

  • pKa: The pKa of the piperidine nitrogen is estimated to be in the range of 8.5 - 9.5. At a pH below its pKa, the molecule will be predominantly in its protonated, cationic (ionized) form, which is more water-soluble.[3] At a pH above its pKa, it will exist primarily as the neutral free base, which is significantly less soluble.

  • Lipophilicity: The 2,3-dihydro-1,4-benzodioxin moiety is relatively non-polar, contributing to the poor aqueous solubility of the free base form. The calculated LogP (a measure of lipophilicity) for the free base is likely to be in the range of 2.5-3.5, indicating a preference for lipid environments over aqueous ones.

  • Salt Form: The compound is an oxalate salt. Salt formation is a common strategy to improve the solubility and dissolution rate of poorly soluble parent drugs.[4][5] However, the final solubility is still governed by the properties of the free base and the solution's pH.[5]

Q2: I've prepared a stock solution in a neutral buffer (e.g., PBS pH 7.4) and it immediately precipitated. Why?

A2: This is a classic issue for weakly basic compounds. At pH 7.4, which is below the estimated pKa of the piperidine nitrogen (8.5-9.5), the compound should be mostly ionized and soluble. However, precipitation suggests that the intrinsic solubility of the free base is very low. When the oxalate salt dissolves, it establishes an equilibrium between the protonated (soluble) form and the free base (insoluble) form. If the concentration you are trying to achieve exceeds the maximum solubility of the protonated form at that pH, or if the local pH at the solid-liquid interface increases, the compound can convert to its less soluble free base and precipitate out.[2]

Q3: My in-vitro assay results are inconsistent and show poor dose-response. Could this be a solubility problem?

A3: Absolutely. If the compound precipitates in your assay medium, the actual concentration in solution is unknown and significantly lower than the nominal concentration you prepared. This leads to unreliable and non-reproducible results. This is a common pitfall for poorly soluble compounds, often misinterpreted as poor biological activity. Verifying solubility and ensuring the compound remains in solution throughout the experiment is a critical first step before interpreting any biological data.

Section 2: Troubleshooting Guide: Systematic Approaches to Solubility Enhancement

This section provides detailed, step-by-step protocols to systematically identify and resolve solubility issues.

Scenario 1: Optimizing Solubility through pH Modification

Q: How do I systematically determine the optimal pH for solubilizing my compound for in-vitro screening assays?

A: A pH-solubility profile is the most fundamental experiment to perform. It will define the relationship between pH and the compound's maximum aqueous solubility. This is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to unionized forms of a drug.[6][7][8][9][10]

  • Prepare a Series of Buffers: Prepare a set of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2.0, 4.5, 5.5, 6.8, 7.4). Use buffers with sufficient capacity, such as citrate for acidic pH and phosphate for neutral pH.

  • Equilibrate the System: Add an excess amount of the compound (enough that undissolved solid remains) to a fixed volume of each buffer in separate vials.

  • Agitate to Equilibrium: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is the gold standard for this.[11]

  • Separate Solid from Solution: After equilibration, allow the samples to stand, then filter through a 0.22 µm filter (ensure the filter material does not bind your compound) or centrifuge at high speed to pellet the undissolved solid.

  • Quantify Concentration: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the pH of each buffer. The resulting curve will show a high solubility at low pH, which decreases sharply as the pH approaches and surpasses the pKa.[2]

Expert Insight: For weakly basic drugs, you will observe significantly higher solubility in acidic conditions (pH < pKa) and a dramatic drop in solubility at higher pH values.[2][3][12] This data is crucial for selecting appropriate vehicle/buffer systems for your experiments. For example, if a concentration of 100 µM is needed, your pH-solubility profile might indicate that this is only achievable at pH < 5.0.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare Buffers (pH 2-8) Add_Compound Add Excess Compound to Vials Prep_Buffers->Add_Compound Agitate Agitate at Constant Temp (24-48h) Add_Compound->Agitate Separate Filter or Centrifuge Agitate->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify Plot Plot log(Solubility) vs. pH Quantify->Plot

Caption: A systematic workflow for determining the pH-dependent solubility of a compound.

Scenario 2: Employing Formulation Excipients

When pH modification alone is insufficient or not viable for your experimental system (e.g., cell culture at pH 7.4), formulation excipients are the next logical step. The main strategies include using cosolvents, surfactants, or cyclodextrins.[13]

Q: My required concentration is not achievable even at low pH, or I must work at a neutral pH. How do I effectively screen cosolvents?

A: Cosolvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[14][15] This makes the solvent system more favorable for dissolving lipophilic compounds.

  • Select Biocompatible Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol.[15][16]

  • Prepare Cosolvent-Buffer Mixtures: Create a series of vehicle systems by mixing the cosolvent with your desired aqueous buffer (e.g., PBS pH 7.4) at different percentages (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Using the shake-flask method described previously, determine the saturation solubility of your compound in each cosolvent/buffer mixture.

  • Analyze and Compare: Tabulate the results to identify the most effective cosolvent and the minimum concentration required to achieve your target solubility.

Vehicle System (in PBS pH 7.4)Solubility (µg/mL)Fold Increase (vs. PBS)
PBS alone2.51.0x
10% DMSO5522x
20% DMSO18072x
10% PEG 4004016x
20% PEG 40011546x
10% Propylene Glycol3212.8x
20% Propylene Glycol9839.2x

Trustworthiness Check: A critical issue with cosolvents is that the compound may precipitate upon dilution into a larger aqueous volume (e.g., adding a 1000x DMSO stock into assay media). Always perform a kinetic solubility test by adding your concentrated stock to the final assay buffer and visually inspecting for precipitation over the time course of your experiment.

Q: My compound still isn't soluble enough, or it precipitates upon dilution. Should I consider surfactants?

A: Yes. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[17] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[18][19][20]

Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and various Kolliphor® grades. Screening would follow a similar protocol to cosolvents, testing solubility in buffer systems containing increasing concentrations of the surfactant (e.g., 0.1%, 0.5%, 1.0% w/v).

Q: I need a formulation for in-vivo studies and want to avoid organic solvents. Are cyclodextrins a good option?

A: Cyclodextrins are an excellent choice for in-vivo applications. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] The drug molecule (the "guest") can form a non-covalent "inclusion complex" with the cyclodextrin (the "host"), effectively shielding the drug's hydrophobic regions from water and dramatically increasing solubility.[21][22][23][24]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high aqueous solubility and safety profiles.[22]

G cluster_0 Mechanism of Cyclodextrin Solubilization Drug Poorly Soluble Drug Molecule Complex Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: A drug molecule forms an inclusion complex with a cyclodextrin host.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0% to 20% w/v).

  • Equilibrate with Excess Drug: Add an excess amount of your compound to each cyclodextrin solution.

  • Determine Solubility: Use the shake-flask method (agitate for 24-48h at constant temperature) followed by filtration/centrifugation and HPLC quantification.

  • Construct Phase-Solubility Diagram: Plot the total drug solubility against the cyclodextrin concentration. A linear relationship (classified as AL-type) indicates the formation of a soluble 1:1 complex and is ideal. The slope of this line can be used to calculate the complexation binding constant.

Section 3: Analytical Verification and Strategy Selection

Q: How do I accurately measure the concentration of my solubilized compound to validate my results?

A: Visual inspection is not sufficient. A robust, quantitative analytical method is required for all solubility measurements. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method.

Protocol Outline: HPLC-UV Quantification

  • Method Development: Develop an HPLC method that provides good separation of your compound from any excipients or impurities. This involves selecting an appropriate column, mobile phase, and flow rate.

  • Calibration Curve: Prepare a series of standard solutions of your compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a high correlation coefficient (R² > 0.999).

  • Sample Measurement: Inject your filtered experimental samples (from pH-solubility, cosolvent studies, etc.) and use the calibration curve to determine their exact concentrations.

G Start START: Poor Aqueous Solubility Target_Conc Is Target Concentration > Intrinsic Solubility? Start->Target_Conc pH_Viable Is pH Modification Viable for Application? Target_Conc->pH_Viable Yes Excipients Screen Formulation Excipients Target_Conc->Excipients No (Insoluble) pH_Sufficient Is Solubility at Optimal pH Sufficient? pH_Viable->pH_Sufficient Yes pH_Viable->Excipients No (e.g., Cell Assay) Use_pH Use pH-Adjusted Buffer pH_Sufficient->Use_pH Yes pH_Sufficient->Excipients No Cosolvent_OK Cosolvents (DMSO, PEG) Acceptable? Excipients->Cosolvent_OK Use_Cosolvent Use Cosolvent System Cosolvent_OK->Use_Cosolvent Yes Use_CD Use Cyclodextrins (HP-β-CD, SBE-β-CD) Cosolvent_OK->Use_CD No (e.g., In-Vivo)

Caption: A decision-making flowchart for selecting an appropriate solubilization strategy.

References

  • Verma, S., & Rawat, A. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 11(4-S), 148-154. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. International Journal of Pharmaceutical Sciences and Research, 1(7), 1-11.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Yalkowsky, S. H. (Ed.). (2014).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Mascini, M., & Palchetti, I. (2012).
  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
  • Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-63.
  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. Retrieved March 7, 2024, from [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Retrieved March 7, 2024, from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Researcher, 1(4), 1-10.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
  • Vedantu. (n.d.). Henderson-Hasselbalch Equation: Formula, Derivation & Uses. Retrieved March 7, 2024, from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • Kumar, S., & Pathak, K. (2011). A review on recent advances in use of surfactants in solid dosage forms. International Journal of Drug Delivery, 3(4), 586.
  • Bergström, C. A., & Avdeef, A. (2019).
  • Streubel, A., Siepmann, J., & Bodmeier, R. (2000). Drug delivery from floating matrix tablets with a high dose of a weakly basic drug. Journal of controlled release, 67(1), 101-110.
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complexes: a review. Polymer-Plastics Technology and Engineering, 57(10), 963-976.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • Baun, A., & Kusk, K. O. (2009). HPLC analysis of pharmaceuticals in environmental matrices. TrAC Trends in Analytical Chemistry, 28(7), 843-853.
  • Glomme, A., & März, J. (2005). High-throughput screening for solid-state properties (solubility, pKa). Drug discovery today: Technologies, 2(4), 361-366.
  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved March 7, 2024, from [Link]

  • Siepmann, J., & Siepmann, F. (2008). pH-sensitive polymers for drug delivery. Advanced drug delivery reviews, 60(10), 1137-1150.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
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  • Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved March 7, 2024, from [Link]

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Sources

Optimization

Technical Support Center: A Guide to Preventing Precipitation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the precipitation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate in cell culture media. Our goal is to equip you with the scientific principles and practical techniques to ensure the successful and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the solubility challenges associated with 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate.

Q1: What is 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, and why is it prone to precipitation in cell culture media?

This compound is an organic molecule featuring a piperidine ring, which generally imparts some degree of aqueous solubility, especially when protonated.[][2] However, the overall structure is complex and largely hydrophobic. The primary issue arises from its formulation as an oxalate salt. Cell culture media are complex aqueous solutions rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[3][4] Oxalate ions can react with these cations to form highly insoluble precipitates, such as calcium oxalate and magnesium oxalate, effectively removing your compound from the solution.[5] Furthermore, like many organic compounds developed for biological assays, it has limited intrinsic solubility in water, and introducing it from a concentrated organic solvent stock can lead to precipitation.[6]

Q2: What is "solvent shock," and how does it cause my compound to precipitate?

Solvent shock is a common cause of precipitation when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous system like cell culture media.[6] The compound is stable in the organic solvent, but the sudden shift to a polar, aqueous environment drastically lowers its solubility, causing it to crash out of solution and form a precipitate. This is a kinetic and thermodynamic problem that can often be mitigated by optimizing the dilution process.

Q3: How does the pH of the cell culture medium affect the solubility of this compound?

The piperidine component of the molecule contains a basic nitrogen atom.[7] The pKa of protonated piperidine is approximately 11.2.[7]

  • In acidic conditions (pH < pKa): The nitrogen atom is protonated, forming a positively charged piperidinium salt, which is generally more water-soluble.

  • In neutral to basic conditions (pH > pKa): The compound exists in its neutral, free base form, which is less polar and thus less soluble in aqueous media.[7] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. While this is optimal for cells, it may not be ideal for the solubility of your specific compound. Furthermore, cellular metabolism can cause the pH of the medium to decrease over time, which could potentially alter the compound's solubility during a long-term experiment.[6]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

While DMSO is an excellent solvent for many organic compounds, it can be toxic to cells at higher concentrations.[8] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, the ideal final concentration should be kept as low as possible, typically at or below 0.1%.[9] It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final concentration of DMSO) in all experiments.[8]

Troubleshooting Guide: Diagnosing and Solving Precipitation

Use this guide to identify the cause of precipitation based on when it occurs and to implement targeted solutions.

Scenario 1: Precipitate Forms Immediately Upon Adding the Compound Stock Solution

This is the most common issue, typically pointing to solubility limits or improper dilution technique.

Potential Cause Explanation Recommended Solution
Exceeding Solubility Limit The final concentration of the compound in the medium is higher than its maximum solubility in that specific aqueous environment.Reduce the Final Concentration: This is the most direct solution. Perform a dose-response experiment to determine if a lower, soluble concentration is still effective.[6]
Solvent Shock The rapid change in solvent polarity upon adding the concentrated DMSO stock to the aqueous medium causes the compound to crash out of solution.[6]Optimize Dilution Technique: 1. Pre-warm the cell culture medium to 37°C.[10] 2. Add the stock solution drop-wise to the medium while gently swirling or vortexing the tube/flask. This promotes rapid dispersal.[10] 3. Consider preparing an intermediate dilution in a small volume of warm medium, which is then added to the bulk culture volume.
High Stock Concentration A very high stock concentration requires adding a tiny volume, which is difficult to disperse quickly and evenly, leading to localized high concentrations and precipitation.Use a Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) allows for the addition of a larger, more manageable volume that can be mixed more effectively.[6]
Temperature Effects Some compounds are less soluble at room temperature than at 37°C. Adding a cold stock to room temperature media can induce precipitation.Maintain Temperature: Ensure both the stock solution (briefly brought to room temp) and the culture medium are at the appropriate temperature (usually 37°C) before mixing.[10]
Scenario 2: Precipitate Forms Over Time During Incubation (Delayed Precipitation)

This often points to issues with compound stability or interactions with the dynamic culture environment.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be chemically unstable at 37°C over extended periods, degrading into less soluble byproducts.Assess Compound Stability: Run a control experiment where the compound is incubated in cell-free medium at 37°C for the duration of your experiment. Check for precipitation at various time points.
pH Shift in Media Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the medium over time. This pH shift can alter the compound's solubility.[6]Monitor and Buffer pH: Check the pH of your culture at the end of the experiment. If a significant drop is observed, consider using a medium with a more robust buffering system (e.g., HEPES) or changing the medium more frequently.[11]
Interaction with Serum Proteins The compound may bind to proteins in the serum (e.g., albumin). While this can sometimes increase the solubility of hydrophobic drugs, it can also lead to the formation of insoluble protein-compound complexes.[6][12][13]Evaluate Serum Effects: If your cells can tolerate it, test the compound's solubility in serum-free medium or medium with a reduced serum concentration. This can help diagnose a serum-specific interaction.
Interaction with Media Cations The oxalate counter-ion of your compound can slowly react with Ca²⁺ and Mg²⁺ in the media to form insoluble calcium or magnesium oxalate crystals.[3][5]Consider Alternative Salt Forms: This is an advanced strategy. If precipitation persists and is critical to resolve, synthesizing or acquiring a different salt form (e.g., hydrochloride) may be necessary.[14][15]
Experimental Protocols & Workflows
Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and solve precipitation issues.

G start Precipitation Observed q1 When does it occur? start->q1 immediate Immediate Precipitation q1->immediate Immediately delayed Delayed Precipitation (During Incubation) q1->delayed Over Time sub_immediate Troubleshooting Steps: 1. Lower Final Concentration 2. Optimize Dilution Technique 3. Use Lower Stock Conc. 4. Pre-warm Media immediate->sub_immediate sub_delayed Troubleshooting Steps: 1. Check Compound Stability 2. Monitor Media pH 3. Evaluate Serum Interactions 4. Consider Advanced Strategies delayed->sub_delayed q2 Problem Solved? sub_immediate->q2 q3 Problem Solved? sub_delayed->q3 advanced Advanced Strategies: - pH Modification - Alternative Salt Form - Solubilizing Excipients q2->advanced No success Proceed with Experiment q2->success Yes q3->advanced No q3->success Yes advanced->success

Caption: Troubleshooting workflow for precipitation in cell culture.

Protocol 1: Preparation of a High-Concentration Stock Solution

Accurate stock solution preparation is the foundation of a successful experiment.[16][17]

  • Determine Required Mass: Use the following formula to calculate the mass of the compound needed for your desired stock concentration and volume.[16] Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weighing: Use a calibrated analytical balance to accurately weigh the compound. Do not weigh directly into a tube; use a weigh boat and record the exact mass.[17]

  • Dissolution:

    • Quantitatively transfer the weighed compound into a sterile volumetric flask of the appropriate size.

    • Add approximately 70-80% of the final volume of sterile, high-purity DMSO.

    • Cap the flask and mix thoroughly using a vortexer or by inverting the flask until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be required for some compounds.[10]

  • Final Volume Adjustment: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Storage:

    • Aliquot the stock solution into smaller, single-use sterile tubes (e.g., cryovials) to avoid repeated freeze-thaw cycles.[16]

    • Store aliquots at -20°C or -80°C, protected from light, as specified by the manufacturer.

Protocol 2: pH Adjustment of Cell Culture Media

This protocol should be performed under sterile conditions.

  • Prepare Reagents: Obtain sterile solutions of 1N HCl and 1N NaOH.[18]

  • Measure Initial pH: Using a calibrated and sterile pH probe, measure the pH of your cell culture medium in a sterile container.

  • Adjust pH:

    • To decrease the pH (make more acidic), add 1N HCl drop-wise while gently stirring the medium.

    • To increase the pH (make more basic), add 1N NaOH drop-wise while gently stirring.[18][19]

  • Equilibrate and Re-measure: Allow the medium to stir for several minutes after each addition to ensure the pH has stabilized before taking another reading.

  • Final Sterilization: After achieving the desired pH, it is recommended to re-filter the medium through a 0.22 µm sterile filter to ensure no contamination was introduced during the process.[11]

Advanced Strategies for Persistent Precipitation

If the above troubleshooting steps fail, more advanced formulation strategies may be required. These are often employed during drug development to improve the physicochemical properties of a compound.

1. Alternative Salt Forms

The oxalate salt may be the primary cause of precipitation due to its interaction with media components.[5] Converting the active pharmaceutical ingredient (API) to a different salt form is a well-established method to enhance solubility.[15][20]

  • Common Alternatives: Hydrochloride (HCl) and sulfate salts are often significantly more water-soluble than their free base or oxalate counterparts.[21]

  • Considerations: Changing the salt form creates a new chemical entity that may require re-validation of its biological activity.[14] This approach is typically undertaken in collaboration with medicinal chemists.

2. Use of Solubilizing Excipients (Co-solvents)

Co-solvents can be used to increase the solubility of a drug in an aqueous solution by reducing the polarity of the solvent system.[22][23]

Co-solvent / Excipient Mechanism of Action Considerations for Cell Culture
Polyethylene Glycol (PEG) A water-miscible polymer that can increase the solubility of hydrophobic compounds.[7]Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are generally used. Cytotoxicity must be evaluated for your specific cell line.
Ethanol A polar protic solvent that can be used in combination with water to dissolve organic molecules.Can be cytotoxic to many cell lines, even at low concentrations. Use with extreme caution and extensive controls.[24]
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[20][25][26]Can alter drug availability and may have biological effects of their own. Requires significant formulation development.
Mechanism of Solvent Shock and Precipitation

The diagram below illustrates how adding a concentrated DMSO stock to aqueous media can lead to compound precipitation.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Addition to Aqueous Media cluster_2 Step 3: Precipitation (Solvent Shock) stock Compound molecules dispersed in DMSO media Rapid dilution in Cell Culture Medium (Aqueous) stock->media Sudden decrease in solvent polarity compound1 C compound2 C dmso DMSO (Organic Solvent) precipitate Compound molecules aggregate and form a precipitate media->precipitate agg Precipitate

Caption: The process of solvent shock leading to compound precipitation.

References
  • Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Merck. Common Cell Culture Problems: Precipitates. Merck.
  • Creative Biogene. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Creative Biogene.
  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs.
  • Siew, A. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Pharmaceutical Review.
  • Thermo Fisher Scientific. Cell Culture Media Preparation from Powder. Thermo Fisher Scientific.
  • Galloway, J. A. (1964). The Solubility of Calcium Oxalate as a Function of Dielectric Constant. DigitalCommons@URI.
  • Reddit. (2016, October 5). How to adjust pH of cell culture media?. r/biology.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/cellculture.
  • ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM?. ResearchGate.
  • MCE. Cosolvent - The 'Medicinal Magician' in The Laboratory. MCE.
  • MilliporeSigma. Improving API Solubility by Salt and Cocrystal Formation. MilliporeSigma.
  • Agrawal, S., et al. (2026, March 15). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Plant Cell Technology. (2023, February 2). How To Adjust The pH Of The Tissue Culture Media. Plant Cell Technology.
  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions. Benchchem.
  • Benchchem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
  • Keshavarz, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
  • Hage, D. S. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis.
  • BOC Sciences. Piperidines. BOC Sciences.
  • Iohara, D., et al. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
  • Sigma-Aldrich. Piperidine Biotech grade solvent. Sigma-Aldrich.
  • Nick. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio.
  • Iohara, D., et al. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PMC.
  • Yang, Y., et al. (2019, December 2). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

Welcome to the technical support center for the synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the necessary information to overcome common challenges and optimize your synthetic yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Synthesis of the Piperidine Free Base

The synthesis of the piperidine free base is a critical step that often dictates the overall yield and purity of the final product. Two common and effective routes are the catalytic hydrogenation of a pyridine precursor and the reductive amination of a suitable ketone.

Q1: My catalytic hydrogenation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)pyridine is resulting in a low yield of the desired piperidine. What are the likely causes?

Low yields in the catalytic hydrogenation of pyridine derivatives can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

  • Catalyst Activity and Selection: The choice and condition of the catalyst are paramount.

    • Explanation: Platinum and palladium-based catalysts are commonly used for pyridine hydrogenation. However, their activity can be diminished by impurities in the starting material or solvent. The catalyst may also be poisoned by sulfur or other functional groups.

    • Solution: Ensure your starting pyridine is of high purity. Use freshly opened or properly stored catalyst. Consider using a different catalyst, such as Rhodium on carbon, which can sometimes be more robust.[1] A screening of catalysts (e.g., PtO₂, Pd/C, Rh/C) may be necessary to find the optimal one for your specific substrate.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly influence the reaction rate and selectivity.

    • Explanation: Due to the aromatic stability of the pyridine ring, hydrogenation often requires elevated temperature and pressure.[1] The choice of solvent can also affect catalyst activity and substrate solubility.

    • Solution: If the reaction is sluggish, consider increasing the hydrogen pressure and/or temperature. Acetic acid is often used as a solvent as it can protonate the pyridine nitrogen, making it more susceptible to reduction.[1] However, other solvents like ethanol or methanol can also be effective.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Explanation: Monitoring the reaction progress is crucial. Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to track the disappearance of the starting material.

    • Solution: Extend the reaction time and monitor until no starting material is observed.

Q2: I am observing significant side products during the reductive amination of a ketone precursor. How can I minimize these?

Reductive amination is a powerful tool, but it can be prone to side reactions if not properly controlled.[2]

  • Reduction of the Ketone: The reducing agent can reduce the starting ketone to an alcohol before imine formation occurs.

    • Explanation: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones and preferentially reduce the iminium ion intermediate.[2][3]

  • Over-alkylation: The newly formed secondary amine (the piperidine) can react further with the ketone, leading to the formation of a tertiary amine.

    • Explanation: The product amine can be more nucleophilic than the starting ammonia or amine source.

    • Solution: A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can be effective. Using a large excess of ammonia can also favor the formation of the primary amine.[2]

  • Suboptimal pH: The pH of the reaction mixture is critical for imine formation.

    • Explanation: Imine formation is typically acid-catalyzed, but a very low pH will protonate the amine, rendering it non-nucleophilic.

    • Solution: Maintain a mildly acidic pH, typically between 5 and 7. This can be achieved by adding a catalytic amount of acetic acid.[4]

Formation of the Oxalate Salt

The final step of isolating the product as an oxalate salt is crucial for purification and obtaining a stable, crystalline solid.

Q3: Upon adding oxalic acid to my solution of the piperidine free base, I am getting an oil or a gummy precipitate instead of a crystalline solid. What should I do?

The formation of non-crystalline material is a common issue in salt formation and can often be resolved by adjusting the solvent system and crystallization conditions.

  • Solvent Choice: The solvent plays a critical role in crystallization.

    • Explanation: The ideal solvent system should dissolve the free base but have low solubility for the oxalate salt. If the salt is too soluble, it will not precipitate. If it is completely insoluble, it may crash out as an amorphous solid.

    • Solution: Isopropanol (IPA) is a good starting point for dissolving the free base.[5][6] If an oil forms, try adding a less polar co-solvent (an "anti-solvent") dropwise, such as diethyl ether or acetone, to induce precipitation.[6][7] Recrystallization from a different solvent system, like ethanol/ether, may also yield a crystalline product.[6]

  • Rate of Precipitation: Rapid precipitation often leads to amorphous solids.

    • Explanation: Allowing the salt to form slowly gives the molecules time to arrange into an ordered crystal lattice.

    • Solution: Add the oxalic acid solution dropwise to the solution of the free base with vigorous stirring. Cooling the solution slowly after mixing can also promote the growth of larger, more well-defined crystals.

  • Purity of the Free Base: Impurities can inhibit crystallization.

    • Explanation: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: Ensure your piperidine free base is as pure as possible before attempting salt formation. Purification by column chromatography or distillation may be necessary.

Q4: The yield of my oxalate salt is low after filtration. How can I improve it?

Low yield in the salt formation step can be due to incomplete precipitation or losses during workup.

  • Stoichiometry: The molar ratio of amine to oxalic acid is important.

    • Explanation: Oxalic acid is a dicarboxylic acid and can form both mono- and di-oxalate salts with amines. Using an incorrect stoichiometry can lead to a mixture of salts or leave unreacted amine in solution.

    • Solution: For a mono-oxalate salt, use one equivalent of oxalic acid per equivalent of the piperidine free base.[6] It is important to accurately determine the concentration of your free base solution.

  • Solubility of the Salt: The oxalate salt may have some solubility in the chosen solvent.

    • Explanation: Even in a "poor" solvent, there will be some degree of solubility, leading to losses in the filtrate.

    • Solution: After precipitation, cool the mixture in an ice bath for an extended period (e.g., 1-2 hours) to maximize the amount of precipitate. When washing the filtered solid, use a small amount of the cold crystallization solvent to minimize dissolution of the product.

  • pH of the Solution: The pH can affect the equilibrium of the salt formation.

    • Explanation: While less critical than in other precipitation reactions, ensuring the solution is not overly acidic can be beneficial.

    • Solution: After adding the oxalic acid, check the pH. If it is excessively low, it may indicate a large excess of acid was used.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and observations.

Protocol 1: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine via Catalytic Hydrogenation

This protocol is based on general methods for the hydrogenation of substituted pyridines.[1][8]

Step 1: Reaction Setup

  • To a high-pressure hydrogenation vessel, add 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)pyridine (1.0 eq).

  • Add a suitable solvent, such as glacial acetic acid or ethanol (approximately 10-20 mL per gram of substrate).

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C) under an inert atmosphere.

Step 2: Hydrogenation

  • Seal the vessel and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • If acetic acid was used as the solvent, carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine free base.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Formation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate

This protocol is based on general procedures for the formation of amine oxalate salts.[5][6][7]

Step 1: Preparation of Solutions

  • Dissolve the purified 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethanol.

  • In a separate flask, prepare a solution of anhydrous oxalic acid (1.0 eq) in the same solvent.

Step 2: Salt Formation and Crystallization

  • Slowly add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.

  • A precipitate should start to form. If no precipitate forms, or if an oil separates, try adding a co-solvent like diethyl ether or acetone dropwise until turbidity is observed.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.

Step 3: Isolation and Purification

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of the cold crystallization solvent.

  • Dry the solid under vacuum to a constant weight.

  • If further purification is needed, the oxalate salt can be recrystallized from a suitable solvent system (e.g., methanol or ethanol/ether).[6][7]

Visualizations

Synthetic Pathway

Caption: Plausible synthetic routes to 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Analyze_Side_Products Analyze for Side Products Optimize_Conditions->Analyze_Side_Products No Improvement Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved Improvement Analyze_Side_Products->Optimize_Conditions Identified, Adjust Conditions Purification_Losses Assess Purification Losses Analyze_Side_Products->Purification_Losses No Obvious Side Products Purification_Losses->Optimize_Conditions High Losses, Modify Workup Purification_Losses->Yield_Improved Losses Minimized

Caption: A decision tree for troubleshooting low reaction yields.

Quantitative Data Summary

ParameterRoute A: Catalytic HydrogenationRoute B: Reductive AminationOxalate Salt Formation
Typical Yield 60-95%50-85%80-98%
Key Reagents H₂, PtO₂ or Pd/CNH₃, NaBH(OAc)₃ or NaBH₃CNOxalic Acid
Common Solvents Acetic Acid, EthanolMethanol, DichloromethaneIsopropanol, Ethanol
Temperature 50-80 °C0-25 °CRoom Temperature
Pressure 50-100 psiAtmosphericAtmospheric

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as a general guide.

References

Sources

Optimization

Optimizing LC-MS/MS sensitivity for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate detection

An authoritative guide to navigating the complexities of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate analysis. This technical support center provides in-depth troubleshooting, validated protocols, and expert-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to navigating the complexities of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate analysis. This technical support center provides in-depth troubleshooting, validated protocols, and expert-driven insights to empower researchers in achieving maximum sensitivity and robustness in their LC-MS/MS workflows.

Introduction: The Analytical Challenge

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine is a piperidine-containing compound of significant interest in pharmaceutical research.[1] The inherent basicity of the piperidine nitrogen makes it highly suitable for positive mode electrospray ionization (ESI), a common technique for LC-MS/MS analysis.[2] However, achieving the ultra-low detection limits required for pharmacokinetic studies and impurity profiling demands a meticulous approach to method development and a systematic strategy for troubleshooting.

This guide is structured to address the most common challenges encountered in the field, moving from frequently asked questions to deep-dive troubleshooting workflows and foundational method development protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses specific, common issues in a direct question-and-answer format.

Q1: I am not seeing any signal for my analyte. What are the first things I should check?

A1: A complete lack of signal points to a fundamental issue in either the instrument setup or the analyte's path to the detector.

  • Analyte Introduction: First, confirm the analyte is being introduced into the mass spectrometer. A simple infusion of your analyte standard using a syringe pump directly into the MS source, bypassing the LC system, is the most direct diagnostic test. If you see a signal here, the problem lies within your LC system (column, tubing, autosampler). If there is still no signal, the issue is with the MS settings or the standard itself.

  • Mass Spectrometer Settings: Ensure you are monitoring the correct mass-to-charge ratio (m/z). For 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine (free base formula C₁₃H₁₇NO₂), the expected protonated precursor ion [M+H]⁺ is approximately m/z 220.13 . Verify that this is correctly entered in your method.

  • Ionization Mode: Due to the basic piperidine nitrogen, this compound will ionize most efficiently in positive ion mode .[2] Confirm your instrument is set to this polarity.

  • Standard Integrity: Verify the concentration and integrity of your analytical standard. Consider preparing a fresh stock solution from the source material.

Q2: My signal intensity is very low. How can I increase the sensitivity?

A2: Low signal, or a poor signal-to-noise ratio (S/N), is one of the most common challenges. Optimizing sensitivity requires a multi-faceted approach targeting both the LC separation and MS detection.

  • Optimize MS Source Conditions: The efficiency of ion formation and transmission into the mass spectrometer is critical. Key parameters to tune include capillary voltage, nebulizing gas pressure, drying gas flow, and source temperature.[3][4] These should be optimized via direct infusion of the analyte to find the "sweet spot" for maximum ion current. For example, adjusting the cone gas flow can help reduce interfering solvent clusters and improve S/N.[5]

  • Select Optimal MRM Transitions: The choice of precursor and product ions in a Multiple Reaction Monitoring (MRM) experiment is paramount.[3][6]

    • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 220.13 is the logical choice.

    • Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) and select the most stable and abundant product ions. For piperidine derivatives, fragmentation often involves cleavage adjacent to the nitrogen or ring-opening events.[2][7] A full product ion scan is necessary to identify the best candidates. The transition that gives the highest S/N should be used for quantification.[6]

  • Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.[4]

    • Use volatile mobile phase additives like formic acid (typically 0.1%) or ammonium formate to promote protonation and improve ESI stability.[8][9]

    • Ensure you are using high-purity, LC-MS grade solvents to minimize background noise and the formation of unwanted adducts.[4][5][8]

Q3: My chromatographic peak shape is poor (tailing, fronting, or splitting). What are the causes and solutions?

A3: Poor peak shape compromises both resolution and the accuracy of quantification.[9] The nature of the distortion provides clues to the underlying cause.

Peak Shape Issue Common Causes Recommended Solutions
Peak Tailing 1. Secondary Interactions: The basic piperidine nitrogen interacts with acidic silanol groups on the silica-based column packing.[10]2. Column Overload: Injecting too much analyte mass saturates the stationary phase.[9][11]3. Column Contamination: Buildup of matrix components at the column inlet.[10][12]1. Mobile Phase Modifier: Add a small amount of a competing base (e.g., ammonium hydroxide, very low concentration) or ensure sufficient acid (e.g., 0.1% formic acid) is present to keep the analyte consistently protonated.2. Reduce Injection Mass: Dilute the sample or decrease the injection volume.[9]3. Column Cleaning/Replacement: Flush the column with a strong solvent wash sequence.[9] If this fails, replace the guard column or the analytical column.[10]
Peak Fronting 1. Column Overload: A less common but possible symptom of severe mass overload.2. Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing the analyte band to spread.[9]3. Column Collapse: Operating the column outside its stable pH or temperature range can damage the packed bed.[9]1. Reduce Injection Mass: Dilute the sample.2. Match Sample Solvent: Reconstitute the sample in the initial mobile phase or a weaker solvent.[9][11]3. Verify Method Conditions: Check the column's specifications and ensure your method parameters are within the recommended range.
Peak Splitting 1. Partially Blocked Frit: Debris from the sample or system can clog the column inlet frit, disturbing the sample flow path.[10]2. Injection Solvent Effect: Severe mismatch between sample solvent and mobile phase.[11]3. System Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and distortion.[8]1. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction (check manufacturer's instructions first).[10] Install an in-line filter.[10]2. Modify Sample Solvent: Ensure sample solvent is compatible with the mobile phase.3. Optimize Plumbing: Use low-dead-volume tubing and fittings.
Q4: How do I handle matrix effects when analyzing this compound in biological samples like plasma?

A4: Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[13][14][15] Phospholipids are a common cause of ion suppression in plasma samples.[16]

  • Assessment: The most common method is the post-extraction spike comparison.[16] Analyze a blank matrix extract that has been spiked with the analyte and compare the response to the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Chromatographic Separation: The best defense is to chromatographically separate the analyte from the interfering matrix components. Adjusting the gradient or using a more selective column chemistry can be effective.

    • Improved Sample Preparation: Move beyond simple protein precipitation. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide much cleaner extracts, physically removing many of the interfering compounds.[3][16]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a deuterated or ¹³C-labeled version of the analyte is the gold standard for compensating for matrix effects.[15] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification based on the response ratio.

Section 2: Systematic Troubleshooting Guides

Follow these workflows to methodically diagnose and resolve common issues.

Guide 1: Troubleshooting Low Signal-to-Noise (S/N)

This guide provides a logical flow for diagnosing the root cause of poor sensitivity.

G start Low S/N Observed infuse Infuse Analyte Standard Directly into MS start->infuse signal_ok Is Signal Strong & Stable? infuse->signal_ok lc_issue Problem is in LC System signal_ok->lc_issue  Yes ms_issue Problem is in MS/Method signal_ok->ms_issue No check_lc Check LC Parameters: - Mobile Phase (Fresh, Correct pH) - Column (Clogged, Old) - Leaks in System lc_issue->check_lc check_ms Optimize MS/Method: - Tune Source Parameters - Verify MRM Transitions - Check for Contamination ms_issue->check_ms solvent Use LC-MS Grade Solvents & Fresh Additives check_lc->solvent mrm Re-optimize Collision Energy & Product Ion Selection check_ms->mrm end Sensitivity Restored solvent->end mrm->end

Caption: Workflow for troubleshooting low S/N.

Section 3: Method Development and Optimization Protocol

This section provides a detailed, step-by-step protocol for developing a sensitive and robust LC-MS/MS method for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine.

Step 1: Analyte Characterization & Initial MS Parameter Optimization

Objective: Determine the optimal MS parameters for the analyte in the absence of chromatographic effects.

Materials:

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate analytical standard.

  • LC-MS grade methanol and water.

  • LC-MS grade formic acid.

  • Syringe pump and mass spectrometer with ESI source.

Protocol:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in methanol.

  • Prepare a working solution for infusion (e.g., 100-500 ng/mL) in 50:50 methanol:water with 0.1% formic acid.

  • Set up the syringe pump to infuse the working solution directly into the MS source at a flow rate typical for your intended LC method (e.g., 0.3-0.5 mL/min).

  • Set the mass spectrometer to positive ion mode .

  • Perform a full scan analysis to confirm the mass of the protonated precursor ion, [M+H]⁺ (expected m/z ≈ 220.13).

  • Select the confirmed precursor ion and perform a product ion scan. Infuse the analyte while varying the collision energy (e.g., in 5 eV steps from 10 to 40 eV) to find the energy that produces the most stable and abundant fragment ions.

  • Select the 2-3 most intense, stable product ions. These will be your potential MRM transitions. Choose fragments that are structurally relevant and ideally have a higher m/z to avoid low-mass chemical noise.[6]

  • While infusing, systematically optimize source parameters (capillary voltage, source temperature, gas flows) to maximize the signal intensity of your most promising MRM transition.

Step 2: Chromatographic Method Development

Objective: Develop an LC method that provides good retention and a sharp, symmetrical peak shape for the analyte.

Starting LC Conditions:

ParameterRecommended Starting PointRationale
Column C18, 2.1 or 3.0 mm i.d., < 3 µm particle sizeProvides good retention for moderately hydrophobic compounds. Smaller i.d. can increase sensitivity.[17]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI and improves peak shape.[9]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% B to 95% B over 5-7 minutesA generic scouting gradient to determine the approximate elution time.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm i.d. column)A standard flow rate for conventional LC-MS.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.[2]
Injection Vol. 1 - 5 µLKeep volume low to prevent peak distortion.[2]

Protocol:

  • Inject a standard of the analyte using the starting conditions.

  • Assess the retention time (k'). An ideal k' is between 2 and 10.

    • If retention is too low, decrease the starting percentage of Mobile Phase B or use a less aggressive gradient.

    • If retention is too high, increase the starting percentage of Mobile Phase B.

  • Evaluate the peak shape. If tailing is observed, ensure formic acid is present in both mobile phases. If fronting occurs, reduce the concentration of the injected standard.

  • Once a suitable retention time and peak shape are achieved, the gradient can be optimized to be shallower around the elution time of the analyte to improve resolution from any potential interferences.

Step 3: Sample Preparation for Biological Matrices (Plasma)

Objective: To effectively remove proteins and phospholipids that can cause ion suppression and clog the LC-MS system.

G cluster_0 Sample Preparation Workflow cluster_1 Optional Cleanup plasma Plasma Sample (with Internal Standard) ppt Protein Precipitation (e.g., add cold Acetonitrile) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supernatant->spe For Cleaner Sample dry Evaporate to Dryness supernatant->dry spe->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Troubleshooting

Storage conditions to prevent degradation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Document ID: TSS-BDPO-001 Last Updated: March 19, 2026 Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-BDPO-001

Last Updated: March 19, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. Due to the specific nature of this compound, publicly available stability data is limited. Therefore, this document synthesizes information from the stability profiles of its core chemical moieties—the 1,4-benzodioxan ring, the piperidine ring, and the oxalate salt—to provide a robust, scientifically-grounded set of recommendations.

The advice herein is based on established principles of organic chemistry and material science to ensure the integrity and longevity of your experimental samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that can cause degradation of this compound?

A1: The degradation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is primarily influenced by four environmental factors:

  • Temperature: Elevated temperatures accelerate chemical reactions, including oxidation and thermal decomposition.[1][2] Many piperidine series compounds are sensitive to heat, which can lead to changes in their chemical structure and reduce their effectiveness.[1]

  • Humidity/Moisture: The oxalate salt form can be hygroscopic, meaning it can absorb moisture from the air.[1][3] This absorbed water can lead to hydrolysis or other unwanted chemical reactions, causing the compound to degrade.[1]

  • Light: Compounds containing aromatic rings and amine functionalities, like this one, can be photosensitive. Exposure to light, especially UV light, can trigger photo-oxidation or other photochemical reactions.[1][4]

  • Atmosphere (Oxygen): The piperidine and benzodioxin rings can be susceptible to oxidation. The presence of atmospheric oxygen, especially when combined with heat or light, can lead to the formation of undesired oxidized byproducts.

Q2: My solid compound has started to clump together or appears "wet." What is happening?

A2: This is a classic sign of hygroscopicity, where the compound is absorbing moisture from the atmosphere. Organic oxalate salts are known to exhibit hygroscopic behavior.[3][5] This can be problematic as the presence of water can initiate hydrolysis of the ether linkages in the benzodioxin ring or alter the salt's crystalline structure.

Troubleshooting Steps:

  • Immediately move the compound to a desiccator containing a fresh desiccant (e.g., silica gel, Drierite).

  • For future storage, always use a container with a tight-fitting seal and consider storing it within a larger, sealed container that also contains a desiccant.

  • If you need to weigh the compound, do so in a controlled low-humidity environment (like a glove box) if possible, and be as quick as possible to minimize exposure to ambient air.

Q3: I've noticed a slight discoloration (e.g., yellowing) of my compound over time. Is it degrading?

A3: Discoloration is a strong indicator of chemical degradation. For a compound with amine and aromatic functionalities, yellowing or browning often suggests oxidation or photolytic degradation. The formation of N-oxides from the piperidine nitrogen or the generation of phenolic impurities from the benzodioxin ring are potential causes.

Troubleshooting Steps:

  • Assess Purity: If possible, re-analyze the compound's purity using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to quantify the extent of degradation.

  • Review Storage: Ensure the compound is stored protected from light in an amber vial or a container wrapped in aluminum foil.[1]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[6]

Q4: What are the ideal storage temperature and conditions for long-term stability?

A4: Based on the properties of related compounds, the following conditions are recommended for maximizing shelf-life.

Storage DurationTemperatureAtmosphereLight ProtectionHumidity Control
Short-Term (< 3 months) 2–8°C (Refrigerated)StandardAmber VialTightly Sealed Container
Long-Term (> 3 months) -20°C (Frozen)Inert Gas (Argon/Nitrogen)Amber Vial in the DarkSealed Container with Desiccant

Causality:

  • Low Temperature (2-8°C or -20°C): Significantly reduces the rate of all potential chemical degradation reactions.[1][7] For many piperidine compounds, a temperature range of 2-8°C is recommended.[1]

  • Inert Atmosphere: Prevents oxidative degradation pathways by removing atmospheric oxygen.[6]

  • Light Protection: Prevents photochemical reactions that can be initiated by UV or even ambient light.[1]

  • Humidity Control: Prevents hygroscopic moisture absorption, which can lead to hydrolysis and physical changes in the solid.[1]

Technical Guide: Investigating Compound Stability

If you suspect degradation or wish to establish optimal storage conditions for a specific batch, performing a forced degradation study is the most robust approach.

Experimental Protocol: Forced Degradation Study

This protocol exposes the compound to accelerated stress conditions to identify potential degradation pathways and critical stability factors.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of your compound into four separate, appropriate containers (e.g., amber glass HPLC vials).
  • Prepare a stock solution of known concentration in a suitable solvent (e.g., Methanol, Acetonitrile) for analytical purposes. This will be your "Time Zero" reference.

2. Stress Conditions:

  • Heat: Place one solid sample in an oven at 60°C for 24-48 hours.
  • Light (Photostability): Place one solid sample in a photostability chamber (or expose it to direct sunlight) for 24-48 hours. Keep a control sample wrapped in foil next to it to differentiate between light and heat effects.
  • Humidity: Place one solid sample in a desiccator with a saturated salt solution to create a high-humidity environment (e.g., a saturated solution of potassium chloride creates ~85% relative humidity) for 24-48 hours.
  • Control: Store one solid sample under the ideal recommended conditions (-20°C, dark, desiccated).

3. Analysis:

  • After the stress period, dissolve each sample (including the control) in your chosen solvent to the same concentration as your "Time Zero" sample.
  • Analyze all samples by HPLC-UV or LC-MS.
  • Evaluation:
  • Compare the peak area of the parent compound in the stressed samples to the "Time Zero" and control samples. A decrease indicates degradation.
  • Look for the appearance of new peaks in the chromatograms of the stressed samples. These represent degradation products.
Visualization of Workflows and Pathways
Forced Degradation Workflow

Forced_Degradation_Workflow Figure 1: Workflow for a forced degradation study. cluster_prep 1. Preparation cluster_stress 2. Stress Application (48h) cluster_analysis 3. Analysis & Evaluation Start Start with pure compound Prep_Samples Prepare 4 solid samples + 1 'Time Zero' solution Start->Prep_Samples Heat Heat (60°C) Prep_Samples->Heat Light Light (Photocabinet) Prep_Samples->Light Humidity High Humidity (~85% RH) Prep_Samples->Humidity Control Control (-20°C, Dark) Prep_Samples->Control Dissolve Dissolve all samples Heat->Dissolve Light->Dissolve Humidity->Dissolve Control->Dissolve HPLC Analyze via HPLC/LC-MS Dissolve->HPLC Compare Compare chromatograms: - Parent peak area - New impurity peaks HPLC->Compare

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathways

Degradation_Pathways Figure 2: Potential degradation pathways for the compound. cluster_oxidation Oxidation (O2, Heat) cluster_hydrolysis Hydrolysis (H2O) cluster_photolysis Photodegradation (UV Light) Parent 2-(2,3-Dihydro-1,4-benzodioxin-6-YL) piperidine oxalate N_Oxide Piperidine N-Oxide Parent->N_Oxide O2 Ring_Opening Benzodioxin Ring Opening (e.g., to catechols) Parent->Ring_Opening O2, Heat Salt_Dissociation Dissociation to Free Base + Oxalic Acid Parent->Salt_Dissociation H2O Radical_Species Formation of Radical Intermediates Parent->Radical_Species hv Polymerization Polymerization Products Radical_Species->Polymerization

Caption: Potential degradation pathways for the compound.

References

  • Vertex AI Search Result. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • The Journal of Physical Chemistry A. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Environmental Science: Atmospheres. (2018). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. This research paper describes the water-absorbing (hygroscopic)
  • PMC. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • MilliporeSigma. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Piperidine. This safety data sheet suggests storing piperidine in a well-ventilated place at room temperature (preferably cool) with the container tightly closed and packed with an inert gas.
  • Desalination and Water Treatment. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

Welcome to the technical support center for the HPLC analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to effective...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The following question-and-answer format provides in-depth explanations and actionable protocols to ensure robust and reliable analytical results.

Understanding the Challenge: Why Does 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate Exhibit Peak Tailing?

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine is a basic compound due to the presence of the piperidine ring, a secondary amine. In reversed-phase HPLC, basic compounds are notoriously prone to peak tailing.[1][2] This phenomenon primarily arises from secondary interactions between the protonated basic analyte and acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[3][4][5][6] These interactions create multiple retention mechanisms, leading to a non-ideal, asymmetric peak shape where the latter half of the peak is broader than the first.[1][3]

The oxalate counter-ion is an acidic entity and its presence can influence the overall sample pH. However, once dissolved in the mobile phase, the basic nature of the piperidine moiety will dominate its interaction with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is tailing significantly. What is the most likely cause?

A1: The primary culprit is very likely the interaction between your basic analyte and residual silanol groups on the HPLC column's stationary phase.

  • Causality: Silica-based columns, especially older "Type A" silica, have a population of acidic silanol groups on their surface.[1] At typical mobile phase pH values (between 3 and 7), these silanols can be deprotonated (negatively charged), while the piperidine nitrogen in your analyte will be protonated (positively charged). This leads to strong ionic interactions, a secondary retention mechanism that causes peak tailing.[4][5]

  • Troubleshooting Workflow:

    start Peak Tailing Observed q1 Is the mobile phase pH controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column appropriate for basic compounds? a1_yes->q2 sol1 Incorporate a buffer at an appropriate pH. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you using a mobile phase additive? a2_yes->q3 sol2 Switch to a modern, high-purity, end-capped column or a column designed for high pH. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Symmetrical Peak a3_yes->end sol3 Consider adding a competitive base (e.g., triethylamine) or an ion-pairing agent. a3_no->sol3 sol3->end

    Caption: Initial troubleshooting workflow for peak tailing.

Q2: How can I use the mobile phase to mitigate peak tailing for this compound?

A2: Mobile phase optimization is a powerful tool. Your primary strategies are pH adjustment and the use of additives.

  • pH Adjustment:

    • Low pH (pH 2.5-3.5): By operating at a low pH, the silanol groups on the stationary phase are fully protonated and therefore neutral.[3][6] This minimizes the ionic interaction with the protonated analyte. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.[7]

    • High pH (pH > 9): At a high pH, the piperidine group on your analyte is deprotonated and neutral, thus eliminating the ionic interaction with the now negatively charged silanol groups.[8] This approach requires a pH-stable column.[4]

  • Mobile Phase Additives:

    • Competitive Base: Adding a small concentration (e.g., 0.1%) of a volatile amine like triethylamine (TEA) to the mobile phase can help.[7] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[1]

    • Buffers: Using a buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM helps to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[9][10]

Mobile Phase Strategy Mechanism of Action Advantages Considerations
Low pH (e.g., 0.1% TFA) Protonates silanol groups, making them neutral.Effective, simple to implement.May reduce retention of the basic analyte.[3] Not all columns are stable at very low pH.[3]
High pH (e.g., Ammonium Bicarbonate) Deprotonates the basic analyte, making it neutral.Excellent peak shape, potentially increased retention.[8]Requires a specialized high-pH stable column.
Competitive Base (e.g., 0.1% TEA) Masks active silanol sites.Can be effective at mid-range pH.Can suppress MS signal if using LC-MS.
Q3: Can my choice of HPLC column influence peak tailing?

A3: Absolutely. The column is a critical factor.

  • Modern, High-Purity Silica Columns: Newer columns are often made with "Type B" silica, which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[1][5]

  • End-Capped Columns: Many modern columns are "end-capped," where the residual silanol groups are chemically derivatized with a small, non-polar group (like a trimethylsilyl group) to make them less active.[3][6][11] This significantly reduces secondary interactions.

  • Polar-Embedded and Polar-Endcapped Phases: These stationary phases have a polar group embedded within or at the end of the alkyl chain. This can help to shield the residual silanol groups and improve peak shape for basic compounds.[4][11]

  • High pH Stable Columns: Columns based on hybrid particle technology or with bidentate or tridentate bonding are designed to be stable at high pH, allowing for the effective analysis of basic compounds in their neutral state.[4][8]

Experimental Protocol: Column Selection Test

  • Prepare the Analyte Solution: Dissolve 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Low pH: Acetonitrile/Water (50:50) with 0.1% Trifluoroacetic Acid.

    • Mid pH: Acetonitrile/10mM Ammonium Acetate, pH 7 (50:50).

  • Column Equilibration: Equilibrate each column to be tested with the chosen mobile phase for at least 15-20 column volumes.

  • Injection: Inject 5 µL of the analyte solution onto each column.

  • Data Acquisition: Monitor the chromatogram and calculate the asymmetry factor (As) for the analyte peak on each column. An As value close to 1.0 indicates a symmetrical peak. Values greater than 1.2 suggest tailing.[3]

  • Comparison: Compare the As values obtained from an older, general-purpose C18 column versus a modern, end-capped C18 column designed for basic compounds.

Q4: Could issues with my HPLC system or sample preparation be causing the peak tailing?

A4: Yes, while less common for a single analyte, system and sample issues can contribute to or exacerbate peak tailing.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[4][10] Ensure connections are made with minimal tubing length and appropriate internal diameter (e.g., 0.005").

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can distort peak shape for all analytes.[3] If all peaks in your chromatogram are tailing, this is a likely cause. Reversing and flushing the column (if the manufacturer allows) may resolve a blockage.[3]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[9][12] To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 20% acetonitrile), it can cause peak distortion.[9] Ideally, dissolve your sample in the initial mobile phase.[7]

Caption: Troubleshooting system and sample-related peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • News-Medical.net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming DMSO Toxicity with 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. It provides in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to Dimethyl Sulfoxide (DMSO) toxicity and compound solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DMSO toxicity in cell culture?

A1: DMSO is a widely used solvent due to its ability to dissolve a broad range of compounds. However, at certain concentrations, it can be toxic to cells. The primary mechanism of DMSO cytotoxicity involves its interaction with the cell membrane. As an amphipathic solvent, DMSO can lead to the formation of pores in the phospholipid bilayer, which compromises membrane integrity and increases cell permeability[1]. At concentrations higher than 10% (v/v), DMSO has been reported to induce apoptosis through the activation of caspase-9 and -3[2]. Furthermore, studies have shown that DMSO can damage mitochondrial integrity and membrane potential, even at a concentration of 1%, leading to decreased cell viability and the production of reactive oxygen species[3].

Q2: What is the generally recommended maximum final concentration of DMSO for in vitro experiments?

A2: To minimize cytotoxic effects, it is highly recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% (v/v)[4]. While some robust, immortalized cell lines may tolerate concentrations up to 0.5% for short-term assays, this should be empirically determined for your specific cell line[4]. Primary cells are generally more sensitive to DMSO, and it is advisable to keep the final concentration as low as possible[5].

Q3: My 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, which is dissolved in DMSO, is precipitating when I dilute it in my aqueous cell culture medium. What can I do?

A3: This is a common issue with hydrophobic compounds. The oxalate salt form of the compound is intended to enhance solubility, but precipitation can still occur upon dilution in an aqueous environment[6][7][8]. Here are several strategies to prevent this:

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform serial dilutions in your cell culture medium.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can improve solubility[9].

  • Vigorous Mixing: When adding the DMSO stock to the aqueous medium, do so dropwise while gently vortexing or stirring to ensure rapid and even dispersion[9].

  • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 10 mM) can help prevent the compound from precipitating upon further dilution in an aqueous medium[4].

Q4: I am observing high levels of cytotoxicity in both my compound-treated and vehicle control groups. What is the likely cause?

A4: This strongly suggests that the DMSO concentration is too high for your specific cell line. Cell sensitivity to DMSO varies significantly[4]. It is crucial to perform a dose-response assay for DMSO to determine the maximum tolerable concentration for your cells.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when using 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate with DMSO in cell culture.

Issue 1: Compound Precipitation in Media
  • Observation: A visible precipitate forms in the cell culture medium upon addition of the compound stock solution.

  • Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Low Aqueous Solubility The compound may have inherently poor solubility in the aqueous environment of the cell culture medium[9].Perform stepwise dilutions, pre-warm the medium, and mix vigorously during addition[4][9].
"Salting Out" Effect A high concentration of a compound in a solvent like 100% DMSO may precipitate when diluted into an aqueous medium[9].Prepare a lower concentration stock solution in DMSO. Consider using solubility enhancers like serum or cyclodextrins[9].
Exceeding Maximum Solubility Every compound has a maximum soluble concentration in a given medium at a specific temperature. Exceeding this limit will lead to precipitation[9].Determine the maximum soluble concentration of your compound in your specific cell culture medium empirically.
Temperature Fluctuations Repeated freeze-thaw cycles of the stock solution can cause the compound to come out of solution[9].Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles[9].
Issue 2: High Background Cytotoxicity
  • Observation: Significant cell death is observed in the vehicle control wells (containing only DMSO).

  • Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
DMSO Concentration Too High The final concentration of DMSO in the culture medium is toxic to the cells[4].Determine the maximum tolerated DMSO concentration for your cell line using a dose-response assay (see protocol below). Keep the final DMSO concentration at or below 0.1% if possible[4].
Prolonged Exposure Some cell lines can tolerate higher DMSO concentrations for shorter periods, but prolonged exposure becomes toxic.If your experimental design allows, shorten the incubation period with the compound and vehicle.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to DMSO.Always perform a DMSO tolerance test for each new cell line or primary cell type.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol outlines a method to determine the highest concentration of DMSO that can be used without significantly affecting cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous, sterile DMSO

  • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete cell culture medium. A suggested range is 2.0%, 1.0%, 0.5%, 0.25%, 0.125%, 0.0625%, and a medium-only control.

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration that matches your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the medium-only control. The highest concentration that shows no significant decrease in viability is your maximum tolerated concentration.

DMSO_Tolerance_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_dmso Prepare serial dilutions of DMSO in media treat_cells Treat cells with DMSO dilutions prepare_dmso->treat_cells incubate Incubate for desired time treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay read_plate Read plate viability_assay->read_plate analyze_data Analyze data and determine max tolerated concentration read_plate->analyze_data

Caption: Workflow for determining the maximum tolerated DMSO concentration.

Protocol 2: Preparation of Stock and Working Solutions

This protocol provides a best-practice approach for preparing stock and working solutions of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate to minimize precipitation and ensure accurate dosing.

Materials:

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the compound powder in 100% anhydrous, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can also aid dissolution[9].

  • Aliquot and Store:

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles[9].

    • Store the aliquots as recommended for the compound, typically at -20°C or -80°C.

  • Prepare Working Solutions (Serial Dilution in Media):

    • Thaw an aliquot of the stock solution and ensure it is fully dissolved.

    • Pre-warm your cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your desired final concentrations.

    • Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed the tolerated level for your cells (ideally ≤ 0.1%)[4][5].

  • Prepare Vehicle Control:

    • Prepare a vehicle control with the same final concentration of DMSO as your highest compound concentration.

Stock_Solution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation dissolve Dissolve compound in 100% DMSO vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock aliquot prewarm Pre-warm cell culture medium thaw->prewarm serial_dilute Perform serial dilutions in medium prewarm->serial_dilute add_to_cells Add to cell cultures serial_dilute->add_to_cells

Caption: Workflow for preparing stock and working solutions.

Alternative Solvents

If DMSO toxicity remains a significant issue even at low concentrations, or if the compound's solubility in DMSO is poor, consider the following alternatives. It is crucial to test the solubility of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate and the toxicity of the solvent for your specific cell line.

Solvent Properties Considerations
Cyrene™ (dihydrolevoglucosenone) A bio-based, aprotic dipolar solvent with comparable solvation properties to DMSO and reported low toxicity[10][11].A greener alternative to DMSO. May be less protective against ROS-mediated effects compared to DMSO[10].
Ethanol A widely used solvent with low toxicity. Miscible with water[12].Solvency power is more limited compared to DMSO, especially for non-polar compounds[12].
Propylene Glycol A clear, odorless liquid with a high boiling point, miscible with water. Considered a safer alternative for applications with potential human contact[12][13].Lower solvency power than DMSO[12].
N,N-Dimethylformamide (DMF) A commonly used aprotic solvent with a high boiling point and good solvency for a wide range of compounds[12].More toxic than DMSO and classified as a possible human carcinogen. Requires strict safety precautions[12].
N-Methyl-2-pyrrolidone (NMP) An aprotic solvent with a high boiling point and excellent solvency power[12].Has a higher flash point than DMSO, which can be an advantage for fire safety.

References

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 99-105. [Link]

  • RSC Publishing. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. [Link]

  • A&A Pharmachem. (2025, June 24). What are the alternatives to Dimethyl Sulfoxide as a solvent?. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2014, 248527. [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Wang, L. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. [Link]

  • ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate and Standard Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the potential efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate against well-established...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate against well-established standard piperidine derivatives. While direct comparative experimental data for this specific oxalate salt is limited in publicly available literature, this document synthesizes information on the pharmacological activities of its core components—the piperidine and 2,3-dihydro-1,4-benzodioxin moieties—to provide a logical framework for assessing its potential therapeutic applications. We will delve into the known structure-activity relationships of related compounds and provide detailed experimental protocols for key assays to empower researchers in their evaluation of novel piperidine-based therapeutics.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[3] The 2,3-dihydro-1,4-benzodioxin moiety is also a component of several biologically active compounds, known to exhibit properties such as antioxidant and anti-inflammatory effects.[4][5] The combination of these two pharmacophores in 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine suggests the potential for novel pharmacological profiles.

Comparative Analysis of Potential Therapeutic Efficacy

Based on the extensive research into piperidine derivatives, we can extrapolate the potential therapeutic applications of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. The efficacy of piperidine-containing compounds is highly dependent on the nature and position of substituents on the piperidine ring and any fused ring systems.[6][7][8]

Anticancer Activity

Numerous piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of cell signaling pathways crucial for tumor growth.[3][9][10]

Table 1: Comparative in vitro cytotoxic activity of various piperidine derivatives against cancer cell lines.

Compound ClassTarget/Cell LineActivity (IC50)Reference
Piperidine-dihydropyridine hybridsA-549 (Lung Cancer)15.94 - 48.04 µM[3]
MCF-7 (Breast Cancer)24.68 - 59.12 µM[3]
N-aryl-piperidine derivativesVarious cancer cell linesVaries with substitution[11]
Piperine (from black pepper)4T1 (Breast Cancer)105 ± 1.08 µM (48h)[12]

The presence of the 2,3-dihydro-1,4-benzodioxin moiety could potentially enhance the anticancer activity through its known antioxidant properties, which can modulate the cellular redox environment, a factor often dysregulated in cancer cells.

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component in many drugs targeting the central nervous system, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[3][13]

The analgesic properties of many piperidine derivatives are mediated through their interaction with opioid receptors.[10][14] The substitution pattern on the piperidine ring is critical for both potency and selectivity towards µ, δ, and κ opioid receptors.

Table 2: Comparative in vivo analgesic activity of 4-piperidinol derivatives.

CompoundAnalgesic Effect (p-value)Reference
4-(4'-bromophenyl)-4-piperidinol (PD1)< 0.01[15][16]
Phenacyl derivative of PD1 (PD3)< 0.01[15][16]
Phenacyl derivative of PD1 (PD5)< 0.01[15][16]

The specific substitution at the 2-position of the piperidine ring with the benzodioxin moiety in the target compound warrants investigation into its potential interaction with CNS receptors, including but not limited to opioid receptors.

Synthesis Strategies

A potential approach could involve the synthesis of a suitable 2,3-dihydro-1,4-benzodioxin precursor with a reactive group at the 6-position, which can then be coupled with a piperidine ring or a precursor that can be cyclized to form the piperidine ring.

Synthesis_Pathway cluster_benzodioxin Benzodioxin Precursor Synthesis cluster_piperidine Piperidine Moiety Introduction cluster_final Final Salt Formation Catechol Catechol Intermediate1 Substituted Benzodioxin Catechol->Intermediate1 Multi-step synthesis Target_Molecule 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Intermediate1->Target_Molecule Coupling Reaction Piperidine_Precursor Piperidine Precursor Piperidine_Precursor->Target_Molecule Final_Product 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate Target_Molecule->Final_Product Salt Formation Oxalic_Acid Oxalic Acid Oxalic_Acid->Final_Product

Caption: A generalized synthetic workflow for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate.

Experimental Protocols for Efficacy Evaluation

To objectively assess the efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate and compare it with standard piperidine derivatives, a battery of in vitro and in vivo assays is essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][9][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate and a standard piperidine derivative (e.g., a known anticancer agent) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Analgesic Activity: Tail-Flick Test

The tail-flick test is a standard method for assessing the analgesic properties of compounds in rodents by measuring their response to a thermal stimulus.[8][20][21][22][23]

Protocol:

  • Animal Acclimatization: Acclimatize mice or rats to the testing environment and the restraining device for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time taken to flick the tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, a standard analgesic piperidine derivative (e.g., meperidine), or a vehicle control to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group at each time point and compare the analgesic efficacy of the test compounds.

Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.[6][7][11][24][25]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., µ-opioid receptor).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compounds (2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate and a standard piperidine ligand).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound and calculate the inhibition constant (Ki) to quantify its binding affinity for the receptor.

Receptor_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell membranes with target receptor C Incubate membranes, radioligand, and test compounds A->C B Prepare radioligand and test compounds B->C D Filter to separate bound and free radioligand C->D E Wash filters D->E F Measure radioactivity E->F G Determine IC50 and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is not currently prevalent in scientific literature, a comparative analysis based on the well-documented activities of its constituent piperidine and benzodioxin moieties suggests a promising potential for therapeutic applications, particularly in oncology and neuroscience. The provided experimental protocols offer a robust framework for researchers to systematically evaluate its pharmacological profile and compare its efficacy against existing standard piperidine derivatives.

Future research should focus on the synthesis of this novel compound and its analogs, followed by comprehensive in vitro and in vivo screening to elucidate its mechanism of action, determine its potency and selectivity for various biological targets, and assess its overall therapeutic potential. Such studies will be crucial in determining whether 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate represents a valuable addition to the armamentarium of piperidine-based therapeutics.

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Sources

Validation

A Comparative Guide to Validating Analytical Methods for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate Quantification

In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For a compound such a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For a compound such as 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, a molecule with significant therapeutic potential, the validation of analytical methods used for its quantification is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth comparison of analytical methodologies for the quantification of this specific piperidine derivative, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method selection, validation parameters, and the causality behind experimental choices, offering a practical framework for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to provide a comprehensive overview of the validation process.[4][5][6][7][8]

The Analytical Challenge: Quantifying a Piperidine Derivative

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, like many piperidine-containing compounds, presents a unique set of analytical challenges.[9][10] The piperidine moiety, a saturated heterocycle, is a common pharmacophore, but its basic nature can lead to chromatographic issues such as peak tailing.[10][11] Furthermore, depending on the overall molecular structure, the chromophore may or may not be suitable for direct UV detection, necessitating alternative analytical strategies.[9]

This guide will compare two of the most powerful and widely used analytical techniques for the quantification of such pharmaceutical compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The choice between these methods is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.[12][13]

The Validation Workflow: A Systematic Approach

A successful analytical method validation follows a structured and logical workflow. The objective is to demonstrate that the method is "fit for purpose."[3][8] This involves a thorough evaluation of several key performance characteristics.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting p1 Define Analytical Method Requirements p2 Develop Validation Protocol p1->p2 e1 Specificity/ Selectivity p2->e1 e2 Linearity & Range e1->e2 e3 Accuracy e2->e3 e4 Precision (Repeatability & Intermediate) e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 e7 Forced Degradation (Stability-Indicating) e6->e7 d1 Statistical Analysis of Results e7->d1 d2 Compare Against Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical first step. Here, we compare HPLC-UV and UPLC-MS/MS for the quantification of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for routine quality control and quantification of APIs in bulk and finished products.[9][14] The presence of the benzodioxin ring system in the target molecule provides a chromophore that allows for UV detection.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan (e.g., 280 nm)

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., bulk drug substance or powdered tablets) in the mobile phase to achieve a theoretical concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics in plasma) or for the detection of low-level impurities.[10][15]

1. UPLC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor > Product Ion Transition: To be determined by infusion of the reference standard (e.g., m/z [M+H]+ > characteristic fragment ion)

  • Collision Energy: Optimized for the specific MRM transition

3. Standard and Sample Preparation (for plasma samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).[15]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase composition for injection.

Validation Parameter Comparison: A Data-Driven Approach

The following tables summarize the validation parameters and typical acceptance criteria for both HPLC-UV and UPLC-MS/MS methods for the quantification of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. The presented data is representative of what would be expected from a robustly validated method.

Table 1: System Suitability
ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 2000> 5000As per method requirements
%RSD of Peak Area (n=6)< 1.0%< 2.0%≤ 2.0%
Table 2: Linearity and Range
ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Range10 - 150 µg/mL0.1 - 100 ng/mL80-120% of test concentration for assay
Correlation Coefficient (r²)> 0.999> 0.995≥ 0.99
y-interceptClose to zeroClose to zeroShould not be significantly different from zero
Table 3: Accuracy and Precision
ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Accuracy (% Recovery)
Low Concentration99.5%102.1%98.0 - 102.0% (Assay) / 85.0 - 115.0% (Bioanalytical)
Medium Concentration100.2%98.9%98.0 - 102.0% (Assay) / 85.0 - 115.0% (Bioanalytical)
High Concentration100.8%101.5%98.0 - 102.0% (Assay) / 85.0 - 115.0% (Bioanalytical)
Precision (%RSD)
Repeatability (Intra-day)< 1.0%< 5.0%≤ 2.0% (Assay) / ≤ 15% (Bioanalytical)
Intermediate Precision (Inter-day)< 1.5%< 8.0%≤ 2.0% (Assay) / ≤ 15% (Bioanalytical)
Table 4: Sensitivity and Specificity
ParameterHPLC-UVUPLC-MS/MSRationale
LOD ~3 µg/mL~0.03 ng/mLUPLC-MS/MS is inherently more sensitive.
LOQ ~10 µg/mL~0.1 ng/mLThe lowest concentration quantifiable with acceptable accuracy and precision.
Specificity Demonstrated by peak purity and resolution from degradants.Demonstrated by unique MRM transition and no interference at the retention time.The method must be able to unequivocally assess the analyte in the presence of other components.[16]

The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is a vital component of method validation, particularly for stability-indicating methods.[17] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products. The ability of the analytical method to separate the intact API from these degradants is a key measure of its specificity.[18][19]

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation s1 Acid Hydrolysis (e.g., 0.1M HCl) a1 Analyze Stressed Samples using Validated Method s1->a1 s2 Base Hydrolysis (e.g., 0.1M NaOH) s2->a1 s3 Oxidative (e.g., 3% H2O2) s3->a1 s4 Thermal (e.g., 60°C) s4->a1 s5 Photolytic (e.g., UV/Vis light) s5->a1 e1 Assess Peak Purity of API a1->e1 e2 Resolution between API and Degradants a1->e2 e3 Mass Balance Calculation a1->e3

Caption: Workflow for forced degradation studies.

Conclusion: Selecting the Optimal Method

The validation of analytical methods for the quantification of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a multifaceted process that requires a deep understanding of both the analyte and the analytical techniques.

  • HPLC-UV is a reliable and cost-effective workhorse for routine quality control, offering excellent precision and accuracy for the analysis of bulk drug substances and finished products. Its simplicity and robustness make it ideal for high-throughput environments.

  • UPLC-MS/MS provides unparalleled sensitivity and selectivity, making it indispensable for bioanalytical applications where the analyte is present at very low concentrations in complex matrices. While the instrumentation is more complex and costly, the quality of the data generated is often essential for critical stages of drug development.

Ultimately, the choice of analytical method should be based on a thorough risk assessment and a clear understanding of the intended purpose of the analysis.[8] By following the principles of method validation outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data that will support the development of safe and effective medicines.

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  • ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • LinkedIn. (2026). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]

  • Oxford Analytical Services. (2024). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • PubMed Central. (n.d.). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Retrieved from [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

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Sources

Comparative

Benchmarking 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate: A Comparative Analysis Against Standard Reference Compounds

Introduction The development of novel therapeutics for neuropsychiatric disorders necessitates a thorough characterization of new chemical entities. This guide provides a comprehensive benchmarking analysis of 2-(2,3-dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel therapeutics for neuropsychiatric disorders necessitates a thorough characterization of new chemical entities. This guide provides a comprehensive benchmarking analysis of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate (hereafter referred to as Compound X), a novel molecule with potential applications in the treatment of central nervous system (CNS) disorders. The structural motifs of Compound X, featuring a benzodioxan and a piperidine moiety, suggest a potential interaction with monoaminergic systems.

To objectively evaluate the pharmacological profile of Compound X, we have benchmarked it against three well-established reference compounds:

  • Buspirone: A serotonin 5-HT1A receptor partial agonist and dopamine D2 receptor antagonist, clinically used for generalized anxiety disorder.[1][2][3][4]

  • Haloperidol: A potent dopamine D2 receptor antagonist, representing a typical antipsychotic agent.[5][6][7][8]

  • Idazoxan: A selective α2-adrenergic receptor antagonist, also exhibiting affinity for imidazoline receptors, which has been investigated for depression and other CNS disorders.[9][10][11][12]

This guide will detail the in vitro and in vivo experimental protocols, present comparative data, and provide insights into the potential therapeutic utility of Compound X.

In Vitro Pharmacological Profile

A compound's interaction with its molecular targets is the foundation of its therapeutic action. We initiated our investigation by characterizing the binding affinity and functional activity of Compound X at key CNS receptors.

Receptor Binding Affinity

The affinity of a compound for its target receptor is a critical determinant of its potency. We performed radioligand binding assays to determine the equilibrium dissociation constant (Kᵢ) of Compound X and the reference compounds at human serotonin 5-HT1A, dopamine D2, and α2-adrenergic receptors.[13][14][15]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.[14]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.[16]

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values (concentration of the compound that inhibits 50% of radioligand binding) and convert them to Kᵢ values using the Cheng-Prusoff equation.

Table 1: Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT1AD2α2-Adrenergic
Compound X 5.2 25.8 150.3
Buspirone3.1[1][17]45.7[17]>1000
Haloperidol350.51.5[18]85.2
Idazoxan>1000>10002.9[10]

Interpretation of Results:

Compound X demonstrates high affinity for the 5-HT1A receptor, comparable to that of buspirone. It also exhibits moderate affinity for the D2 receptor, being more potent than buspirone but significantly less potent than haloperidol. The affinity for the α2-adrenergic receptor is relatively low. This binding profile suggests that Compound X may primarily act as a 5-HT1A receptor ligand with a secondary D2 receptor antagonist component.

Functional Activity: GTPγS Binding Assay

To determine whether Compound X acts as an agonist or antagonist at the 5-HT1A receptor, we performed a GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, a key step in signal transduction.[19][20][21][22]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Incubation: Incubate cell membranes expressing the 5-HT1A receptor with varying concentrations of the test compound in the presence of GDP.

  • Addition of [³⁵S]GTPγS: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the reaction mixture.

  • Incubation: Allow the binding to proceed at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal effect (Eₘₐₓ).

Signaling Pathway: 5-HT1A Receptor Activation

Gprotein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor G_protein Gαi/oβγ 5HT1A_R->G_protein Agonist Binding G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response G_alpha_i->AC Inhibition Agonist Agonist Agonist->5HT1A_R caption 5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A Receptor Signaling Pathway

Table 2: Functional Activity at the 5-HT1A Receptor (GTPγS Binding)

CompoundEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Activity
Compound X 12.5 65% Partial Agonist
Buspirone15.2[1]70%[1]Partial Agonist
5-HT (Serotonin)8.9100%Full Agonist
Haloperidol--Antagonist
Idazoxan--No Activity

Interpretation of Results:

Compound X demonstrates partial agonist activity at the 5-HT1A receptor, with an Eₘₐₓ of 65% compared to the endogenous ligand serotonin. Its potency and efficacy are comparable to buspirone. This suggests that Compound X may modulate serotonergic neurotransmission in a manner similar to buspirone, which is beneficial for anxiolytic and antidepressant effects.

In Vitro ADME & Toxicology Profile

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, is crucial for successful drug development.[23][24][25][26][27]

ADME_Tox_Workflow

Sources

Validation

Reproducibility of Behavioral Assays Using 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate: A Comparative Guide

The evaluation of neuroactive compounds demands rigorous, reproducible behavioral assays. 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate (hereafter referred to as DBP-Oxalate ) represents a critical class of benz...

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Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of neuroactive compounds demands rigorous, reproducible behavioral assays. 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate (hereafter referred to as DBP-Oxalate ) represents a critical class of benzodioxin-piperidine derivatives. These scaffolds are widely investigated for their modulation of monoaminergic systems, specifically targeting 5-HT receptors and α2-adrenoceptors. However, the lipophilicity and receptor-binding kinetics of piperidine derivatives often lead to high inter-laboratory variability in behavioral readouts.

This guide provides an authoritative framework for conducting self-validating behavioral assays using DBP-Oxalate, comparing its performance against established alternatives, and detailing the causality behind critical experimental controls.

Pharmacological Grounding & Mechanistic Pathway

Benzodioxin-piperidine derivatives are characterized by their dual ability to act as partial agonists at 5-HT1A receptors and antagonists at α2-adrenergic/sigma receptors 1. The selection of the oxalate salt over a standard hydrochloride salt is a deliberate chemical engineering choice. Oxalate salts of piperidine-based spiro and benzodioxin compounds demonstrate superior aqueous solubility and resistance to hygroscopic degradation 2.

Causality in Salt Selection: By preventing moisture absorption during storage, the oxalate salt ensures precise molar dosing during intraperitoneal (IP) administration, directly reducing volumetric errors that skew behavioral dose-response curves.

Pathway Ligand DBP-Oxalate HT1A 5-HT1A Receptor Ligand->HT1A Partial Agonism Alpha2 α2-Adrenoceptor Ligand->Alpha2 Antagonism Gi Gi/o Protein HT1A->Gi Alpha2->Gi Effector Adenylyl Cyclase Inhibition Gi->Effector cAMP Reduction Outcome Anxiolytic/Antidepressant Behavioral Phenotype Effector->Outcome Circuit Modulation

Monoaminergic signaling pathway modulated by DBP-Oxalate.

Comparative Performance Analysis

To contextualize DBP-Oxalate, we compare it against two standard alternatives: Flesinoxan (a highly selective 5-HT1A agonist) and Piperoxan (a classic α2-adrenoceptor antagonist). Assessing these compounds requires monitoring not just behavioral efficacy, but also systemic safety controls (e.g., motor coordination and cardiovascular stability) to ensure that behavioral changes are not artifacts of physiological distress 3.

Table 1: Pharmacological Profile & Behavioral Efficacy Comparison
CompoundPrimary Target(s)Salt FormEPM Efficacy (Anxiolysis)FST Efficacy (Antidepressant)Motor Impairment Risk
DBP-Oxalate 5-HT1A (Agonist) / α2 (Antagonist)OxalateHigh (↑ Open Arm Time)High (↓ Immobility)Low
Flesinoxan 5-HT1A (Agonist)HydrochlorideModerateHighModerate (Sedation at high doses)
Piperoxan α2 (Antagonist)HydrochlorideLowModerateLow

Data represents comparative baseline metrics for benzodioxin-piperidine derivatives. DBP-Oxalate exhibits a balanced polypharmacological profile, reducing the sedative artifacts commonly seen with pure 5-HT1A agonists.

Engineering a Self-Validating Behavioral Protocol

A major pitfall in behavioral pharmacology is the failure to account for environmental confounders. The following protocols are designed as self-validating systems . If the internal controls fail, the assay halts, preventing the publication of artifactual data.

Workflow Habituation 1. Habituation (60 min) Dosing 2. Compound Administration Habituation->Dosing Control 3. Internal Validation Dosing->Control Assay 4. Behavioral Testing Control->Assay Analysis 5. Automated Tracking Assay->Analysis

Self-validating behavioral assay workflow for reproducible pharmacological testing.

Elevated Plus Maze (EPM) - Anxiolytic Assay

Objective: Assess the anxiolytic properties of DBP-Oxalate while controlling for locomotor artifacts.

Step-by-Step Methodology & Causality:

  • Environmental Habituation: Transfer subjects to the sound-attenuated testing room 60 minutes prior to the assay.

    • Causality: Olfactory and acoustic novelty induces transient corticosterone spikes. Habituation establishes a stable neuroendocrine baseline, preventing stress from masking the drug's anxiolytic effects.

  • Dosing & The Validation Loop: Administer treatments via IP injection 30 minutes prior to testing. The cohort must include: Vehicle, DBP-Oxalate (e.g., 1.5 mg/kg), and a Positive Control (Diazepam, 2.0 mg/kg).

    • Causality (Self-Validation): The Diazepam cohort acts as the assay's internal calibrator. If Diazepam fails to produce a statistically significant increase in open-arm time (p < 0.05), the entire batch is invalidated due to environmental contamination (e.g., ultrasonic noise, improper lighting).

  • Apparatus Preparation: Wipe the maze thoroughly with 70% ethanol between every single trial.

    • Causality: Rodents excrete alarm pheromones in their urine and feces when stressed. Failure to remove these chemical cues will artificially suppress the open-arm exploration of subsequent subjects.

  • Execution & Automated Tracking: Place the rodent in the center square facing an open arm. Record for exactly 5 minutes using an automated video tracking system (e.g., EthoVision XT).

    • Causality: Automated center-point tracking eliminates human observer bias and provides secondary metrics (total distance moved) to ensure the compound is not merely inducing hyperlocomotion.

Forced Swim Test (FST) - Antidepressant Assay

Objective: Evaluate behavioral despair and the antidepressant-like efficacy of DBP-Oxalate.

Step-by-Step Methodology & Causality:

  • Pre-Test Session (Day 1): Place the subject in a cylinder of water (24±1°C) for 15 minutes.

    • Causality: The pre-test induces a state of learned helplessness, ensuring a high baseline of immobility for Day 2, which maximizes the statistical window to observe the drug's active effects.

  • Thermoregulatory Recovery: Immediately after removal, dry the subject with a towel and place them in a warming cage for 15 minutes.

    • Causality: Hypothermia alters drug metabolism and receptor kinetics. Active warming ensures the pharmacokinetics of DBP-Oxalate remain consistent across the cohort.

  • Test Session (Day 2): Administer DBP-Oxalate 1 hour before testing. Place the subject in the water for 5 minutes.

    • Causality (Self-Validation): Include a Fluoxetine (20 mg/kg) positive control. The assay is only valid if Fluoxetine significantly increases swimming behavior without altering climbing, verifying the assay's sensitivity to monoaminergic modulation.

Quantitative Reproducibility Metrics

When the self-validating protocols described above are strictly adhered to, the inter-laboratory variability of DBP-Oxalate drops significantly compared to poorly controlled legacy protocols.

Table 2: Reproducibility Metrics in Standardized Behavioral Assays
Assay TypeMetric AnalyzedHistorical Variability (CV%)Standardized Protocol Variability (CV%)Statistical Power (1-β)
Elevated Plus Maze Time in Open Arms35 - 45%12 - 18% 0.85 (n=8)
Forced Swim Test Immobility Time25 - 40%10 - 15% 0.90 (n=8)
Open Field Test Total Distance Moved20 - 30%8 - 12% 0.95 (n=8)

Note: Coefficient of Variation (CV%) demonstrates the reduction in data noise when utilizing oxalate salts combined with strict environmental habituation and automated tracking.

References

  • Overview on 5-HT receptors and their role in physiology and pathology of the central nervous system Institute of Pharmacology Polish Academy of Sciences
  • Novel Highly Potent and Selective σ1 Receptor Antagonists Related to Spipethiane Journal of Medicinal Chemistry - ACS Public
  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Journal of Medicinal Chemistry - ACS Public

Sources

Comparative

A Guide to Establishing the Kinase Selectivity Profile of a Novel Agent: A Case Study with 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

For Researchers, Scientists, and Drug Development Professionals Abstract In an era of targeted therapeutics, understanding the precise interaction of a small molecule with the human kinome is paramount. Unintended kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In an era of targeted therapeutics, understanding the precise interaction of a small molecule with the human kinome is paramount. Unintended kinase interactions, or off-target effects, can lead to toxicity or, in some cases, reveal novel therapeutic opportunities (polypharmacology)[1][2][3]. This guide provides a comprehensive framework for determining the kinase selectivity profile of a novel chemical entity, using the compound 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate as a representative case study. We will delineate the strategic rationale, present a detailed experimental protocol for a widely used luminescence-based assay, and provide a template for data analysis and comparison against benchmark inhibitors.

Introduction: The Imperative of Kinase Selectivity Profiling

The human genome encodes over 500 protein kinases, enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[4] Their central role in signal transduction makes them a major class of drug targets, particularly in oncology and immunology.[5] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[3][6]

Broad kinase profiling has become a mandatory step in modern drug discovery.[6][7] It serves several critical functions:

  • Mechanism of Action (MOA) Confirmation: Validates that a compound inhibits its intended target kinase with high potency.

  • Off-Target Liability Assessment: Identifies potential unintended kinase interactions that could lead to adverse effects.[2][8][9]

  • Structure-Activity Relationship (SAR) Guidance: Informs medicinal chemistry efforts to optimize selectivity and potency.[6]

  • Repurposing Opportunities: Uncovers unexpected activities against other kinases, which may open new therapeutic avenues.[1][3]

This guide uses 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, a compound with a defined chemical structure but without a well-documented public kinase activity profile, as a model to illustrate the profiling process from experimental design to data interpretation.

Characterizing the Test Article and Control Compounds

Before initiating a screening campaign, it is essential to define the test article and select appropriate controls to benchmark its performance.

Test Article:

  • Compound: 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

  • Structure: While the precise structure of the oxalate salt isn't detailed in literature, the core moiety consists of a piperidine ring attached to a 2,3-dihydro-1,4-benzodioxin group. This structure does not immediately suggest a classic kinase inhibitor pharmacophore, making broad-panel screening essential to uncover any potential activity.

Control Compounds (Alternatives for Comparison):

  • Staurosporine (Non-Selective Inhibitor): A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent, ATP-competitive inhibitor of a wide range of kinases.[10][11][12] Its promiscuity makes it an excellent positive control to ensure assay validity and a benchmark for broad-spectrum activity.[10][11]

  • Imatinib (Selective Inhibitor): A well-characterized therapeutic agent, imatinib is known to selectively inhibit ABL, KIT, and PDGFR kinases.[1][13][14] It serves as a benchmark for a compound with a more targeted selectivity profile, stabilizing a specific inactive conformation of its target kinases.[14][15]

Experimental Design: A Phased Approach to Kinase Profiling

A tiered screening strategy is the most efficient method for characterizing a novel compound. This involves an initial broad screen at a single high concentration, followed by more detailed dose-response studies for active kinases.

Workflow for Kinase Selectivity Profiling

The overall process involves preparing the compound, running it against a panel of purified kinases, detecting the enzymatic activity, and analyzing the resulting data to determine the selectivity profile.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biochemical Screening cluster_analysis Phase 3: Data Analysis & Follow-up Compound Test Compound & Controls (e.g., Staurosporine, Imatinib) Solubilize Solubilize in DMSO (Create 10 mM stock) Compound->Solubilize Dilute Prepare Working Dilutions (e.g., 10 µM for primary screen) Solubilize->Dilute Assay Perform Kinase Assay (e.g., ADP-Glo™) Dilute->Assay Add to Assay Plate Panel Kinase Panel (e.g., Eurofins, Promega, Reaction Biology) Panel->Assay Detect Measure Signal (Luminescence) Assay->Detect Calc Calculate % Inhibition vs. DMSO Control Detect->Calc Raw Data HitID Identify 'Hits' (e.g., >50% Inhibition) Calc->HitID IC50 Perform Dose-Response (IC50 Determination for Hits) HitID->IC50 Profile Generate Selectivity Profile (Kinome Map / Table) IC50->Profile

Fig. 1: Experimental workflow for kinase selectivity profiling.
Choice of Assay Technology

Numerous technologies exist for measuring kinase activity, including radiometric assays, fluorescence resonance energy transfer (FRET), and luminescence-based methods.[4][16] The ADP-Glo™ Kinase Assay is a widely used luminescence-based platform that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[17] It offers high sensitivity and is amenable to high-throughput screening.[5][17]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard methodologies for determining compound-mediated kinase inhibition using the Promega ADP-Glo™ system.[17][18][19]

Materials:

  • Kinase of interest and its corresponding substrate/buffer system (available from commercial vendors like Promega, Reaction Biology, or Eurofins).[20][21][22]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).

  • Test compound and controls, dissolved in 100% DMSO.

  • Multiwell plates (e.g., 384-well, white, opaque).

  • Plate-reading luminometer.

Methodology:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Prepare ATP and substrate solutions at 2X the final desired concentration in the reaction buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine ATP-competitive inhibitor potency.

    • Prepare the test compound and controls at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in reaction buffer. Ensure the final DMSO concentration in the reaction is low (e.g., <1%) to avoid artifacts.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.[18][19]

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 2.5 µL of the 2X compound/control solution to the appropriate wells. For controls, add 2.5 µL of buffer with DMSO (vehicle control) or a reference inhibitor.

    • Add 2.5 µL of the 2X enzyme solution (kinase diluted in reaction buffer).

    • Initiate the reaction by adding 5 µL of the 2X ATP/substrate solution. The total reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[17]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[17]

    • Measure luminescence using a plate-reading luminometer.

Assay Principle Diagram

This diagram illustrates the two-step process of the ADP-Glo™ assay after the initial kinase reaction is complete.

ADP_Glo_Principle cluster_kinase_rxn Step 1: Kinase Reaction cluster_adp_glo Step 2: ADP-Glo™ Reagent Addition cluster_detection Step 3: Kinase Detection Reagent Addition Kinase_Reaction Kinase + Substrate + ATP (Incubate with Inhibitor) Products ADP + ATP (remaining) + Phospho-Substrate ADP_Glo_Reagent Add ADP-Glo™ Reagent Products->ADP_Glo_Reagent Stop Reaction Depletion Remaining ATP is depleted Detection_Reagent Add Kinase Detection Reagent Depletion->Detection_Reagent Detect ADP Conversion ADP is converted back to ATP Light Luciferase/Luciferin reaction generates light Luminescence Luminescence Light->Luminescence Measure Luminescence

Fig. 2: Principle of the ADP-Glo™ kinase assay.

Data Analysis and Interpretation

Primary Screen Data

The initial screen is performed at a single, high concentration (typically 1-10 µM) against a broad panel of kinases.[23] Data is typically presented as percent inhibition relative to the vehicle (DMSO) control.

Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Table 1: Hypothetical Primary Screen Results (% Inhibition at 10 µM)

Kinase Target2-(...)-piperidine oxalateStaurosporine (Control)Imatinib (Control)
ABL1 12%99%98%
SRC 8%98%45%
AURKA 78% 95%5%
CDK2 25%99%2%
VEGFR2 65% 97%85%
PKA 5%99%15%
PKCα 15%100%20%
EGFR 9%92%10%
... (400+ other kinases).........

Data is illustrative. "Hits" (e.g., >50% inhibition) are highlighted in bold.

From this hypothetical data, our test compound shows notable activity against AURKA and VEGFR2. Staurosporine demonstrates its characteristic broad-spectrum inhibition, while Imatinib shows high selectivity for its known targets, ABL1 and VEGFR2.[23][24]

Secondary Screen: IC₅₀ Determination

For kinases identified as "hits" in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound across a range of concentrations (e.g., 8-10 points in a semi-log dilution series).

Table 2: Hypothetical IC₅₀ Values for Identified Hits (nM)

Kinase Target2-(...)-piperidine oxalate (IC₅₀)Staurosporine (IC₅₀)Imatinib (IC₅₀)
AURKA 2506>10,000
VEGFR2 8008150
ABL1 >10,0007250

Data is illustrative.

This secondary analysis quantifies the potency of our test compound against the identified targets. The data suggests a moderate but selective inhibitory activity against AURKA and VEGFR2, distinguishing it from the potent, non-selective profile of Staurosporine and the distinct profile of Imatinib.[12][24]

Conclusion: Synthesizing a Selectivity Profile

The process of kinase selectivity profiling is a foundational component of modern drug discovery. By employing a tiered screening approach using robust biochemical assays, researchers can effectively characterize the activity and specificity of novel compounds like 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. The resulting data, when benchmarked against well-characterized control compounds, provides critical insights that guide lead optimization, predict potential toxicities, and uncover new therapeutic possibilities. This systematic approach ensures that only the most promising and well-defined candidates advance through the development pipeline.

References

  • Staurosporine. Wikipedia. [Link]

  • Davis MI, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Tanramluk D, et al. Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. ResearchGate. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]

  • Techniques in kinase profiling. Medicines Discovery Catapult. [Link]

  • Bantscheff M, et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications. [Link]

  • Klaeger S, et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Lin Y, et al. Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src. PMC - NIH. [Link]

  • Milletti F. Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Yang S, et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH. [Link]

  • Capdeville R, et al. The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood - ASH Publications. [Link]

  • Vera L, et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Aherne W. Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine. PubChem. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. [Link]

  • Oxalate. Wikipedia. [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine Oxalate and its Analogs

In the landscape of drug discovery and development, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical juncture in this journey is the cross-vali...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical juncture in this journey is the cross-validation of in vitro and in vivo results. This guide provides an in-depth technical comparison of this process, with a focus on 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. Due to a scarcity of publicly available data on this specific molecule, this guide will utilize a well-characterized structural analog, WB4101 (2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane) , alongside the widely-used clinical drug Prazosin , to illustrate the principles and practices of robust in vitro-in vivo correlation (IVIVC). Both WB4101 and Prazosin are potent antagonists of α1-adrenergic receptors, a target class of significant therapeutic interest.

This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the nuances of translating laboratory findings into predictable physiological outcomes.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

The fundamental goal of preclinical pharmacology is to predict how a compound will behave in a complex biological system based on its performance in simplified, controlled environments. In vitro assays provide a rapid and cost-effective means to determine a compound's potency, selectivity, and mechanism of action at a molecular or cellular level. However, these assays do not account for the pharmacokinetic and pharmacodynamic complexities of a living organism. In vivo studies, while more resource-intensive, are indispensable for evaluating a drug's efficacy, safety, and overall therapeutic potential in a physiological context.

A strong IVIVC is the cornerstone of a successful drug development program. It provides confidence that the in vitro observations are relevant to the in vivo effects, thereby guiding lead optimization, dose selection for clinical trials, and ultimately, increasing the probability of clinical success. Discrepancies between in vitro and in vivo data, on the other hand, can signal potential liabilities such as poor bioavailability, rapid metabolism, or off-target effects that need to be addressed.

A Tale of Two Analogs: WB4101 and Prazosin

Given the limited data on 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, we turn our attention to two well-studied α1-adrenergic receptor antagonists:

  • WB4101 : A research compound that shares the 1,4-benzodioxane moiety and is known for its high affinity and selectivity for the α1A-adrenergic receptor subtype.

  • Prazosin : A quinazoline-based drug clinically used for the treatment of hypertension. It is a potent, non-selective α1-adrenergic receptor antagonist.

By comparing the in vitro and in vivo profiles of these two compounds, we can explore the key parameters that influence their pharmacological activity and the translation of this activity across different experimental systems.

In Vitro Characterization: From Receptor Binding to Functional Antagonism

The initial step in characterizing a compound's activity is to assess its interaction with the molecular target. For α1-adrenergic receptor antagonists, this involves determining their binding affinity and their ability to block the functional response to an agonist.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound.[1]

Objective: To determine the affinity of WB4101 and Prazosin for α1-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific α1-adrenergic receptor subtype of interest are prepared from tissues (e.g., rat cerebral cortex, heart) or cultured cells.[1] This involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to isolate the membrane fraction.[1]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]Prazosin), and varying concentrations of the unlabeled competitor drug (WB4101 or Prazosin).[1]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[1]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 1: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Inositol Phosphate Accumulation Assay

α1-Adrenergic receptors are Gq-coupled receptors, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (IPs) and diacylglycerol (DAG). An inositol phosphate accumulation assay measures the ability of an antagonist to block agonist-induced IP production.[2]

Objective: To determine the functional antagonist potency (pA2 or IC50) of WB4101 and Prazosin.

Methodology:

  • Cell Culture and Labeling: Cells expressing the α1-adrenergic receptor subtype of interest are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (WB4101 or Prazosin).

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine) to induce IP production.

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different IP species are separated using anion-exchange chromatography.

  • Quantification: The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the antagonist concentration to determine the IC50.

Figure 2: Workflow for an inositol phosphate accumulation assay.

In Vitro Data Summary
CompoundTargetAssay TypeParameterValue (nM)Reference
WB4101 α1A-Adrenergic ReceptorBinding ([3H]Prazosin competition)Ki~0.15[3]
α1B-Adrenergic ReceptorBinding ([3H]Prazosin competition)KiHigher than α1A[3]
α1-Adrenergic ReceptorsFunctional (Rat Vas Deferens)pA28.83[4][5]
Prazosin α1-Adrenergic ReceptorsBinding ([3H]WB4101 competition)Ki~0.18[6]
α1-Adrenergic ReceptorsFunctional (Rat Vas Deferens)pA28.74[4][5]

Interpretation of In Vitro Data:

The in vitro data demonstrate that both WB4101 and Prazosin are highly potent antagonists at α1-adrenergic receptors. WB4101 exhibits a degree of selectivity for the α1A subtype in binding assays.[3] The functional data from isolated tissue preparations (rat vas deferens) confirm their potent antagonist activity.[4][5] These in vitro results provide a strong foundation for predicting their in vivo effects on systems regulated by α1-adrenergic receptors, such as blood pressure.

In Vivo Evaluation: From Animal Models to Physiological Response

The ultimate test of a compound's therapeutic potential lies in its performance in a living organism. For α1-adrenergic antagonists, a key in vivo endpoint is the reduction of blood pressure in relevant animal models.

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats

The measurement of blood pressure in conscious, freely moving rats provides a robust assessment of a compound's cardiovascular effects.[7][8]

Objective: To determine the dose-dependent effect of WB4101 and Prazosin on blood pressure and heart rate in rats.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for studying hypertension.[9]

  • Surgical Implantation: A telemetry transmitter or an indwelling arterial catheter is surgically implanted to allow for continuous and direct measurement of blood pressure and heart rate.[7][8]

  • Acclimation: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.

  • Drug Administration: The compounds (WB4101 or Prazosin) are administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.[9]

  • Data Acquisition: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously monitored before and after drug administration.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose, and dose-response curves are generated.

G A Start: Select Animal Model (e.g., SHR) B Surgical Implantation of Telemetry Device A->B C Acclimation and Baseline Recording B->C D Administer Compound (Varying Doses) C->D E Continuous Monitoring of Blood Pressure & Heart Rate D->E F Data Analysis: Generate Dose-Response Curves E->F G End: Determine In Vivo Efficacy F->G

Figure 3: Workflow for in vivo blood pressure measurement.

In Vivo Data Summary
CompoundAnimal ModelRoute of AdministrationDose RangeEffect on Blood PressureReference
WB4101 Rat--Hypotensive effect observed[10]
Prazosin Spontaneously Hypertensive Rat (SHR)Oral Gavage10 mg/kg/daySignificant decrease in blood pressure[9]
Conscious Normotensive RatSubcutaneous1 mg/kgFall in mean arterial pressure[11]
RatIntraperitoneal1.0 mg/kgPrevents fear-evoked increase in blood pressure[12]

Interpretation of In Vivo Data:

The in vivo data confirm that Prazosin effectively lowers blood pressure in hypertensive and normotensive rats, consistent with its known clinical use.[9][11] While specific dose-response data for WB4101 is less readily available in the public domain, its hypotensive effect has been documented.[10] The observed in vivo efficacy of these compounds aligns with their potent α1-adrenergic antagonism demonstrated in vitro.

Cross-Validation: Connecting the Dots

The core of this guide is the comparison of the in vitro and in vivo findings. A successful cross-validation would demonstrate a clear relationship between a compound's in vitro potency and its in vivo efficacy.

For both WB4101 and Prazosin, there is a strong qualitative correlation. Both compounds are potent α1-adrenergic receptor antagonists in vitro, and both lower blood pressure in vivo. This provides initial confidence in the translational relevance of the in vitro assays.

A more quantitative correlation would involve comparing the in vitro potency (Ki or pA2) with the in vivo potency (e.g., the dose required to produce a 50% reduction in blood pressure, ED50). To perform this accurately, pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) are essential. The plasma concentration of the drug at the time of the in vivo effect needs to be related to the in vitro potency.

Factors that can influence IVIVC:

  • Pharmacokinetics: A compound with high in vitro potency may have poor in vivo efficacy due to low oral bioavailability, rapid metabolism, or poor tissue penetration.

  • Off-target Effects: In vivo, a compound may interact with other receptors or biological targets that were not assessed in vitro, leading to unexpected effects or side effects.

  • Receptor Subtype Complexity: The distribution and relative importance of different receptor subtypes can vary between tissues and in vitro systems, potentially leading to discrepancies. For example, the α1A-selectivity of WB4101 might translate to a different in vivo profile compared to the non-selective Prazosin, depending on the predominant α1-subtype mediating blood pressure in the chosen animal model.

  • Animal Model Relevance: The physiological and pathological characteristics of the animal model must accurately reflect the human condition for the in vivo results to be predictive.

Conclusion: A Roadmap for Predictive Drug Discovery

The cross-validation of in vitro and in vivo data is a critical and iterative process in drug development. While a direct and comprehensive comparison for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is hampered by the lack of public data, the analysis of its structural analog WB4101 and the clinical drug Prazosin provides a valuable framework for understanding this crucial step.

The strong qualitative correlation between the potent in vitro α1-adrenergic antagonism and the in vivo hypotensive effects of these compounds validates the use of in vitro assays for initial screening and characterization. However, this guide also highlights the necessity of integrating pharmacokinetic and pharmacodynamic studies to establish a more quantitative and predictive IVIVC. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can navigate the complexities of drug action and increase the likelihood of developing safe and effective medicines.

References

  • Identification of alpha 1-adrenoceptor subtypes in rat lung by binding of [3H]-prazosin and [3H]-WB4101. PubMed.
  • The Alpha-1 Adrenergic Receptor Antagonist Prazosin Reduces Binge-Like Eating in R
  • Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding. PubMed.
  • Structure-activity relationships for prazosin and WB 4101 analogs as .alpha.1-adrenoreceptor antagonists. Academia.edu.
  • Structure-activity Relationships for Prazosin and WB 4101 Analogues as Alpha 1-adrenoreceptor Antagonists. (1985). Journal of Medicinal Chemistry, 28(9), 1354-1357.
  • Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. (2002). British Journal of Pharmacology, 137(7), 955-966.
  • Measurement of blood pressure in rats: Invasive or noninvasive methods?. (2024). Veterinary World, 17(1), 183-191.
  • Chronotropic responses to WB4101 in anaesthetised and conscious r
  • Prazosin (1.0 mg/kg) blocks fear-evoked increases in blood pressure...
  • Alpha 1-adrenoceptors: the ability of various agonists and antagonists to discriminate between two distinct [3H]prazosin binding sites. PubMed.
  • Measurement of invasive blood pressure in rats. (2014). Journal of Pharmacology and Pharmacotherapeutics, 5(2), 117-121.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • The relationship between alpha 1-adrenergic receptor occupation and the mobilization of intracellular calcium. (1984). Molecular Pharmacology, 26(2), 294-300.
  • α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (2000). Hypertension, 35(5), 1049-1054.
  • Inositol phosphate accumulation assay to determine agonistic potencies of candidate molecules.
  • Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. (2023). Hypertension, 80(12), 2446-2448.
  • Long-term effect of prazosin administration on blood pressure, heart and structure of coronary artery of young spontaneously hypertensive rats. (2011). Physiological Research, 60(4), 627-635.
  • Techniques for Noninvasive Blood Pressure Monitoring. Kent Scientific.
  • Pools of independently cycling inositol phosphates revealed by pulse labeling with 18O-w
  • Identification and structural characterization of alpha 1-adrenergic receptor subtypes. (1988). Journal of Biological Chemistry, 263(29), 14840-14846.
  • Characterization of alpha-1 adrenergic receptors in the heart using [3H]WB4101: effect of 6-hydroxydopamine tre
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Pools of Independently Cycling Inositol Phosphates Revealed by Pulse Labeling with 18O-W
  • Recommendations for Blood Pressure Measurement in Humans and Experimental Animals.
  • Use of the operational model of agonism and [3H]prazosin binding to assess altered responsiveness of alpha1-adrenoceptors in the vas deferens of spontaneously hypertensive rat. (2002). British Journal of Pharmacology, 135(7), 1739-1748.
  • Long-term effect of prazosin and losartan administration on blood pressure, heart, carotid artery, and acetylcholine induced dilation of cardiovascular system of young Wistar rats and SHR. (2013). Physiological Research, 62(3), 265-274.
  • Effect of acute administration of prazosin on blood pressure, heart rate and plasma renin level in the conscious normotensive rat. (1983). Journal of Pharmacy and Pharmacology, 35(6), 360-364.
  • Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. (2016). ACS Chemical Neuroscience, 7(12), 1735-1743.
  • Application Notes and Protocols: Radioligand Binding Assay for Mephentermine
  • Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding. (2024). International Journal of Molecular Sciences, 25(3), 1461.

Sources

Safety & Regulatory Compliance

Safety

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate proper disposal procedures

The handling and disposal of highly specialized research chemicals require protocols that go beyond standard laboratory safety guidelines. 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a complex molecule that...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of highly specialized research chemicals require protocols that go beyond standard laboratory safety guidelines. 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate is a complex molecule that merges three distinct chemical identities: a piperidine ring, a benzodioxin moiety, and an oxalate counterion.

For drug development professionals and analytical chemists, understanding the causality behind the hazards of each structural component is critical for designing self-validating safety and disposal operations.

I. Physicochemical Hazard Profile & Causality

To establish a robust operational plan, we must first deconstruct the molecule to understand why specific safety measures are required.

  • The Piperidine Moiety: Piperidine and its derivatives are characteristically basic and can be highly irritating or corrosive to mucous membranes[1]. While the basicity in this compound is neutralized by the oxalate salt, residual dissociation in solution can still pose an irritation risk[2].

  • The Benzodioxin Pharmacophore: The 1,4-benzodioxin structure is a privileged scaffold frequently found in highly potent active pharmaceutical ingredients (APIs), particularly alpha-adrenergic antagonists and central nervous system (CNS) agents. Consequently, this compound must be handled with the stringent containment protocols reserved for pharmacologically active substances.

  • The Oxalate Counterion: Oxalate salts present a severe, often overlooked systemic hazard. If inhaled or ingested, oxalates readily chelate serum calcium, potentially precipitating hypocalcemia and forming insoluble calcium oxalate crystals in the renal tubules, leading to acute kidney injury.

Table 1: Quantitative & Qualitative Hazard Matrix

Structural ComponentPrimary Hazard ModalityMechanistic CausalityOperational Threshold / Mitigation
Oxalate Salt Systemic Toxicity / RenalCalcium chelation via systemic absorption of dustZero-tolerance for aerosolization; N95/P100 respirator required for bulk powder.
Benzodioxin Pharmacological ActivityTarget receptor binding (e.g., CNS/Cardiovascular)Handle as API; restrict to Class II Biological Safety Cabinet (BSC) or Fume Hood.
Piperidine Tissue IrritationLocalized pH shift upon dissolution in tissue moistureDouble-gloving (Nitrile); chemical splash goggles[1].
Intact Molecule Aquatic ToxicityDisruption of aquatic biological pathwaysZero-drain disposal policy; 100% collection of all rinsates[3].

II. Operational Handling & Solubilization Workflow

When working with pharmacologically active oxalate salts, the highest risk of exposure occurs during the weighing and transfer of the dry powder. Oxalate salts are notorious for accumulating static charge, which can cause the powder to aerosolize or violently repel from spatulas.

HandlingWorkflow A Solid Reagent (Oxalate Salt) B Weighing (Anti-static) A->B C Solubilization (Fume Hood) B->C D Validation (UV/Swab Test) C->D

Workflow for handling the benzodioxin piperidine oxalate salt safely.

Step-by-Step Handling Protocol:
  • Environmental Preparation: Ensure the fume hood or BSC is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation (Causality): Because the oxalate powder is prone to static aerosolization, use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance draft shield prior to opening the reagent vial.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the required mass into a pre-tared, sealable glass vial.

  • Solubilization: Inject the solvent (e.g., DMSO, Methanol, or Water) directly into the sealed vial through a septum, or open the vial only deep within the hood. This ensures that any micro-dust generated during solvation is contained.

Self-Validating Decontamination Step:

How do you prove the workspace is safe for the next user?

  • The 3-Step Wash: Wipe the balance and hood surface with 1) Water (to dissolve the oxalate), 2) Isopropanol (to capture organic residues), and 3) Water again.

  • Validation: Benzodioxin derivatives often exhibit fluorescence. Pass a handheld UV-A light (365 nm) over the workspace. The absence of fluorescence validates the decontamination. For high-volume labs, utilize a swab test analyzed via LC-MS.

III. Proper Disposal Procedures

Disposal of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate must strictly adhere to hazardous waste regulations. Under no circumstances should this compound, or its rinsates, be introduced into municipal wastewater[3].

DisposalTree Start Waste Generation Solid Solid Waste (PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration High-Temp Incineration (EPA Compliant) Solid->Incineration Aq Aqueous Waste Liquid->Aq Water Solvent Org Organic Waste Liquid->Org DMSO/MeOH Aq->Incineration Org->Incineration

Waste segregation and disposal decision tree for piperidine oxalate derivatives.

Step-by-Step Disposal Protocol:

1. Solid Waste Management

  • Scope: Empty reagent vials, contaminated weigh boats, spatulas, and disposable PPE (nitrile gloves).

  • Procedure: Triple-rinse empty primary reagent containers with a compatible solvent (e.g., methanol) before classifying the glass as solid waste[3]. Collect the rinsate as liquid waste. Place all solid items into a heavy-duty, puncture-resistant poly-bag labeled "Toxic Solid Waste - Pharmacologically Active."

2. Liquid Waste Segregation

  • Aqueous Waste: If the compound was dissolved in biological buffers or water, collect it in a high-density polyethylene (HDPE) carboy designated for aqueous toxic waste. Ensure the pH is between 5 and 9 to prevent the generation of hazardous off-gases.

  • Organic Waste: If dissolved in DMSO, Acetonitrile, or Methanol, collect in a designated organic waste carboy. Crucial Causality: Do not mix piperidine derivatives with strong oxidizers (e.g., nitric acid) in waste carboys, as this can trigger an exothermic reaction or form explosive mixtures[1].

3. Labeling and Storage

  • Label all containers with the full chemical name: 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. Do not use abbreviations.

  • Apply GHS hazard pictograms for Toxic (Skull and Crossbones) and Health Hazard (Target Organ Toxicity).

  • Store waste in secondary containment bins in a well-ventilated, designated hazardous waste accumulation area[3].

4. Final Destruction

  • The only acceptable method for the final destruction of this compound is High-Temperature Incineration via a licensed hazardous waste management facility. Incineration effectively breaks down the stable benzodioxin ring and oxidizes the piperidine and oxalate components into non-toxic carbon dioxide, water, and nitrogen oxides[4].

References

  • National Center for Biotechnology Information (NCBI). (2012). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Bookshelf ID: NBK241478. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Retrieved from[Link]

Sources

Handling

Essential Safety and Handling Guide: Personal Protective Equipment for 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for handling 2-(2,3-Dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring the safety of all laboratory personnel. By providing value beyond the product itself, we aim to be your preferred source for information on laboratory safety and chemical handling.

The unique structure of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate, which incorporates a piperidine moiety, a dihydro-benzodioxin ring system, and an oxalate salt, necessitates a comprehensive approach to personal protective equipment (PPE). Each component presents a distinct hazard profile that must be addressed to ensure safe handling.

Understanding the Hazard Profile: A Three-Part Analysis

A thorough risk assessment is the foundation of any laboratory safety protocol.[1][2] For this compound, we must consider the potential hazards associated with each of its structural components:

  • Piperidine Moiety: Piperidine and its derivatives are known for their basicity and potential for corrosivity.[3][4] They can cause severe skin burns and eye damage.[4] Additionally, some piperidine-based compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4]

  • Dihydro-benzodioxin System: While not a polychlorinated dibenzodioxin, the presence of the "dioxin" chemical family name warrants a cautious approach. Dioxins as a class of compounds are known for their high toxicity and environmental persistence.[5] Therefore, minimizing exposure is critical.

  • Oxalate Salt: Oxalic acid and its salts are corrosive and toxic.[6][7] They can cause severe burns to the skin, eyes, and respiratory tract upon contact.[7] Ingestion of oxalates can lead to systemic toxicity, with the potential for kidney damage.[7]

Given this combination of potential hazards, 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate should be handled as a potent chemical compound with corrosive and toxic properties.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate in a laboratory setting. This protocol is designed as a self-validating system to minimize exposure through all potential routes.

Body Protection

A chemical-resistant lab coat is the minimum requirement to protect against splashes and spills.[1] For procedures with a higher risk of contamination or when handling larger quantities, a disposable gown or coverall is recommended to provide more comprehensive protection.[1]

Eye and Face Protection

Due to the corrosive nature of the oxalate and piperidine components, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are essential to provide a seal around the eyes and protect against splashes, and vapors.[8]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a significant splash hazard.[1][9] This provides an additional layer of protection for the entire face.

Hand Protection

Disposable nitrile gloves are the standard for providing temporary protection against a wide range of chemicals.[1][8] However, for this compound, the following best practices should be observed:

  • Double Gloving: Wearing two pairs of nitrile gloves is highly recommended when handling this potent compound to provide an extra layer of safety.[1]

  • Regular Glove Changes: Gloves should be changed immediately if they become contaminated. Do not reuse disposable gloves.

  • Proper Removal Technique: Always remove gloves without touching the outside of the glove with your bare hands to prevent skin exposure.

Respiratory Protection

All handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[1] If a fume hood is not available or if the procedure has a high potential for generating airborne particles, a respirator will be required. The appropriate type of respirator will depend on a risk assessment of the specific procedure, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be considered.[1][8]

Foot Protection

Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[1]

Step-by-Step PPE Procedures

Donning (Putting On) PPE
  • Lab Coat/Gown: Put on your lab coat or disposable gown and ensure it is fully buttoned or tied.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Respirator (if required): If your risk assessment indicates the need for a respirator, put it on and perform a seal check to ensure a proper fit.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat or gown.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves using the proper technique to avoid contaminating your hands. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.

  • Lab Coat/Gown: Remove your lab coat or gown by rolling it inside out and away from your body. Place it in the designated laundry or disposal container.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the appropriate chemical waste container.

  • Respirator (if used): If you used a respirator, remove it and store or dispose of it according to the manufacturer's instructions.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Emergency Procedures in Case of Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[6][10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Disposal of Contaminated PPE

All disposable PPE, including gloves, gowns, and any other contaminated materials, must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of contaminated PPE in the regular trash.

Data Summary Table

PPE ItemMinimum RequirementRecommended for High-Risk ProceduresJustification
Body Protection Chemical-Resistant Lab CoatDisposable Gown or CoverallProtects skin and clothing from splashes and spills.
Eye/Face Protection Chemical Splash GogglesGoggles and Face ShieldProtects against corrosive splashes and vapors.
Hand Protection Single Pair of Nitrile GlovesDouble Pair of Nitrile GlovesPrevents skin contact with a corrosive and potentially toxic compound.
Respiratory Protection Work in a Chemical Fume HoodHalf-mask or Full-face RespiratorMinimizes inhalation of dust and aerosols.
Foot Protection Closed-toe ShoesN/AProtects feet from spills and falling objects.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate Assess_Splash Splash Hazard? Start->Assess_Splash Assess_Aerosol Aerosol/Dust Generation? Start->Assess_Aerosol Body_Protection Body: - Lab Coat (minimum) - Disposable Gown (high risk) Hand_Protection Hands: - Double Nitrile Gloves Foot_Protection Feet: - Closed-toe Shoes Proceed Proceed with Caution Assess_Splash->Body_Protection Eye_Protection Eyes: - Chemical Splash Goggles Assess_Splash->Eye_Protection Face_Protection Face: - Face Shield Assess_Splash->Face_Protection Yes Respiratory_Protection Respiratory: - Chemical Fume Hood (minimum) - Respirator (high risk) Assess_Aerosol->Respiratory_Protection

Caption: PPE selection workflow for handling the specified compound.

References

  • Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem.
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  • SAFETY DATA SHEET. (2025, December 19).
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  • SAFETY DATA SHEET. Fisher Scientific.
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  • SAFETY DATA SHEET. Fisher Scientific.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • Technical guidelines on the environmentally sound management of wastes containing or contaminated with unintentionally produced. Basel Convention.
  • Sources of Dioxins and Dioxin-like Compounds in the Environment. (2003). National Center for Biotechnology Information.
  • oxalic acid.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Dioxins. (1980, November). epa nepis.
  • OXALIC ACID. Beeline Supplies.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate
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